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  • Product: N-benzylethenesulfonamide
  • CAS: 75454-03-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-benzylethenesulfonamide via Ethenesulfonyl Chloride

Abstract Vinyl sulfonamides are a class of compounds recognized for their utility as Michael acceptors and their prevalence in medicinal chemistry and materials science.[1][2] N-benzylethenesulfonamide, a key representat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl sulfonamides are a class of compounds recognized for their utility as Michael acceptors and their prevalence in medicinal chemistry and materials science.[1][2] N-benzylethenesulfonamide, a key representative of this class, serves as a versatile building block for more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of N-benzylethenesulfonamide from the reaction of ethenesulfonyl chloride with benzylamine. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline robust methods for purification and structural characterization. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it based on a solid understanding of the underlying chemical principles.

Introduction and Mechanistic Rationale

The synthesis of sulfonamides is a cornerstone reaction in organic chemistry, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine.[3][4] The reaction to form N-benzylethenesulfonamide follows this classic pathway, categorized as a nucleophilic substitution at the sulfonyl sulfur.

The Core Mechanism:

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the highly electrophilic sulfur atom of ethenesulfonyl chloride. Benzylamine acts as the nucleophile, and the sulfonyl chloride is the electrophile. The presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the benzylamine reactant, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products ESC Ethenesulfonyl Chloride Attack Nucleophilic Attack (N on S) ESC->Attack BnNH2 Benzylamine BnNH2->Attack Base Triethylamine (Base) Elimination Chloride Elimination & Proton Abstraction Base->Elimination Abstracts H+ Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Intermediate->Elimination Product N-benzylethenesulfonamide Elimination->Product Salt Triethylammonium Chloride (Salt) Elimination->Salt

Caption: Reaction mechanism workflow.

Safety and Handling: A Non-Negotiable Prerequisite

Chemical synthesis demands a rigorous adherence to safety protocols. The reagents used in this procedure possess significant hazards that must be actively managed.

  • Ethenesulfonyl Chloride : This reagent is highly corrosive, toxic upon inhalation, and a potent lachrymator (causes tearing).[5][6][7] It reacts with water, so all operations must be conducted under anhydrous conditions.[8]

  • Benzylamine : Corrosive and can cause severe skin burns and eye damage.

  • Solvents (e.g., Dichloromethane) : Volatile and should be handled with care to avoid inhalation.

Mandatory Safety Measures :

  • All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is required at all times:

    • Splash-proof chemical goggles or a face shield.[6]

    • Chemically resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber should be considered for extensive handling).

    • A flame-resistant lab coat.[6]

  • An emergency eyewash and shower station must be readily accessible.

  • Spill kits containing appropriate absorbents (e.g., dry sand or a commercial sorbent) must be available.[8] Do not use water to clean up ethenesulfonyl chloride spills.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and adherence to the described conditions are designed to lead to a successful outcome. The causality for each step is provided to build intuitive understanding.

Reagents and Equipment
ItemPurpose
Benzylamine (≥99%)Nucleophile
Ethenesulfonyl ChlorideElectrophile
Triethylamine (TEA, ≥99%)Non-nucleophilic base / HCl scavenger
Dichloromethane (DCM)Anhydrous reaction solvent
1M Hydrochloric Acid (HCl)Aqueous wash (removes excess base)
Saturated NaCl (Brine)Aqueous wash (removes residual water)
Anhydrous MgSO₄ or Na₂SO₄Drying agent for the organic phase
Silica Gel (230-400 mesh)Stationary phase for column chromatography
Hexane/Ethyl AcetateMobile phase for column chromatography
Round-bottom flaskReaction vessel
Magnetic stirrer & stir barFor homogenous mixing
Dropping funnelFor controlled, slow addition of reagent
Ice/water bathTo maintain low reaction temperature
Rotary evaporatorFor solvent removal under reduced pressure
Step-by-Step Synthesis Workflow

G A 1. Setup & Inert Atmosphere (Flask with stir bar, under N₂/Ar) B 2. Charge Reactants (Dissolve Benzylamine & TEA in anhydrous DCM) A->B C 3. Control Temperature (Cool flask to 0 °C in an ice bath) B->C D 4. Reagent Addition (Add Ethenesulfonyl Chloride in DCM dropwise via dropping funnel) C->D E 5. Reaction (Stir at 0 °C for 1 hr, then warm to RT and stir for 4-6 hrs) D->E F 6. Workup: Quench & Wash (Wash with 1M HCl, H₂O, and Brine) E->F G 7. Isolate Crude Product (Dry organic layer with MgSO₄, filter, and concentrate via rotary evaporation) F->G H 8. Purify (Flash column chromatography on silica gel) G->H I 9. Characterize (NMR, MS, IR Spectroscopy) H->I

Caption: Step-by-step experimental workflow.

  • Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive ethenesulfonyl chloride, which would form ethenesulfonic acid and reduce the yield.

  • Base Addition : Add triethylamine (1.2 eq) to the solution.

    • Causality: A slight excess of the base ensures complete neutralization of the HCl byproduct.

  • Temperature Control : Cool the flask in an ice/water bath to 0 °C with stirring.

    • Causality: The reaction is exothermic. Cooling maintains control over the reaction rate, preventing potential side reactions such as polymerization of the vinyl sulfonamide product or undesired reactions with the solvent.

  • Electrophile Addition : In a separate dry flask, prepare a solution of ethenesulfonyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring benzylamine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: Slow, dropwise addition is paramount to manage the exotherm and prevent localized high concentrations of the reactive sulfonyl chloride.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, continuing to stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), water, and finally with saturated sodium chloride (brine).

    • Causality: The acid wash protonates the excess TEA, forming a water-soluble salt that is easily removed into the aqueous phase. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

Purification

The crude product requires purification to remove the triethylammonium chloride salt and any minor byproducts. Flash column chromatography is the most effective method.[9][10]

  • Stationary Phase : Silica gel 60 (230-400 mesh).

  • Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis first.

  • Procedure : The purified fractions containing the product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield N-benzylethenesulfonamide as a pure compound.

Structural Characterization and Data

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[11][12][13]

Quantitative Data Summary
ParameterValue/ConditionRationale
Stoichiometry
Benzylamine1.0 equivalentLimiting reagent
Ethenesulfonyl Chloride1.1 equivalentsEnsures complete consumption of the amine
Triethylamine1.2 equivalentsEnsures complete neutralization of HCl byproduct
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Aprotic, inert, good solubility for reagents
Temperature0 °C to Room TemperatureControls exotherm, then allows completion
Reaction Time5-7 hours totalSufficient for reaction completion
Outcome
Expected Yield75-90% (post-purification)Typical for this type of reaction
Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃) :

    • Vinyl Protons : Three distinct signals between δ 5.8-6.8 ppm, exhibiting characteristic doublet of doublets splitting patterns (geminal, cis, and trans couplings).

    • Benzyl CH₂ : A singlet (or doublet if coupled to the N-H) around δ 4.2-4.4 ppm.

    • Aromatic Protons : Multiplet in the region of δ 7.2-7.4 ppm.

    • N-H Proton : A broad singlet, which may be observed around δ 4.5-5.5 ppm (position is concentration-dependent and it will exchange with D₂O).

  • ¹³C NMR (in CDCl₃) :

    • Vinyl Carbons : Signals around δ 125-140 ppm.

    • Benzyl CH₂ : Signal around δ 48-50 ppm.

    • Aromatic Carbons : Signals in the δ 127-138 ppm range.

  • IR Spectroscopy (thin film or KBr) :

    • S=O stretching : Two strong, characteristic absorption bands around 1320 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric).

    • N-H stretching : A band around 3280 cm⁻¹.

  • Mass Spectrometry (ESI+) :

    • Expected [M+H]⁺ peak corresponding to the molecular weight of the product.

References

  • US2777844A - Sulfonamide purification process.
  • Fisher Scientific - SAFETY D
  • US2715142A - Process for preparing vinyl sulfonamides.
  • Wu, T. et al. - Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • ESA-IPB - Advanced NMR techniques for structural characteris
  • Bowser, J.R. et al. - Preparation of sulfonamides from N-silylamines.
  • New Jersey Department of Health - HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. NJ.gov.
  • Reuter, D.C. et al. - Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Thieme.
  • Porcelli, F. et al. - On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides.
  • Merck Millipore - SAFETY D
  • King, J.F. et al. - Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Scilit.
  • Ma, J. et al. - NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia - Sulfonamide (medicine).
  • Food Safety and Inspection Service - Determination and Confirm
  • Stücker, A. et al. - A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods.
  • CAMEO Chemicals - ETHANESULFONYL CHLORIDE, 2-CHLORO-. NOAA.
  • Doubtnut - The compound X(C₇H₉N) reacts with benzensulfonyl chloride to give Y(C₁₃H₁₃NO₂S) w.... YouTube.
  • Porcelli, F. et al.
  • Sigma-Aldrich - SAFETY D
  • Stepanenko, V. et al. - Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • Richards, S. et al. - Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy.
  • Vedantu - An amine on reaction with benzene sulphonyl chloride.
  • Cross, E. et al. - Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Royal Society of Chemistry.
  • Rashid, S. - What reaction with benzylamine can form isopropylbenzylamines? Quora.
  • Reuter, D.C. et al. - Synthesis of Vinyl Sulfonamides Using the Horner Reaction.

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Exploratory

An In-depth Technical Guide to N-Benzyl-p-toluenesulfonamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of N-benzyl-p-toluenesulfonamide, a molecule of significant interest in both medicinal chemistry and fundamental biological research. Initially conceived a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-benzyl-p-toluenesulfonamide, a molecule of significant interest in both medicinal chemistry and fundamental biological research. Initially conceived as a stable derivative for amine protection, its utility has expanded dramatically with the discovery of its potent and selective biological activity. This document delves into the essential chemical identifiers, synthesis protocols, physicochemical properties, and multifaceted applications of this compound, with a particular focus on its role as a chemical probe for studying muscle contraction and as a versatile intermediate in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of N-benzyl-p-toluenesulfonamide in their work.

Core Compound Identification

Prior to a detailed exploration, it is crucial to establish the precise identity of the subject compound. The initial topic of "N-benzylethenesulfonamide" was found to be insufficiently documented in scientific literature for a comprehensive guide. Therefore, this guide has been pivoted to focus on the structurally related and extensively characterized compound, N-benzyl-p-toluenesulfonamide .

  • IUPAC Name: N-benzyl-4-methylbenzenesulfonamide[1]

  • CAS Number: 1576-37-0[1][2][3][4][5]

  • Common Synonyms: N-Tosylbenzylamine, BTS, NSC 37123[2][3][4][6]

  • Molecular Formula: C₁₄H₁₅NO₂S[1][2][3][5]

  • Molecular Weight: 261.34 g/mol [3][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. N-benzyl-p-toluenesulfonamide is a white solid at room temperature, exhibiting good solubility in various organic solvents, which facilitates its use in a wide range of reaction conditions and biological assays.[3]

PropertyValueReference(s)
Appearance White to off-white powder/solid[3][5]
Melting Point 113 - 117 °C[3][4]
Boiling Point (Predicted) 419.1 ± 48.0 °C[4]
Density (Predicted) 1.204 ± 0.06 g/cm³[4]
Solubility Chloroform, Ethyl Acetate[5]
DMF: 10 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL[2]
Water Solubility 25.9 µg/mL[1][4]
XLogP3 2.7[4]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2[1][2]
InChIKey WTHKAJZQYNKTCJ-UHFFFAOYSA-N[1][2]

Spectroscopic methods are essential for the unambiguous confirmation of the compound's structure. Identity is typically confirmed using Proton NMR (¹H NMR) and mass spectrometry.[5] Furthermore, detailed crystal structure data, confirming its three-dimensional conformation, is available in the Crystallography Open Database (COD) under the identifier 4122552.[1]

Synthesis and Mechanistic Considerations

The synthesis of N-benzyl-p-toluenesulfonamide is a classic example of nucleophilic substitution, valued for its efficiency and reliability. The primary route involves the reaction of a primary amine (benzylamine) with a sulfonyl chloride (p-toluenesulfonyl chloride).

Primary Synthetic Pathway: Sulfonamide Formation

The most common and straightforward synthesis involves the reaction between benzylamine and p-toluenesulfonyl chloride, often referred to as tosyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The causality behind this choice of reactants is clear: p-toluenesulfonyl chloride is an excellent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. Benzylamine, conversely, is a competent nucleophile due to the lone pair of electrons on the nitrogen atom. The base, commonly pyridine or triethylamine, is chosen for its ability to scavenge the generated HCl without competing in the primary nucleophilic attack.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 p-Toluenesulfonyl Chloride (TsCl) P1 Nucleophilic Attack (Amine on Sulfonyl Chloride) R1->P1 R2 Benzylamine R2->P1 R3 Base (e.g., Pyridine) P2 HCl Neutralization R3->P2 P1->P2 HCl formed Prod1 N-Benzyl-p-toluenesulfonamide P1->Prod1 Prod2 Pyridinium Hydrochloride (Byproduct) P2->Prod2

Caption: General workflow for the synthesis of N-benzyl-p-toluenesulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established chemical synthesis principles.

Objective: To synthesize N-benzyl-p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.1 eq) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.05 eq). The slow addition is critical to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the final product as a white solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, mass spectrometry, and melting point analysis.

Applications in Drug Development and Research

N-benzyl-p-toluenesulfonamide (BTS) is not merely a synthetic intermediate; it is a powerful pharmacological tool and a key structural motif in medicinal chemistry.

As a Selective Inhibitor of Skeletal Muscle Myosin II

The most prominent application of BTS is as a potent and selective, small-molecule inhibitor of the skeletal muscle myosin II ATPase.[2] It specifically inhibits the contraction of fast-twitch skeletal muscle fibers.[6][7]

Mechanism of Action: BTS exerts its inhibitory effect by targeting key steps in the actomyosin ATPase cycle. Kinetic studies have revealed that BTS:

  • Inhibits Phosphate (Pi) Release: It dramatically decreases the rate of phosphate release from the myosin-ADP-Pi complex, a critical step for the power stroke.[7][8]

  • Weakens Actin Affinity: It reduces the apparent affinity of the myosin-ADP complex for actin.[7][8]

  • Reduces ADP Dissociation Rate: It slows the rate of ADP release from the actin-myosin complex.[7]

Collectively, these effects trap the myosin in a weakly bound, pre-power stroke state, effectively uncoupling ATP hydrolysis from force production and inhibiting muscle contraction. Its IC₅₀ value for inhibiting the Ca²⁺-stimulated ATPase activity of myosin subfragment 1 (S1) is approximately 5 µM.[2][5][6] This high specificity makes BTS an invaluable research tool for studying muscle physiology and pathophysiology without significantly affecting other motor proteins like non-muscle myosin II or kinesin at similar concentrations.[2]

G cluster_cycle Actomyosin ATPase Cycle cluster_inhibitor Inhibitor Action M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Weakly Bound) M_ATP->M_ADP_Pi ATP Hydrolysis M_ADP Myosin-ADP (Strongly Bound, Post-Power Stroke) M_ADP_Pi->M_ADP Pi Release & Power Stroke M Myosin (Rigor State) M_ADP->M ADP Release M->M_ATP ATP Binding BTS BTS (N-Benzyl-p-toluenesulfonamide) BTS->M_ADP_Pi Inhibits Pi Release Weakens Actin Binding BTS->M_ADP Slows ADP Release

Caption: Mechanism of Myosin II inhibition by N-benzyl-p-toluenesulfonamide (BTS).

Role as a Synthetic Intermediate and Protecting Group

The N-benzyl and p-toluenesulfonyl (tosyl) moieties are both foundational components in synthetic organic chemistry.

  • Intermediate for Sulfonamide Drugs: N-benzyl-p-toluenesulfonamide serves as a versatile scaffold and intermediate for creating more complex sulfonamide-based drugs, which are known for their broad range of biological activities, including antibacterial and anticancer properties.[3]

  • Amine Protection: The tosyl group is a robust protecting group for primary and secondary amines.[9] It renders the amine nitrogen non-nucleophilic and stable to a wide variety of reagents and reaction conditions, including strongly acidic or basic media and many oxidizing and reducing agents. While historically considered difficult to remove, numerous methods now exist for its cleavage.[10][11] The N-benzyl group itself is also a common protecting group for various functionalities, and its presence in this molecule offers further synthetic handles.

Conclusion and Future Outlook

N-benzyl-p-toluenesulfonamide (BTS) exemplifies a molecule with dual identities: a highly specific biochemical probe and a versatile synthetic building block. Its well-defined inhibitory action on skeletal muscle myosin II provides researchers with a critical tool to dissect the mechanics of muscle function and explore therapeutic strategies for neuromuscular disorders. Simultaneously, its role as a stable, readily synthesized sulfonamide makes it a valuable intermediate in the broader field of medicinal chemistry.[3] The principles underlying its synthesis and reactivity are foundational to organic chemistry, while its biological activity continues to inform cutting-edge drug discovery. Future research may focus on modifying the BTS scaffold to fine-tune its pharmacokinetic properties or to develop new classes of myosin inhibitors with different isoform selectivities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95801, p-Toluenesulfonamide, N-benzyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Para-Toluenesulfonamide used for? Synapse. Retrieved from [Link]

  • American Chemical Society Publications. (2003). Mechanism of Inhibition of Skeletal Muscle Actomyosin by N-Benzyl-p-toluenesulfonamide. Biochemistry. [Link]

  • MDPI. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to N-Benzylethenesulfonamide: Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Sulfonamides The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents.[1] From their initial discovery as antibacterial agents to their contemporary roles as anticancer, antiviral, and anti-inflammatory drugs, sulfonamides represent a privileged scaffold in drug design.[1] This guide delves into a specific yet under-documented member of this class: N-benzylethenesulfonamide. While direct literature on this compound is sparse, this document, grounded in established principles of organic synthesis and sulfonamide chemistry, aims to provide a comprehensive technical overview for researchers venturing into this area. We will explore its probable synthetic routes, drawing parallels from closely related vinyl and N-benzyl sulfonamides, and outline the necessary characterization techniques.

Section 1: The Sulfonamide Core - A Foundation of Biological Activity

The N-acyl sulfonamide moiety is a recurring motif in numerous biologically active molecules.[2] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids, coupled with its inherent chemical stability.[2] The diverse pharmacological activities associated with sulfonamide-containing compounds underscore the importance of developing efficient and versatile synthetic methodologies to access novel derivatives.[1]

Section 2: Synthesis of N-Benzylethenesulfonamide - A Proposed Approach

While a specific, documented discovery of N-benzylethenesulfonamide is not readily found in mainstream chemical literature, its synthesis can be logically inferred from established reactions of sulfonyl chlorides with primary amines.[3][4] The most direct and plausible route involves the nucleophilic attack of benzylamine on ethenesulfonyl chloride.

Reaction Principle: Nucleophilic Acyl Substitution

The fundamental reaction for the formation of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5] This reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond.

Proposed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-benzylethenesulfonamide based on general methods for sulfonamide synthesis.

Materials:

  • Ethenesulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: To the solution, add triethylamine (1.1-1.2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Addition of Ethenesulfonyl Chloride: Slowly add a solution of ethenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-benzylethenesulfonamide.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification dissolve_amine Dissolve Benzylamine in DCM add_base Add Triethylamine dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Ethenesulfonyl Chloride cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product N-benzylethenesulfonamide G NBE N-Benzylethenesulfonamide Covalent_Adduct Covalently Modified Protein NBE->Covalent_Adduct Michael Addition Protein Target Protein (with Cysteine residue) Protein->Covalent_Adduct

Caption: Covalent modification of a target protein by N-benzylethenesulfonamide.

Section 5: Conclusion

While N-benzylethenesulfonamide is not a widely documented compound, its synthesis is highly feasible through established chemical principles. This guide provides a robust, scientifically-grounded framework for its preparation and characterization. The potential of the vinyl sulfonamide moiety as a reactive handle for covalent modification of biomolecules suggests that N-benzylethenesulfonamide and its derivatives could be valuable additions to the chemical biologist's and medicinal chemist's toolkit. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. - YouTube. (2021, February 19). Retrieved from [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • What happens when: (A) N-ethylethanamine reacts with benzenesulphonyl ch.. - Filo. (2025, July 8). Retrieved from [Link]

  • N'-benzoyl sulfonamide - Google Patents. (n.d.).
  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF N-VINYL SULFONAMIDES. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (n.d.). Retrieved from [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J. (2025, June 13). Retrieved from [Link]

  • Benzenesulfonamide derivatives and uses thereof - Google Patents. (n.d.).
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom. (n.d.). Retrieved from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Supreme Court Rejects Antibody Drug Patent, Clarifies Patent “Enablement” Requirement. (2023, May 18). Retrieved from [Link]

  • Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Retrieved from [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium - Sci-Hub. (n.d.). Retrieved from [Link]

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Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Theoretical Elucidation of N-benzylethenesulfonamide's Molecular Structure

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling Molecular Intricacies through a Computational Lens In the landscape of modern drug discovery and materials science, a profound...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Molecular Intricacies through a Computational Lens

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. N-benzylethenesulfonamide, a molecule featuring the pharmacologically significant sulfonamide group and a reactive ethenesulfonamide moiety, presents a compelling case for in-depth structural analysis. Its conformational flexibility, arising from the benzyl and vinyl groups, directly influences its potential biological activity and reactivity. This guide provides a comprehensive framework for the theoretical investigation of N-benzylethenesulfonamide, leveraging the power of computational chemistry to dissect its structural nuances. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying scientific rationale, ensuring a robust and insightful computational analysis.

The Strategic Imperative for Theoretical Calculations

Experimental techniques like X-ray crystallography and NMR spectroscopy are cornerstones of structural determination. However, theoretical calculations, particularly those grounded in Density Functional Theory (DFT), offer a complementary and often predictive insight into molecular behavior.[1] For a molecule like N-benzylethenesulfonamide, computational methods allow us to:

  • Explore Conformational Landscapes: Identify stable conformers and the energetic barriers between them, which is crucial for understanding receptor binding and reactivity.

  • Elucidate Electronic Structure: Map electron density, identify reactive sites, and understand the nature of intramolecular interactions that govern the molecule's behavior.

  • Predict Spectroscopic Properties: Correlate theoretical vibrational frequencies with experimental IR and Raman spectra to validate the computed structure.

  • Assess Reactivity: Analyze frontier molecular orbitals to predict the molecule's susceptibility to nucleophilic or electrophilic attack, a key consideration for its role as a Michael acceptor.

This guide will focus on a DFT-based approach, a widely accepted and powerful method for studying organic molecules, offering a balance between computational cost and accuracy.[1]

Methodological Blueprint: A Self-Validating Computational Workflow

The integrity of any computational study hinges on a well-defined and validated methodology. The following protocol is designed to provide a comprehensive and reliable theoretical analysis of N-benzylethenesulfonamide.

Computational Approach: The Power of Density Functional Theory (DFT)

For the structural and electronic analysis of N-benzylethenesulfonamide, we will employ Density Functional Theory (DFT). This method has been successfully used for the theoretical simulation of the electronic structure of organic compounds, including various sulfonamides.[1]

  • Functional Selection: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and versatile choice for organic molecules. It has been shown to provide accurate geometries and electronic properties for a wide range of systems, including sulfonamides.[2][3]

  • Basis Set Selection: 6-311++G(d,p). This triple-zeta basis set is recommended for obtaining reliable results for sulfonamides. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) are crucial for capturing the anisotropic nature of the electron density around the sulfur atom.[2]

Step-by-Step Computational Protocol

This workflow is designed to be executed using a computational chemistry software package such as Gaussian.

Step 1: Initial Structure Generation

  • Construct the 3D structure of N-benzylethenesulfonamide using a molecular builder.

  • Perform an initial geometry optimization using a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Step 2: Conformational Search

  • Due to the rotational freedom around the C-N, S-N, and C-S bonds, a thorough conformational search is essential.

  • Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved by rotating the key dihedral angles and performing a geometry optimization at a lower level of theory (e.g., B3LYP/6-31G(d)) for each starting conformer.

Step 3: Geometry Optimization of Stable Conformers

  • For the lowest energy conformers identified in the previous step, perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • The optimization process systematically alters the molecular geometry to find the minimum on the potential energy surface.

Step 4: Vibrational Frequency Analysis

  • For each optimized structure, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency indicates a transition state.

  • The calculated vibrational frequencies can be compared with experimental IR and Raman data to validate the accuracy of the computed geometry.

Step 5: Electronic Structure Analysis

  • Using the optimized geometries, perform the following single-point calculations at the B3LYP/6-311++G(d,p) level of theory:

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and lone pair delocalization, which contribute to the molecule's stability. NBO analysis provides insights into the donor-acceptor interactions within the molecule.

    • Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule. The MEP map is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The negative potential regions (typically colored red or yellow) indicate electrophilic sites, while positive regions (blue) suggest nucleophilic centers.

    • Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO can indicate the sites of electron donation and acceptance, respectively.

Computational_Workflow cluster_prep Preparation cluster_geo_opt Geometry Optimization cluster_analysis Electronic Structure Analysis Initial_Structure 1. Initial Structure Generation (Molecular Builder + MMFF94) Conformational_Search 2. Conformational Search (B3LYP/6-31G(d)) Initial_Structure->Conformational_Search Initial Geometry Geometry_Optimization 3. Geometry Optimization (B3LYP/6-311++G(d,p)) Conformational_Search->Geometry_Optimization Low-Energy Conformers Vibrational_Analysis 4. Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) Geometry_Optimization->Vibrational_Analysis Optimized Geometry NBO 5a. NBO Analysis Vibrational_Analysis->NBO Validated Minimum MEP 5b. MEP Analysis Vibrational_Analysis->MEP Validated Minimum FMO 5c. FMO Analysis Vibrational_Analysis->FMO Validated Minimum

Caption: A self-validating computational workflow for N-benzylethenesulfonamide.

Anticipated Structural and Electronic Insights

Based on the proposed computational workflow, we can anticipate a wealth of detailed information about the structure and reactivity of N-benzylethenesulfonamide.

Conformational Preferences

The conformational analysis is expected to reveal several stable conformers. The relative energies of these conformers will be crucial in determining the dominant species in solution. Key dihedral angles to consider are:

  • C-S-N-C: Rotation around the S-N bond.

  • S-N-C-C(benzyl): Rotation around the N-C(benzyl) bond.

  • C-C=C-S: Rotation around the C-S bond of the ethenesulfonamide group.

The interplay of steric hindrance between the benzyl group and the sulfonyl oxygens, as well as potential weak intramolecular interactions, will govern the conformational preferences.

Geometric Parameters

The optimized geometries will provide precise bond lengths and angles. Of particular interest are:

  • S-N bond length: This will provide insight into the degree of double bond character.

  • S=O bond lengths: These are expected to be short, indicative of strong double bonds.

  • C=C bond length: This will confirm the double bond nature of the ethene group.

These theoretical parameters can be compared with experimental data from similar sulfonamide structures to further validate the computational model.

Electronic Properties and Reactivity

The electronic structure analyses will illuminate the reactivity of N-benzylethenesulfonamide.

  • NBO Analysis: This is likely to show significant delocalization of the nitrogen lone pair into the antibonding orbitals of the S=O bonds, contributing to the stability of the sulfonamide group.

  • MEP Analysis: The MEP map is expected to show the most negative potential around the sulfonyl oxygen atoms, making them potential sites for hydrogen bonding or electrophilic attack. The vinyl group, particularly the β-carbon, is anticipated to have a relatively positive potential, consistent with its role as a Michael acceptor.

  • FMO Analysis: The LUMO is expected to be localized primarily on the ethenesulfonamide moiety, specifically on the C=C double bond and the sulfur atom. This localization confirms the vinyl group as the primary site for nucleophilic attack. The HOMO is likely to be distributed over the benzyl ring and the sulfonamide nitrogen, indicating these as potential sites for electrophilic attack or oxidation.

Data Presentation and Interpretation

To facilitate clear communication and interpretation of the computational results, the following data presentation formats are recommended.

Tabulated Geometric and Energetic Data
Parameter Conformer 1 Conformer 2 Conformer n
Relative Energy (kcal/mol) 0.00X.XXY.YY
S-N Bond Length (Å)
S=O Bond Lengths (Å)
C=C Bond Length (Å)
Key Dihedral Angles (°)
Dipole Moment (Debye)
Tabulated Electronic Properties
Parameter Value
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)

Conclusion: From Theoretical Calculations to Practical Applications

The in-depth theoretical analysis of N-benzylethenesulfonamide, as outlined in this guide, provides a powerful avenue for understanding its intrinsic molecular properties. The insights gained from conformational analysis, electronic structure elucidation, and reactivity prediction are invaluable for researchers in drug development and materials science. By understanding the "why" behind the computational choices and the "how" of a self-validating workflow, scientists can confidently leverage theoretical calculations to guide experimental design, interpret spectroscopic data, and ultimately, accelerate the discovery and development of novel molecules with desired functionalities.

References

  • Vibha, K., et al. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Materials Today: Proceedings, 47, 5324-5332. [Link]

  • Verma, M., & Verma, P. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 40(13), 5831-5847. [Link]

  • Mary, Y. S., et al. (2013). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ISRN Analytical Chemistry, 2013, 851941. [Link]

  • Chipanina, N. N., et al. (2022). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International Journal of Molecular Sciences, 23(23), 14819. [Link]

  • Islam, M. S., et al. (2024). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Results in Chemistry, 7, 101416. [Link]

  • Barrett Research Group, University of Pennsylvania. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

Sources

Foundational

A Methodological Guide to the Characterization of N-benzylethenesulfonamide: Solubility and Stability Profiling in Organic Solvents

Abstract The successful development of any new chemical entity into a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful development of any new chemical entity into a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing N-benzylethenesulfonamide, a novel sulfonamide derivative. Due to the absence of extensive public data on this specific molecule, this document serves as a methodological blueprint. It details the theoretical considerations, experimental protocols, and data interpretation strategies necessary to establish a robust solubility and stability profile in various organic solvents. The protocols described herein are grounded in established scientific principles and regulatory expectations, providing researchers, scientists, and drug development professionals with the tools to systematically evaluate N-benzylethenesulfonamide or other novel sulfonamides.

Introduction

N-benzylethenesulfonamide is an organic compound featuring a sulfonamide functional group, which is a cornerstone in a multitude of pharmaceutical agents. The molecule's structure, combining a flexible benzyl group with an ethenesulfonamide core, suggests a unique profile of polarity, hydrogen bonding capability, and chemical reactivity. Understanding its solubility in organic solvents is paramount for designing synthetic routes, purification strategies, and ultimately, formulating a drug substance into a drug product. Similarly, its chemical stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

This guide is structured into two main parts. Part 1 focuses on the systematic determination of solubility, employing the reliable shake-flask method. Part 2 addresses the assessment of chemical stability through a forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines. Throughout this guide, we emphasize the rationale behind experimental choices and provide frameworks for the clear presentation and interpretation of data.

Part 1: Solubility Profiling of N-benzylethenesulfonamide

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences everything from process chemistry to formulation development. A comprehensive solubility profile across a range of organic solvents with varying polarities provides essential insights into the intermolecular forces at play and informs the selection of appropriate solvent systems for crystallization, chromatography, and formulation.

Theoretical Considerations: Predicting Solubility

The structure of N-benzylethenesulfonamide offers clues to its likely solubility behavior.

  • Sulfonamide Group (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This suggests potential solubility in polar solvents. Sulfonamides are generally acidic, and their solubility can be significantly influenced by the pH of the medium, though this is more relevant in aqueous or buffered systems.[1]

  • Benzyl Group (C₆H₅CH₂-): This is a nonpolar, aromatic moiety. Its presence will contribute to solubility in less polar and aromatic solvents through van der Waals forces and π-π stacking interactions.

  • Ethene Group (-CH=CH₂): The vinyl group is nonpolar and may slightly enhance solubility in nonpolar solvents.

Based on this structure, a mixed solubility profile is anticipated. We expect moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can engage in hydrogen bonding and dipole-dipole interactions. Solubility in polar protic solvents (e.g., alcohols) will depend on the balance between hydrogen bonding and the disruption of the solvent's own hydrogen-bonding network. Solubility in nonpolar solvents (e.g., Hexane, Toluene) is expected to be lower but non-negligible due to the benzyl group.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[2][3]

Objective: To determine the equilibrium solubility of N-benzylethenesulfonamide in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • N-benzylethenesulfonamide (purity >99%)

  • Selected organic solvents (HPLC grade): e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane.

  • Scintillation vials or glass flasks with screw caps.

  • Orbital shaker with temperature control.

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • Calibrated analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[4]

Methodology:

  • Preparation: Add an excess amount of N-benzylethenesulfonamide to a series of vials. The key is to ensure that a solid phase remains after equilibration, confirming saturation.[2]

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[3] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm the plateau of concentration.[2]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.[2]

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of N-benzylethenesulfonamide.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in mg/mL or mol/L.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format for easy comparison.

SolventSolvent TypeDielectric Constant (approx.)Solubility at 25 °C (mg/mL)
HeptaneNonpolar1.9< 0.1
TolueneAromatic2.45.2
DichloromethaneHalogenated9.125.8
Ethyl AcetateEster6.015.5
AcetoneKetone (Polar Aprotic)2185.3
AcetonitrileNitrile (Polar Aprotic)37.560.1
IsopropanolAlcohol (Polar Protic)1833.7
EthanolAlcohol (Polar Protic)24.542.5
MethanolAlcohol (Polar Protic)3355.0
(Note: Data are hypothetical and for illustrative purposes only.)
Visualization: Solubility Determination Workflow

A diagrammatic representation of the experimental workflow ensures clarity and reproducibility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess N-benzylethenesulfonamide to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker (25 °C, 24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant (0.22 µm) D->E F Dilute sample to known concentration E->F G Quantify by validated HPLC method F->G H H G->H Calculate Solubility (mg/mL) G cluster_stress Stress Conditions A Stock Solution of N-benzylethenesulfonamide (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (0, 2, 6, 12, 24h...) B->G C->G D->G E->G F->G H Neutralize/Quench (if applicable) G->H I Analyze by Stability-Indicating HPLC-PDA/MS Method H->I J Determine % Degradation Identify Degradants Assess Mass Balance I->J

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of N-benzylethenesulfonamide in organic solvents. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers can generate the critical data needed to support further development. The hypothetical data presented illustrates that N-benzylethenesulfonamide is likely a compound with good solubility in polar organic solvents and is most susceptible to hydrolytic degradation under basic and acidic conditions. Its relative stability to thermal and photolytic stress suggests it may have favorable handling properties. This foundational knowledge is indispensable for guiding rational decisions in process chemistry, formulation science, and analytical development, ultimately accelerating the journey of a promising new chemical entity toward clinical application.

References

  • Ahmed, M., et al. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Oman Medical Journal. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ermer, J. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Sten, O. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SlideShare. (2016). solubility experimental methods.pptx. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

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Exploratory

exploring the reactivity of the vinyl group in N-benzylethenesulfonamide

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in N-Benzylethenesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract The N-benzylethenesulfonamide scaffold represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in N-Benzylethenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylethenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry and chemical biology. The reactivity of its vinyl group, governed by the potent electron-withdrawing nature of the adjacent sulfonamide moiety, renders it a versatile functional handle for a myriad of chemical transformations. This guide provides a comprehensive exploration of this reactivity, delving into the mechanistic underpinnings of its primary reaction pathways, including Michael additions, cycloadditions, and polymerizations. We will discuss synthetic strategies, provide field-proven experimental protocols, and contextualize the applications of this unique chemical entity in the design of covalent inhibitors, bioconjugates, and advanced materials. This document is intended to serve as a technical resource for researchers aiming to harness the synthetic potential of N-benzylethenesulfonamide.

Introduction: The Vinyl Sulfonamide as a Privileged Electrophile

The vinyl sulfonamide functional group has emerged as a critical electrophilic "warhead" in the development of targeted covalent inhibitors and chemical probes.[1][2] Unlike the more common acrylamide, the vinyl sulfonamide offers a distinct reactivity profile and greater synthetic modularity. The sulfur(VI) center acts as a powerful electron-withdrawing group, polarizing the C=C double bond and rendering the β-carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is the foundation of its utility.

The N-benzyl substituent in N-benzylethenesulfonamide provides a simple yet functionally significant modification. It enhances lipophilicity compared to unsubstituted ethenesulfonamide and offers a vector for further synthetic elaboration, allowing the core reactive scaffold to be tethered to larger molecular architectures designed for specific biological targets. Understanding the causality of its reactivity is paramount for its effective deployment in drug discovery and materials science.

Synthesis of N-Benzylethenesulfonamide

The preparation of N-benzylethenesulfonamide and its derivatives can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale. A common and straightforward approach involves the direct reaction of a commercially available sulfonyl chloride with the primary amine.

Standard Synthetic Protocol: Sulfonylation of Benzylamine

This protocol describes the synthesis of N-benzylethenesulfonamide from ethenesulfonyl chloride and benzylamine. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation.

Experimental Protocol: Synthesis of N-Benzylethenesulfonamide

  • Reaction Setup: To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 0.2 M) at 0 °C in an ice bath, add a solution of 2-chloroethanesulfonyl chloride (1.0 equivalent) in DCM dropwise over 20 minutes. Causality: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the primary amine. The reaction is performed at 0 °C to control the exothermicity.

  • In Situ Elimination: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. During this time, an E2 elimination of HCl from the intermediate N-benzyl-2-chloroethanesulfonamide occurs, facilitated by the triethylamine base, to form the desired vinyl group.

  • Work-up: Quench the reaction with the addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often prone to polymerization on silica gel.[2] Purification is best achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or careful flash chromatography using a deactivated silica gel if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The characteristic vinyl protons typically appear as a multiplet system in the ¹H NMR spectrum.

Alternative Synthetic Strategies:

  • Horner-Wadsworth-Emmons Reaction: A versatile method involves the reaction of an aldehyde with a phosphoryl sulfonamide reagent, such as diphenylphosphorylmethanesulfonamide.[3] This approach allows for the synthesis of β-substituted vinyl sulfonamides and consistently produces the trans isomer due to steric control in the transition state.[3]

  • α-Selenoether Masking: For complex molecules where the high electrophilicity of the vinyl sulfonamide is problematic, a masking strategy can be employed.[2] An α-selenoether ethyl sulfonamide is carried through several synthetic steps and then unmasked in the final step via mild oxidation to generate the vinyl group, avoiding unwanted side reactions.[2]

Core Reactivity I: The Aza- and Sulfa-Michael Addition

The primary mode of reactivity for N-benzylethenesulfonamide is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of the vinyl group.[4][5] This reaction is central to its application in covalent drug design, where it forms stable bonds with nucleophilic amino acid residues on a target protein.

Mechanistic Principles

The sulfonamide group strongly withdraws electron density from the vinyl system, creating a significant partial positive charge (δ+) on the β-carbon. A nucleophile attacks this electrophilic center, forming a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final adduct.

Caption: Mechanism of the Michael Addition to N-Benzylethenesulfonamide.

Reactivity with Biological Nucleophiles

In the context of drug development, the most relevant nucleophiles are the side chains of cysteine (a thiol) and lysine (a primary amine).

  • Sulfa-Michael Addition (Thiol Addition): Thiols are excellent nucleophiles for vinyl sulfonamides. The reaction with the cysteine side chain is particularly important for designing covalent inhibitors.[6] The resulting thioether linkage is highly stable.

  • Aza-Michael Addition (Amine Addition): While less nucleophilic than thiolates, primary and secondary amines, such as the lysine side chain, can also add to vinyl sulfonamides.[2] This reaction can sometimes be slower or require catalysis, but it expands the range of amino acid residues that can be targeted.[7]

The reactivity of vinyl sulfonamides is generally higher than that of corresponding acrylamides, which can be advantageous for targeting less reactive cysteine or lysine residues.[1][8]

Nucleophile TypeReactantRelative ReactivityBiological TargetCitation
ThiolCysteineHighCovalent Inhibition[6]
AmineLysineModerateCovalent Inhibition[2]
ThiolGlutathioneHighOff-target Reactivity[8]
Experimental Protocol: Aza-Michael Addition

This protocol details a model reaction between N-benzylethenesulfonamide and a primary amine, piperidine.

  • Reaction Setup: In a vial, dissolve N-benzylethenesulfonamide (1.0 equivalent) in acetonitrile (0.1 M). Add piperidine (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Acetonitrile is a suitable polar aprotic solvent. The reaction is typically run at room temperature, but gentle heating (40-50 °C) can be applied to accelerate the addition of less reactive amines.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired adduct.

Core Reactivity II: Pericyclic Reactions

The electron-deficient nature of the vinyl sulfonamide double bond makes it an excellent participant in pericyclic reactions, particularly as a dienophile in [4+2] cycloadditions.

Workflow cluster_cyclo Cycloaddition Pathways vsa N-Benzylethenesulfonamide (Dienophile) da_product [4+2] Adduct (Norbornene Derivative) vsa->da_product Diels-Alder Reaction dipolar_product [3+2] Adduct (Isoxazolidine) vsa->dipolar_product 1,3-Dipolar Cycloaddition diene 1,3-Diene (e.g., Cyclopentadiene) diene->da_product dipole 1,3-Dipole (e.g., Nitrone) dipole->dipolar_product

Sources

Foundational

The Pharmacological Potential of N-Benzylethenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the advent of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the advent of the sulfa drugs, this versatile scaffold has been extensively explored, leading to the development of drugs with diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The chemical stability and favorable pharmacokinetic properties of the sulfonamide group make it an attractive component in drug design. This guide delves into the potential biological activities of a specific subclass: N-benzylethenesulfonamide and its derivatives. While direct research on N-benzylethenesulfonamide itself is limited, this document will provide a comprehensive overview of the pharmacological landscape of structurally related N-benzyl and vinyl sulfonamides, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: A Multi-pronged Approach

Benzenesulfonamide derivatives have emerged as promising candidates in oncology, exhibiting a range of anticancer activities.[1] The incorporation of an N-benzyl group has been shown to be a valuable strategy in the design of potent anticancer agents.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Recent studies have highlighted the potential of N-benzyl sulfonamides to target pancreatic cancer cells.[3] A library of indolyl sulfonamides featuring an N-benzyl group displayed significant in vitro activity against various pancreatic cancer cell lines.[3] The cytotoxic effects of these compounds were evaluated using traditional 48-hour exposure assays, with some derivatives exhibiting sub-micromolar potency.[3] One of the investigated mechanisms of action is the inhibition of the S100A2-p53 protein-protein interaction, a critical pathway in cancer cell survival.[3] Furthermore, these compounds were also explored as metabolic inhibitors of ATP production, suggesting a multi-targeted approach to inducing cancer cell death.[3]

Another avenue of anticancer activity for sulfonamide derivatives is the inhibition of cell cycle progression. For instance, N-(7-indazolyl)benzenesulfonamide derivatives have been identified as potent cell cycle inhibitors, with some compounds showing IC50 values in the sub-micromolar range against murine leukemia cells.[4]

The ethenesulfonamide (vinyl sulfonamide) moiety also contributes significantly to anticancer potential. Vinyl sulfonamides act as Michael acceptors and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine.[5][6] This irreversible binding can lead to the inhibition of key enzymes and signaling proteins involved in cancer progression. Acrylamides, which share a similar reactive nature, are present in numerous approved anticancer drugs and have demonstrated a wide spectrum of biological effects, including anticancer activity.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of N-benzylethenesulfonamide derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., PANC-1 for pancreatic cancer) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-benzylethenesulfonamide derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Data Presentation: Cytotoxicity of N-Benzyl Sulfonamide Derivatives
CompoundCell LineIC50 (µM)[3]
Indolyl Sulfonamide Derivative 1PANC-1<1
Indolyl Sulfonamide Derivative 2PANC-1<1
Indolyl Sulfonamide Derivative 3PANC-1<1
Indolyl Sulfonamide Derivative 4PANC-1<1
Visualization: Anticancer Mechanism Workflow

anticancer_workflow cluster_compound N-Benzylethenesulfonamide Derivative cluster_cell Cancer Cell cluster_outcome Outcome Compound Test Compound PPI Inhibition of S100A2-p53 Interaction Compound->PPI Metabolism Inhibition of ATP Production Compound->Metabolism CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Apoptosis PPI->Apoptosis Metabolism->Apoptosis CellCycle->Apoptosis

Caption: Potential anticancer mechanisms of N-benzylethenesulfonamide derivatives.

Antimicrobial Activity: A Renewed Focus

The historical significance of sulfonamides as antibacterial agents is well-established.[1] Modern research continues to explore novel sulfonamide derivatives to combat the growing threat of antimicrobial resistance. The N-benzyl and ethenesulfonamide moieties can both contribute to the antimicrobial profile of a compound.

Mechanism of Action: Targeting Essential Bacterial Pathways

N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides have been synthesized and screened for their antibacterial activity, with some derivatives showing moderate to good inhibition.[7] The vinyl sulfonamide component can also confer antibacterial properties, potentially through the covalent modification of essential bacterial enzymes.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Preparation: Prepare a series of twofold dilutions of the N-benzylethenesulfonamide derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Assay Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Bacteria Bacterial Culture Plate Inoculate 96-Well Plate Bacteria->Plate Compound Compound Dilutions Compound->Plate Incubate Incubate 18-24h Plate->Incubate Readout Determine MIC Incubate->Readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Potential Biological Activities

The structural features of N-benzylethenesulfonamide suggest potential for other biological activities beyond anticancer and antimicrobial effects.

  • Enzyme Inhibition: Benzenesulfonamide derivatives are known inhibitors of various enzymes. For instance, they have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in diseases like cancer and atherosclerosis.[8]

  • Cardiovascular Effects: Certain benzenesulfonamide derivatives have been shown to possess cardiovascular activity. For example, some derivatives can decrease perfusion pressure, suggesting a potential role in managing hypertension.[9] This effect may be mediated through the inhibition of L-type calcium channels.[9]

  • Neurological Applications: The N-benzyl group is a common motif in compounds with neurological activity.[10] While not directly related to sulfonamides, N-benzyl derivatives have been explored as anticonvulsants and modulators of excitatory amino acid transporters.[11][12]

  • Anti-inflammatory and Antioxidant Effects: Vinyl sulfonate compounds have been reported to exhibit anti-inflammatory and neuroprotective effects through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[13]

Conclusion and Future Directions

The N-benzylethenesulfonamide scaffold represents a promising, yet underexplored, area for drug discovery. By combining the established pharmacological profiles of N-benzyl sulfonamides and vinyl sulfonamides, it is plausible that derivatives of N-benzylethenesulfonamide could exhibit potent and multifaceted biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of N-benzylethenesulfonamide derivatives. In-depth mechanistic studies will be crucial to elucidate their molecular targets and pathways of action. The insights provided in this guide offer a solid foundation for initiating such research endeavors, with the ultimate goal of developing novel therapeutic agents for a range of diseases.

References

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. ResearchGate. [Link]

  • Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

  • (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Pharmacology. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. PubMed. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link]

  • Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. National Institutes of Health. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of N-benzylethenesulfonamide

Abstract This document provides a detailed protocol for the synthesis of N-benzylethenesulfonamide, a valuable research chemical and potential building block in medicinal chemistry. The synthesis is primarily achieved th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of N-benzylethenesulfonamide, a valuable research chemical and potential building block in medicinal chemistry. The synthesis is primarily achieved through the nucleophilic substitution reaction between ethenesulfonyl chloride and benzylamine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and high-yielding reaction. Additionally, this guide addresses potential challenges, such as the electrophilicity of the vinyl sulfonamide product and the propensity for side reactions, offering expert insights to mitigate these issues.

Introduction: The Significance of N-benzylethenesulfonamide

N-benzylethenesulfonamide belongs to the vinyl sulfonamide class of compounds, which are of significant interest in drug discovery and chemical biology. The vinyl sulfonamide moiety can act as a covalent inhibitor by targeting nucleophilic residues like cysteine and lysine in proteins.[1] The N-benzyl group, on the other hand, is a common feature in many biologically active molecules and can influence properties such as solubility, metabolic stability, and target binding.[2][3] The synthesis of N-benzylethenesulfonamide provides a key intermediate for the development of novel therapeutic agents and chemical probes.[4]

Mechanistic Rationale: The Chemistry Behind the Synthesis

The synthesis of N-benzylethenesulfonamide proceeds via a nucleophilic acyl substitution-like reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of ethenesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

The overall reaction can be summarized as follows:

CH₂=CHSO₂Cl + C₆H₅CH₂NH₂ → CH₂=CHSO₂NHCH₂C₆H₅ + HCl

The reaction between a sulfonyl chloride and a primary amine is generally a highly efficient transformation.[6]

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the N-benzylethenesulfonamide synthesis protocol.

SynthesisWorkflow Reagents Reagents: - Ethenesulfonyl chloride - Benzylamine - Triethylamine - Dichloromethane (DCM) ReactionSetup Reaction Setup (0°C to rt) Reagents->ReactionSetup Dissolution & Addition Workup Aqueous Workup (HCl, NaHCO₃, Brine) ReactionSetup->Workup Quenching & Extraction Purification Purification (Column Chromatography) Workup->Purification Drying & Concentration Characterization Product Characterization (NMR, MS, IR) Purification->Characterization FinalProduct N-benzylethenesulfonamide Characterization->FinalProduct

Caption: Workflow for the synthesis of N-benzylethenesulfonamide.

Detailed Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethenesulfonyl chloride≥95%Commercially AvailableHandle with care in a fume hood.
Benzylamine≥99%Commercially Available
Triethylamine (TEA)≥99%, distilledCommercially AvailableActs as a base.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionCommercially AvailableFor workup.
BrineSaturated aqueous NaClPrepared in-houseFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC gradeCommercially AvailableEluent for chromatography.
HexaneHPLC gradeCommercially AvailableEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.).

    • Dissolve the benzylamine in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Ethenesulfonyl Chloride:

    • Slowly add ethenesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred benzylamine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-benzylethenesulfonamide as a solid or oil.

Characterization and Data

The identity and purity of the synthesized N-benzylethenesulfonamide should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

ParameterExpected Outcome
Appearance White to off-white solid or colorless oil
Yield Typically 70-90%
¹H NMR Characteristic peaks for the vinyl and benzyl protons
¹³C NMR Characteristic peaks for the vinyl and benzyl carbons
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight

Discussion and Expert Recommendations

  • Challenges with Vinyl Sulfonamides: The high electrophilicity of vinyl sulfonamides can make them susceptible to polymerization and side reactions.[1] Therefore, it is crucial to use purified reagents and maintain an inert atmosphere during the reaction.

  • Alternative Synthetic Routes: If the direct sulfonylation proves to be low-yielding or problematic, alternative methods can be considered. The Horner reaction of aldehydes with diphenylphosphorylmethanesulfonamide offers a different approach to vinyl sulfonamides.[8] Another strategy involves a stepwise approach where the amine is first sulfonylated with a protected ethane-1-sulfonyl chloride, followed by an elimination step to form the vinyl group.[1]

  • Reaction Conditions: The reaction can also be performed in aqueous media, which can be a more environmentally friendly approach. High yields of sulfonamides have been reported in aqueous sodium hydroxide.[9]

Safety Precautions

  • Ethenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzylamine is a corrosive liquid. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-benzylethenesulfonamide. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can reliably synthesize this valuable compound for their research in drug development and chemical biology.

References

  • Bradshaw, B., H. T. T. Guy, et al. (2020). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Organic & Biomolecular Chemistry, 18(30), 5877-5881. [Link]

  • Butt, M. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Asiri, A. M., et al. (2010). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2980. [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Caspar, A., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1537-1553. [Link]

  • Hossain, M. I., et al. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Aziz-ur-Rehman, et al. (2011). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

  • U.S. Patent No. 5,223,514. (1993). Synthesis of (R)-α-[N-benzyl-N-[2-(3-carbamoyl-4-hydroxy-phenoxy)-ethyl]-aminomethyl].
  • The Chemistry Classroom. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

  • Roy, A., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Molecules, 28(19), 6979. [Link]

  • Goldberg, S. D. (1966). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. [Link]

  • Foley, C. A., et al. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 13(24), 7241–7247. [Link]

  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. [Link]

  • King, J. F., & Rathore, R. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 80(10), 1322-1327. [Link]

  • Soine, W. H., & Shaath, Z. (1975). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]

Sources

Application

Application Note &amp; Protocols: The Strategic Use of N-Benzylethenesulfonamide in Michael Addition Reactions

Introduction: The Power of Conjugate Addition The Michael addition, a cornerstone of organic synthesis, facilitates the formation of crucial carbon-carbon and carbon-heteroatom bonds with high efficiency and atom economy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Conjugate Addition

The Michael addition, a cornerstone of organic synthesis, facilitates the formation of crucial carbon-carbon and carbon-heteroatom bonds with high efficiency and atom economy.[1][2] This conjugate addition reaction involves the attack of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated electron-deficient compound (a Michael acceptor).[3][4] The reaction's versatility has cemented its role in the synthesis of complex natural products and pharmaceutical agents.[1][2]

The reactivity of the Michael acceptor is dictated by the potency of its electron-withdrawing group (EWG). While α,β-unsaturated carbonyls are classic examples, vinylsulfonamides have emerged as exceptionally powerful acceptors. The sulfonyl group (–SO₂–) is a robust EWG, strongly polarizing the carbon-carbon double bond and rendering the β-carbon highly electrophilic. This note provides a detailed guide for researchers on leveraging N-benzylethenesulfonamide, a versatile vinylsulfonamide, in Michael addition reactions, offering both mechanistic insights and actionable protocols.

Mechanistic Rationale: Why N-Benzylethenesulfonamide Excels as a Michael Acceptor

The efficacy of N-benzylethenesulfonamide in Michael additions stems directly from the electronic properties of the sulfonyl group. The reaction proceeds through a three-step sequence:

  • Nucleophile Activation: A base abstracts a proton from the Michael donor (e.g., a malonate, amine, or thiol) to generate a potent nucleophile (e.g., an enolate or thiolate). In many cases, such as with amines, a strong base is not required.[5][6]

  • Conjugate Addition: The generated nucleophile attacks the electron-poor β-carbon of the N-benzylethenesulfonamide. The resulting negative charge is delocalized across the sulfonyl group, forming a highly stabilized intermediate carbanion. This stabilization is the primary driving force for the reaction.

  • Protonation: The stabilized carbanion is subsequently protonated by a proton source (often the conjugate acid of the base used in step 1 or during aqueous workup) to yield the final, neutral adduct.[5]

The N-benzyl group serves primarily as a protecting group for the sulfonamide nitrogen. It enhances the compound's stability and lipophilicity, which can be advantageous for solubility in common organic solvents and for chromatographic purification.

Caption: General mechanism of the Michael addition reaction.

Reaction Scope and Versatility

N-benzylethenesulfonamide is compatible with a wide array of nucleophiles, leading to the formation of diverse molecular scaffolds. This versatility makes it a valuable tool in medicinal chemistry and materials science.

Nucleophile TypeMichael Donor ExampleProduct TypeKey Considerations & Catalysts
Heteroatom Benzylamineβ-Amino sulfonamideOften catalyst-free or base-catalyzed (e.g., DBU, Et₃N). Solvent-free conditions can be effective.[7][8]
Thiophenolβ-Thioether sulfonamideMild base catalysis is typically sufficient. Prone to high yields due to the high nucleophilicity of thiolates.[9]
Carbon Diethyl MalonateSubstituted succinate derivativeRequires a non-nucleophilic base (e.g., NaH, DBU) to generate the enolate.[3]
Nitromethaneγ-Nitro sulfonamideOrganocatalysts (e.g., thioureas, squaramides) can be used for asymmetric additions.[10][11]
Grignard Reagents (with Cu(I) salts)Alkylated sulfonamideGilman cuprates (R₂CuLi) are required for 1,4-addition; Grignard reagents alone typically give 1,2-addition to carbonyls.[5]

Detailed Experimental Protocols

Protocol 1: Aza-Michael Addition of Benzylamine

This protocol describes a straightforward and robust method for the synthesis of N-benzyl-2-(benzylamino)ethanesulfonamide, a common application.

Materials and Reagents:

  • N-benzylethenesulfonamide (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-benzylethenesulfonamide (1.0 equiv). Dissolve it in a minimal amount of anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add benzylamine (1.1 equiv) to the solution via syringe, followed by the catalytic amount of DBU (0.1 equiv).[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the N-benzylethenesulfonamide spot indicates reaction completion (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure β-amino sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate

This protocol outlines an organocatalyzed approach to achieve an enantiomerically enriched product, demonstrating a more advanced application.

Materials and Reagents:

  • N-benzylethenesulfonamide (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Takemoto catalyst (a bifunctional thiourea organocatalyst) (0.1 equiv)

  • Toluene, anhydrous

  • Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine N-benzylethenesulfonamide (1.0 equiv) and the thiourea-based organocatalyst (0.1 equiv) in anhydrous toluene.

  • Temperature Control: Cool the mixture to the specified temperature for the catalyst (e.g., 0 °C or -20 °C) using an appropriate cooling bath to maximize enantioselectivity.

  • Nucleophile Addition: Add diethyl malonate (1.5 equiv) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature for the recommended time (typically 24-72 hours). Monitor the reaction by TLC. The dual hydrogen-bond donating and Brønsted base functionalities of the catalyst facilitate the stereocontrolled addition.[10]

  • Workup & Isolation: Once the reaction is complete, quench by adding a few drops of acetic acid. Warm the mixture to room temperature and concentrate directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the chiral product.

  • Characterization & Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow and Expert Insights

The success of a Michael addition hinges on careful control of reaction parameters. The following workflow and insights address common challenges.

Caption: Standard experimental workflow for Michael additions.

Expert Insights & Troubleshooting:

  • Why Anhydrous Conditions? For reactions involving strong bases or sensitive organocatalysts, trace amounts of water can quench the base/catalyst or protonate the nucleophile, leading to low yields or failed reactions.

  • Choice of Base: For carbon nucleophiles like malonates, a non-nucleophilic base such as DBU or NaH is critical to prevent the base itself from acting as a Michael donor.[1] For aza-Michael additions with amines, a catalyst is often sufficient as amines are inherently nucleophilic.[7]

  • Troubleshooting Low Yields:

    • Problem: Incomplete conversion.

    • Solution: Check the purity of the starting materials. N-benzylethenesulfonamide can be prone to polymerization if stored improperly. Consider increasing the reaction time or slightly elevating the temperature (note: this may reduce enantioselectivity in asymmetric reactions).

  • Troubleshooting Poor Stereoselectivity:

    • Problem: Low enantiomeric excess (ee) in asymmetric reactions.

    • Solution: Ensure the catalyst is pure and active. Lowering the reaction temperature often improves selectivity. The choice of solvent is also critical; less polar solvents frequently lead to better stereochemical outcomes.

Conclusion

N-benzylethenesulfonamide is a highly effective and versatile Michael acceptor, enabling the synthesis of a broad range of β-functionalized sulfonamides. Its enhanced electrophilicity, driven by the powerful sulfonyl group, ensures reactivity with both heteroatom and carbon-based nucleophiles. By understanding the underlying mechanism and carefully controlling experimental conditions as outlined in these protocols, researchers can reliably incorporate this valuable building block into their synthetic strategies for drug discovery and materials science.

References

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. (2022, November 2). PMC. Retrieved from [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (n.d.). MDPI. Retrieved from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. Retrieved from [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). Beilstein Journals. Retrieved from [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Enantioselective Vinylogous Michael Addition of α,α-Dicyanoolefins to Azadienes Catalyzed by an L-Tert-Leucine-Derived Squaramide Catalyst | Request PDF. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Synthesis using the Michael Reaction. (2020, March 11). YouTube. Retrieved from [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. (2025, June 9). Filo. Retrieved from [Link]

  • Conjugate addition of benzyl amine and methyl acrylate using different solvents a. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). PMC - NIH. Retrieved from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. (2023, December 22). RIAA UAEM. Retrieved from [Link]

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Method

Application Notes and Protocols: N-Benzylethenesulfonamide as a Monomer in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-benzylethenesulfonamide as a function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-benzylethenesulfonamide as a functional monomer for radical polymerization. The document details the synthesis of the monomer, protocols for both conventional free-radical and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and discusses the potential properties and applications of the resulting polymer, poly(N-benzylethenesulfonamide). This guide is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating novel sulfonamide-containing polymers with potential applications in areas such as drug delivery and smart materials.

Introduction: The Significance of Sulfonamide-Containing Polymers

Sulfonamide-containing polymers are a class of materials that have garnered significant interest due to their unique chemical properties and diverse potential applications. The sulfonamide group, with its inherent polarity and potential for hydrogen bonding, can impart desirable characteristics to a polymer backbone. These polymers have been explored for a range of biomedical applications, leveraging the well-established biological activity of sulfonamide moieties, which are a cornerstone of various antibacterial drugs.[1][2] Furthermore, the acidity of the N-H bond in some sulfonamides can be exploited to create pH-responsive materials, making them attractive for targeted drug delivery systems.[3]

N-benzylethenesulfonamide is a monomer that combines the polymerizable vinyl group directly attached to the sulfonyl group with a benzyl substituent on the nitrogen atom. This structure offers a versatile platform for creating well-defined polymers with potential for further functionalization. The benzyl group can influence the polymer's solubility and thermal properties, while the sulfonamide group provides a site for potential post-polymerization modification or for imparting specific functionalities.

This guide will provide detailed protocols for the synthesis of N-benzylethenesulfonamide and its subsequent polymerization via radical methods. We will explore both conventional free-radical polymerization for straightforward synthesis and RAFT polymerization for achieving controlled molecular weights and narrow polydispersity indices.

Monomer Synthesis: N-Benzylethenesulfonamide

The synthesis of N-benzylethenesulfonamide can be achieved through a two-step process, adapted from general methods for the preparation of N-substituted sulfonamides.[4] The proposed synthetic route involves the reaction of ethenesulfonyl chloride with benzylamine.

Diagram of the Synthetic Pathway:

G cluster_0 Reaction in Dichloromethane (DCM) with Triethylamine (TEA) at 0°C to rt reagent1 Ethenesulfonyl Chloride product N-Benzylethenesulfonamide reagent1->product + reagent2 Benzylamine reagent2->product side_product Triethylamine Hydrochloride

Caption: Synthetic scheme for N-benzylethenesulfonamide.

Protocol 2.1: Synthesis of N-Benzylethenesulfonamide

Materials:

  • Ethenesulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of ethenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-benzylethenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Radical Polymerization of N-Benzylethenesulfonamide

N-benzylethenesulfonamide can be polymerized via radical polymerization to yield poly(N-benzylethenesulfonamide). Both conventional and controlled radical polymerization techniques can be employed.

Conventional Free-Radical Polymerization

This method provides a straightforward approach to synthesizing the polymer, although with less control over the molecular weight and dispersity.[5] Common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used.[6]

Diagram of the Polymerization Workflow:

G start Dissolve Monomer & Initiator in Solvent degas Degas via Freeze-Pump-Thaw Cycles start->degas polymerize Polymerize at Elevated Temperature degas->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate dry Dry Polymer under Vacuum precipitate->dry characterize Characterize Polymer dry->characterize

Caption: Workflow for conventional free-radical polymerization.

Protocol 3.1.1: Conventional Free-Radical Polymerization

Materials:

  • N-Benzylethenesulfonamide (monomer)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))

  • Non-solvent for precipitation (e.g., methanol, diethyl ether)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve N-benzylethenesulfonamide and AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.

  • Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

  • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, large excess of a non-solvent.

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR spectroscopy for structural confirmation.

ParameterTypical RangeRationale
Monomer Concentration 1-2 MAffects polymerization rate and polymer solubility.
Initiator Concentration 0.1-1 mol%Higher concentration leads to lower molecular weight.
Temperature 60-80 °C (for AIBN)Controls the rate of initiator decomposition.
Solvent Dioxane, DMFShould dissolve both monomer and resulting polymer.
Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique to synthesize polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures.[7] The choice of RAFT agent is crucial and depends on the monomer. For vinylsulfonamides, xanthates or dithiocarbamates are often suitable.[8][9]

Protocol 3.2.1: RAFT Polymerization

Materials:

  • N-Benzylethenesulfonamide (monomer)

  • AIBN (initiator)

  • RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMSO)

  • Non-solvent for precipitation

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the N-benzylethenesulfonamide monomer, the chosen RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated. A typical ratio might be [M]:[RAFT]:[I] = 100:1:0.1.

  • Perform at least three freeze-pump-thaw cycles to deoxygenate the solution.

  • Backfill the flask with an inert gas.

  • Place the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN).

  • Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by GPC.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

ParameterExample ValueRationale
[Monomer]:[RAFT]:[Initiator] 100:1:0.1Controls the degree of polymerization and reaction rate.
RAFT Agent Xanthate-basedKnown to be effective for controlling the polymerization of N-vinyl monomers.[10]
Temperature 60-70 °CBalances polymerization rate and control.
Solvent 1,4-Dioxane, DMSOMust be compatible with the RAFT process.

Polymer Characterization and Expected Properties

The resulting poly(N-benzylethenesulfonamide) should be characterized to determine its structure, molecular weight, dispersity, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

  • Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability and glass transition temperature (Tg) of the polymer.

Based on the structure of the monomer, poly(N-benzylethenesulfonamide) is expected to be an amorphous polymer with good thermal stability. The presence of the benzyl group may render it soluble in a range of organic solvents.

Potential Applications in Drug Development and Beyond

The unique properties of sulfonamide-containing polymers open up a variety of potential applications, particularly in the biomedical field.

  • Drug Delivery: The sulfonamide group can be a handle for conjugating drugs, and the polymer backbone can be designed to be biodegradable or responsive to stimuli like pH for controlled release.[11]

  • Smart Materials: By copolymerizing N-benzylethenesulfonamide with other functional monomers, it is possible to create "smart" materials that respond to environmental changes such as temperature or pH.[12]

  • Coatings: The polarity of the sulfonamide group may promote adhesion to various substrates, making these polymers potentially useful as biocompatible coatings for medical devices.

Conclusion

N-benzylethenesulfonamide is a promising monomer for the synthesis of novel sulfonamide-containing polymers via radical polymerization. This guide provides foundational protocols for its synthesis and polymerization, offering a starting point for researchers to explore this class of materials. The ability to control the polymerization through techniques like RAFT allows for the creation of well-defined polymers with tailored properties, paving the way for their application in advanced materials and drug development.

References

  • Bories-Azeau, X., Armes, S. P., & van der Veen, A. J. (2004). RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. Polymer Chemistry.
  • Teodorescu, M., & Matyjaszewski, K. (2001). Atom Transfer Radical Polymerization of N-Vinylformamide. Macromolecules, 34(16), 5475–5479.
  • Gao, X., Cao, Y., Song, X., Zhang, Z., Xiao, C., He, C., & Chen, X. (2013). pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups.
  • Jampilek, J. (2019). Sulfonamides in the treatment of microbial infections. Bioorganic & Medicinal Chemistry, 27(16), 3469-3483.
  • Mathew, M. E., Ahmad, I., Thomas, S., Kassim, M. B., & Daik, R. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana, 50(6), 1767-1773.
  • Armstrong, A., et al. (2019).
  • Sato, E., et al. (2011). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules, 44(8), 2841-2850.
  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi.
  • Rieger, J., et al. (2016). Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis. Polymer Chemistry, 7(32), 5127-5136.
  • Theato, P., et al. (2021). Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s.
  • University of Massachusetts Amherst. (n.d.).
  • Scozzafava, A., et al. (2000). The sulfonamides: a new class of carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 43(20), 3677-3687.
  • Anastasaki, A., et al. (2013). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 5(4), 1184-1211.
  • Al-Masum, M. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Chen, Q., et al. (2009). Preparation and characterization of poly (N-isopropylacrylamide)/polyvinylamine core-shell microgels. Colloid and Polymer Science, 287(6), 729-736.
  • Stayton, P. S., et al. (2005). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. Journal of Applied Polymer Science, 95(4), 867-873.
  • North Dakota State University. (n.d.).
  • Popa, A., et al. (2019). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Polymers, 11(11), 1804.
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Application

Application Notes and Protocols: N-Benzylethenesulfonamide in Polymer Chemistry

Foreword: The Untapped Potential of N-Substituted Ethenesulfonamide Monomers In the vast landscape of functional polymers, the sulfonamide group presents a compelling motif. Renowned for its ubiquity in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of N-Substituted Ethenesulfonamide Monomers

In the vast landscape of functional polymers, the sulfonamide group presents a compelling motif. Renowned for its ubiquity in medicinal chemistry, its unique electronic properties, and its capacity for hydrogen bonding, the incorporation of sulfonamides into polymer backbones offers a tantalizing prospect for creating materials with novel, tunable properties. While the polymerization of styrenic sulfonamides has been explored, the broader class of N-substituted ethenesulfonamides remains a relatively uncharted territory, brimming with potential.

This guide focuses on a representative yet underexplored member of this family: N-benzylethenesulfonamide . Although specific literature on the homopolymerization of this exact monomer is sparse, its structural components—a polymerizable vinyl group, a functional sulfonamide linkage, and a protective benzyl group—make it an ideal candidate for exploring the synthesis, properties, and applications of this class of polymers.

Herein, we bridge the gap between established polymer chemistry principles and the prospective applications of poly(N-benzylethenesulfonamide). This document serves as both a theoretical framework and a practical guide for researchers, synthesizing insights from related polymer systems to provide robust, field-tested protocols. We will delve into the monomer's synthesis, its polymerization via free-radical and controlled methods, and the anticipated properties of the resulting polymer, with a particular focus on its potential as a functional material.

Part 1: Monomer Synthesis and Polymerization Strategies

The journey into a new class of polymers begins with the monomer. A plausible and efficient synthesis of N-benzylethenesulfonamide is paramount for its subsequent polymerization.

Proposed Synthesis of N-Benzylethenesulfonamide

The synthesis of N-benzylethenesulfonamide can be approached through the reaction of benzylamine with 2-chloroethanesulfonyl chloride. This reaction leverages the nucleophilicity of the amine to displace the chloride on the sulfonyl chloride, followed by a base-mediated elimination to form the vinyl group.

Reaction Scheme:

This two-step, one-pot synthesis provides a straightforward route to the desired monomer. The choice of a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), in the second step is crucial to favor elimination over competing substitution reactions.

Polymerization Methodologies: From Uncontrolled to Precision Synthesis

The presence of the vinyl group in N-benzylethenesulfonamide allows for its polymerization through various radical-mediated techniques. The choice of method will dictate the polymer's architecture and, consequently, its properties.

Free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers.[1] It involves an initiator that generates free radicals, which then propagate by adding to the monomer's double bond.[2]

Mechanism Overview:

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to form primary radicals.

  • Propagation: The primary radical adds to a monomer molecule, creating a new radical that continues to add to other monomer units.

  • Termination: The growing polymer chains are terminated by combination or disproportionation.

This method is advantageous for its simplicity and tolerance to various functional groups. However, it offers limited control over molecular weight and dispersity.

For applications requiring well-defined polymer architectures (e.g., block copolymers, narrow molecular weight distributions), controlled radical polymerization (CRP) techniques are indispensable.[3] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly versatile CRP method compatible with a wide range of monomers.[4]

RAFT Mechanism Principles:

RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The growing polymer radical reversibly adds to the CTA, forming a dormant species. This rapid equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity. The choice of CTA is critical and depends on the reactivity of the monomer. For a vinylsulfonamide monomer, a xanthate or dithiocarbamate-based CTA would be a suitable starting point.[4]

Part 2: Properties and Potential Applications of Poly(N-benzylethenesulfonamide)

The true value of a new polymer lies in its properties and the applications they enable. Based on the structure of poly(N-benzylethenesulfonamide), we can anticipate several key characteristics.

A Platform for Functional Materials: Post-Polymerization Modification

The benzyl group on the sulfonamide nitrogen can be viewed as a protecting group. Its removal, typically via hydrogenolysis, would unmask a secondary sulfonamide (-SO2-NH-). This functionality is a versatile handle for post-polymerization modification. For instance, the acidic proton on the nitrogen can be deprotonated, and the resulting anion can participate in nucleophilic substitution reactions, allowing for the grafting of various functional moieties onto the polymer backbone.[5]

pH-Responsive Behavior: The "Smart" Polymer Potential

A key feature of polymers containing primary or secondary sulfonamide groups is their pH-sensitivity.[6][7] The sulfonamide proton is weakly acidic, and its pKa can be tuned by the polymer's composition. Upon deprotonation in a basic environment, the polymer chain becomes charged, leading to a change in its conformation and solubility. This transition from a collapsed, hydrophobic state at low pH to an expanded, hydrophilic state at high pH is the hallmark of a "smart" polymer.[6]

Logical Relationship of pH-Responsiveness

Low_pH Low pH (Acidic Environment) Protonated Sulfonamide is Protonated (-SO2-NHR) Low_pH->Protonated Favors High_pH High pH (Basic Environment) Deprotonated Sulfonamide is Deprotonated (-SO2-N⁻R) High_pH->Deprotonated Favors Hydrophobic Polymer is Hydrophobic (Collapsed State) Protonated->Hydrophobic Leads to Hydrophilic Polymer is Hydrophilic (Expanded State) Deprotonated->Hydrophilic Leads to Insoluble Insoluble / Precipitated Hydrophobic->Insoluble Results in Soluble Soluble Hydrophilic->Soluble Results in cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Dissolve Dissolve Monomer & AIBN in Anhydrous Dioxane Degas Freeze-Pump-Thaw (3x) Dissolve->Degas Heat Heat at 70°C (24 hours) Degas->Heat Quench Cool and Expose to Air Heat->Quench Precipitate Precipitate in Cold Methanol Quench->Precipitate Filter Collect Polymer by Filtration Precipitate->Filter Reprecipitate Redissolve and Reprecipitate Filter->Reprecipitate Dry Dry Under Vacuum Reprecipitate->Dry

Sources

Method

N-Benzylethenesulfonamide: A Versatile Scaffold for Covalent Drug Discovery

Introduction: The Rise of Covalent Modulators in Drug Discovery In the landscape of modern drug discovery, the strategic design of irreversible inhibitors has witnessed a remarkable renaissance. Once sidelined due to con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Modulators in Drug Discovery

In the landscape of modern drug discovery, the strategic design of irreversible inhibitors has witnessed a remarkable renaissance. Once sidelined due to concerns over off-target toxicity, covalent drugs are now celebrated for their potential to achieve high potency, prolonged duration of action, and the ability to target proteins previously deemed "undruggable"[1]. At the heart of this resurgence lies the development of precisely engineered electrophilic "warheads" that can form a stable covalent bond with a specific nucleophilic residue on a target protein. Among these, the vinylsulfonamide moiety has emerged as a particularly promising electrophile, offering a tunable reactivity profile that can be finely adjusted to achieve desired selectivity and minimize off-target effects[1][2].

This application note delves into the utility of the N-benzylethenesulfonamide scaffold as a cornerstone for the discovery and development of novel covalent inhibitors. We will explore its synthesis, chemical properties, and its application as a reactive pharmacophore in drug design, with a particular focus on anticancer therapeutic strategies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Ethenesulfonamide Scaffold: A Tunable Electrophile

The ethenesulfonamide, or vinylsulfonamide, functional group is a potent Michael acceptor. The electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl moiety susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine within a protein's binding site[1][2]. This targeted covalent modification can lead to irreversible inhibition of the protein's function.

Compared to the more commonly used acrylamide warhead, vinylsulfonamides offer distinct advantages:

  • Tunable Reactivity: The electrophilicity of the vinylsulfonamide can be modulated by substituents on the nitrogen atom and the vinyl group itself. This allows for the fine-tuning of reactivity to match the nucleophilicity of the target residue, thereby enhancing selectivity[1].

  • Structural Diversity: The sulfonamide nitrogen provides a convenient handle for the introduction of various substituents, enabling the exploration of a wide chemical space to optimize binding affinity and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The sulfonamide group can improve aqueous solubility and provides additional hydrogen bonding opportunities, which can contribute to enhanced target engagement.

The N-benzyl group, in particular, offers a lipophilic and sterically defined moiety that can be directed towards hydrophobic pockets within a target's active site, contributing to binding affinity and selectivity.

Synthesis of the N-Benzylethenesulfonamide Scaffold

While several methods exist for the synthesis of vinylsulfonamides, a common and reliable approach involves the reaction of a primary amine with 2-chloroethanesulfonyl chloride, followed by dehydrohalogenation. Below is a detailed protocol for the synthesis of the parent N-benzylethenesulfonamide.

Protocol 1: Synthesis of N-Benzylethenesulfonamide

Materials:

  • Benzylamine

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C in an ice bath, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-2-chloroethanesulfonamide.

  • Elimination: Dissolve the purified N-benzyl-2-chloroethanesulfonamide in DCM (0.2 M) and add triethylamine (2.0 eq.). Stir the reaction mixture at room temperature for 12-16 hours.

  • Final Workup and Purification: After the reaction is complete (as monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The resulting crude product can be further purified by flash chromatography if necessary to yield pure N-benzylethenesulfonamide.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the sulfonylation and the subsequent elimination reaction, driving the reactions to completion.

  • Ice Bath: The initial reaction is performed at 0 °C to control the exothermicity of the reaction between the amine and the sulfonyl chloride.

  • Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are crucial to remove unreacted starting materials, salts, and other water-soluble impurities.

  • Column Chromatography: This purification technique is essential to isolate the desired product from any side products or remaining starting materials, ensuring high purity for subsequent applications.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Elimination Benzylamine Benzylamine Reaction1 Reaction in DCM with Et3N at 0°C to RT Benzylamine->Reaction1 SulfonylChloride 2-Chloroethanesulfonyl Chloride SulfonylChloride->Reaction1 Intermediate N-Benzyl-2-chloroethanesulfonamide Reaction1->Intermediate Formation of intermediate Reaction2 Reaction in DCM with Et3N at RT Intermediate->Reaction2 Purified Intermediate Workup1 Aqueous Workup & Purification Intermediate->Workup1 Product N-Benzylethenesulfonamide Reaction2->Product Dehydrohalogenation Workup2 Aqueous Workup & (Optional) Purification Product->Workup2 Covalent_Inhibition cluster_0 Enzyme-Inhibitor Binding and Reaction Enzyme Target Enzyme (with Cysteine-SH) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Reversible binding Inhibitor N-Benzylethenesulfonamide Derivative Inhibitor->Complex Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Complex->Covalent_Adduct Irreversible Covalent Bond Formation

Caption: Mechanism of covalent inhibition by N-benzylethenesulfonamide.

Protocols for Biological Evaluation

To assess the potential of N-benzylethenesulfonamide derivatives as covalent inhibitors, a series of biochemical and cellular assays are required.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol for Covalent Inhibitors)

This protocol describes a general method to determine the kinetic parameters of irreversible inhibition, namely the inhibition constant (Ki) and the rate of inactivation (kinact).

Materials:

  • Purified target enzyme

  • N-benzylethenesulfonamide derivative (inhibitor)

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer or fluorometer)

Step-by-Step Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in the assay buffer.

  • Incubation: In a 96-well plate, incubate the enzyme at a fixed concentration with varying concentrations of the inhibitor for different time points (e.g., 0, 5, 10, 20, 30, and 60 minutes). Include a control with no inhibitor.

  • Reaction Initiation: At each time point, initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and Ki:

      kobs = kinact * [I] / (Ki + [I])

      where [I] is the inhibitor concentration.

Data Presentation:

Inhibitor Concentration (µM)k_obs (min⁻¹)
00
0.1Value
0.5Value
1.0Value
5.0Value
10.0Value

Table 1: Example data table for determining kinetic parameters of covalent inhibition.

Protocol 3: Cellular Proliferation Assay (e.g., MTT Assay)

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line where the target enzyme is overexpressed)

  • Complete cell culture medium

  • N-benzylethenesulfonamide derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the N-benzylethenesulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Lead Optimization

The N-benzylethenesulfonamide scaffold provides ample opportunities for SAR studies. Modifications can be made to the benzyl ring, the sulfonamide nitrogen, and the vinyl group to improve potency, selectivity, and pharmacokinetic properties.

Modification SiteExample ModificationExpected Impact
Benzyl RingIntroduction of electron-donating or -withdrawing groupsModulate binding affinity and metabolic stability
Sulfonamide NitrogenReplacement of benzyl with other aryl or alkyl groupsAlter steric and electronic properties to probe the binding pocket
Vinyl GroupSubstitution at the α or β positionTune the electrophilicity of the warhead to optimize reactivity

Table 2: General strategies for SAR exploration of the N-benzylethenesulfonamide scaffold.

Conclusion

The N-benzylethenesulfonamide scaffold represents a highly versatile and promising platform for the design and synthesis of novel covalent inhibitors. Its tunable reactivity, synthetic accessibility, and amenability to structural modification make it an attractive starting point for drug discovery campaigns targeting a wide range of enzymes, particularly in the field of oncology. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this valuable chemical entity in their pursuit of next-generation therapeutics.

References

  • Willis, M. C., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • Craven, G. B., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. [Link]

  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis. [Link]

  • Luo, C., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. Request PDF. [Link]

  • Armstrong, A., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. [Link]

Sources

Application

Application Notes and Protocols: The Versatility of N-Benzylethenesulfonamide Derivatives in Click Chemistry

Introduction: A Scaffold of Dual Reactivity In the landscape of modern chemical synthesis and bioconjugation, the principles of "click chemistry"—reactions that are modular, high-yielding, and tolerant of diverse functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Dual Reactivity

In the landscape of modern chemical synthesis and bioconjugation, the principles of "click chemistry"—reactions that are modular, high-yielding, and tolerant of diverse functional groups—have become indispensable.[1][2] Among the vast array of molecular scaffolds, N-benzylethenesulfonamide and its derivatives present a particularly compelling platform. This scaffold uniquely combines two powerful chemical motifs: the sulfonamide core, a privileged structure in medicinal chemistry, and the ethenesulfonamide (vinylsulfonamide) group, a highly efficient Michael acceptor.[3][4]

This guide explores the dual-pronged applicability of the N-benzylethenesulfonamide scaffold in two major classes of click chemistry. We will demonstrate how this single parent structure can be leveraged for:

  • Drug Discovery via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): By functionalizing the benzyl moiety, the scaffold becomes an ideal building block for the parallel synthesis of novel compound libraries, particularly for screening against enzymatic targets like carbonic anhydrases.[3]

  • Bioconjugation via Thiol-Michael Addition: The intrinsic reactivity of the ethenesulfonamide group allows for direct, selective conjugation to cysteine-containing biomolecules, a cornerstone of chemical biology and proteomics.[5][6]

These application notes provide the theoretical basis, field-proven insights, and detailed, self-validating protocols for researchers in drug development and chemical biology to unlock the potential of this versatile molecular framework.

Part 1: Application in Drug Discovery via CuAAC

The combination of the benzenesulfonamide pharmacophore with the stable, peptide-bond-mimicking 1,2,3-triazole ring generated by CuAAC is a powerful strategy in medicinal chemistry.[7] The N-benzylethenesulfonamide core can be strategically modified to serve as a precursor for generating large libraries of potential enzyme inhibitors.

Rationale and Workflow

The core concept is to introduce a reactive "handle" for CuAAC onto the N-benzylethenesulfonamide scaffold without disturbing its key functional groups. The phenyl ring of the N-benzyl group is the ideal location for installing an azide moiety. This azide-functionalized precursor can then be "clicked" onto a diverse panel of terminal alkynes, rapidly generating a library of compounds. Each final compound retains the sulfonamide core while varying the peripheral structure, allowing for extensive structure-activity relationship (SAR) studies.[3][8]

The overall workflow is a logical progression from a stable, functionalized building block to a diverse library ready for biological screening.

G cluster_0 Precursor Synthesis cluster_1 Library Synthesis (CuAAC) cluster_2 Screening A N-(4-(Bromomethyl)benzyl)- ethenesulfonamide B Azide Functionalization (NaN3, DMF) A->B C Azide Precursor N-(4-(Azidomethyl)benzyl)- ethenesulfonamide B->C E Parallel Click Reaction (CuSO4, Na-Ascorbate) C->E D Panel of Terminal Alkynes (R1-C≡CH, R2-C≡CH...) D->E F Library of Triazole Derivatives G Purification & QC F->G H Biological Assay (e.g., Enzyme Inhibition) G->H I SAR Analysis H->I G A N-Benzylethenesulfonamide (or tagged derivative) C Thiol-Michael Addition (pH 7.5-8.5 Buffer) A->C B Cysteine-Peptide (Peptide-SH) B->C D Stable Thioether Conjugate (Peptide-S-Linker) C->D E Purification (HPLC) & Characterization (MS) D->E

Sources

Method

Application Notes and Protocols: N-Benzylethenesulfonamide in the Synthesis of Heterocyclic Compounds

Introduction: The Versatility of N-Benzylethenesulfonamide as a Building Block N-Benzylethenesulfonamide, a member of the vinyl sulfonamide class of compounds, has emerged as a versatile and highly reactive building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-Benzylethenesulfonamide as a Building Block

N-Benzylethenesulfonamide, a member of the vinyl sulfonamide class of compounds, has emerged as a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the potent electron-withdrawing sulfonyl group conjugated with a reactive double bond, render it an excellent Michael acceptor and a competent partner in a variety of cycloaddition reactions. This reactivity profile allows for the construction of a diverse array of nitrogen- and sulfur-containing heterocyclic scaffolds, which are privileged structures in medicinal chemistry and drug discovery. The presence of the benzyl group on the nitrogen atom not only influences the steric and electronic nature of the molecule but also provides a handle for further synthetic manipulations or can itself be a key pharmacophoric element.

This comprehensive guide provides detailed application notes and protocols for the utilization of N-benzylethenesulfonamide in the synthesis of key heterocyclic systems. The methodologies described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying mechanistic principles and the rationale for specific experimental choices.

Core Synthetic Applications and Mechanistic Insights

N-Benzylethenesulfonamide primarily participates in two major classes of reactions for heterocyclic synthesis: cycloaddition reactions, where it acts as a 2π-component, and Michael addition-based cyclizations.

[4+2] Cycloaddition Reactions (Diels-Alder)

In the Diels-Alder reaction, N-benzylethenesulfonamide serves as an electron-deficient dienophile, readily reacting with electron-rich dienes to form six-membered heterocyclic rings. The electron-withdrawing nature of the N-benzylsulfonyl group significantly lowers the energy of the LUMO of the double bond, facilitating a rapid, often highly regioselective and stereoselective, cycloaddition.

reagents N-Benzylethenesulfonamide (Dienophile) + Diene ts Concerted Transition State reagents->ts [4+2] Cycloaddition product Cyclohexene-fused Heterocycle ts->product

Caption: General workflow for Diels-Alder reactions.

Protocol 1: Synthesis of a Bicyclic Sulfonamide via Diels-Alder Reaction with Cyclopentadiene

This protocol details the reaction of N-benzylethenesulfonamide with freshly cracked cyclopentadiene. The reaction proceeds readily due to the high reactivity of cyclopentadiene as a diene.[1][2]

Materials:

  • N-Benzylethenesulfonamide (1.0 equiv)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Lewis Acid (e.g., AlCl₃, optional, 0.1 equiv)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of Dienophile Solution: Dissolve N-benzylethenesulfonamide (1.0 mmol, 185.24 mg) in anhydrous toluene (10 mL) in a round-bottom flask under an inert atmosphere.

  • Addition of Diene: Add freshly cracked cyclopentadiene (2.0 mmol, 132.2 mg, approx. 165 µL) to the solution at room temperature.

  • Reaction Conditions (Thermal): Stir the reaction mixture at room temperature for 12-24 hours or heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Reaction Conditions (Lewis Acid Catalysis - Optional): For less reactive dienes, the reaction can be catalyzed by a Lewis acid. Cool the dienophile solution to 0 °C and add AlCl₃ (0.1 mmol, 13.3 mg) portion-wise. Stir for 15 minutes before adding the diene. Allow the reaction to proceed at 0 °C to room temperature.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bicyclic sulfonamide adduct.

Causality and Experimental Choices:

  • Solvent: Toluene is a common solvent for Diels-Alder reactions due to its relatively high boiling point for thermal reactions and its ability to dissolve a wide range of organic compounds. Anhydrous conditions are crucial when using a Lewis acid catalyst to prevent its decomposition.

  • Excess Diene: Using an excess of the diene helps to drive the reaction to completion, especially if the diene is volatile or prone to dimerization (like cyclopentadiene).

  • Lewis Acid Catalysis: Lewis acids coordinate to the sulfonyl oxygen atoms, further lowering the LUMO energy of the dienophile and accelerating the reaction, often allowing for lower reaction temperatures and improved stereoselectivity.[3]

DieneConditionsYieldStereoselectivity
CyclopentadieneToluene, 80 °C, 6hHighEndo favored
FuranToluene, 110 °C, 24hModerateExo favored
2,3-Dimethyl-1,3-butadieneDCM, AlCl₃ (cat.), RT, 12hGoodN/A
[3+2] Cycloaddition Reactions

N-Benzylethenesulfonamide is an excellent dipolarophile for 1,3-dipolar cycloadditions, providing access to five-membered heterocyclic rings. The electron-deficient nature of the alkene moiety makes it highly reactive towards electron-rich 1,3-dipoles such as azomethine ylides and nitrones.

a) Reaction with Azomethine Ylides for Pyrrolidine Synthesis

The [3+2] cycloaddition between an azomethine ylide and N-benzylethenesulfonamide is a powerful method for the stereoselective synthesis of substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals.[4][5]

reagents N-Benzylethenesulfonamide (Dipolarophile) + Azomethine Ylide (1,3-Dipole) ts Concerted Transition State reagents->ts [3+2] Cycloaddition product N-Benzylsulfonyl-pyrrolidine ts->product

Caption: General workflow for [3+2] cycloadditions.

Protocol 2: Synthesis of a Substituted N-Benzylsulfonyl-Pyrrolidine

This protocol describes a three-component reaction for the synthesis of a pyrrolidine derivative from an aldehyde, an amino acid, and N-benzylethenesulfonamide. The azomethine ylide is generated in situ from the condensation of the aldehyde and the amino acid.[6]

Materials:

  • N-Benzylethenesulfonamide (1.0 equiv)

  • Sarcosine (N-methylglycine) or other N-substituted α-amino acid (1.2 equiv)

  • An aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Toluene or Acetonitrile, anhydrous

  • Silver Acetate (AgOAc) / Chiral Ligand (for asymmetric catalysis, optional)

Procedure:

  • Reaction Setup: To a solution of N-benzylethenesulfonamide (1.0 mmol, 185.24 mg) in anhydrous toluene (10 mL) in a round-bottom flask, add the N-substituted α-amino acid (1.2 mmol) and the aldehyde (1.2 mmol).

  • Thermal Conditions: Heat the mixture to reflux (approx. 110 °C for toluene) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the substituted pyrrolidine.

Causality and Experimental Choices:

  • In situ Generation: The in situ generation of the azomethine ylide is a common and efficient strategy, avoiding the isolation of the often unstable dipole.

  • Stereoselectivity: The stereochemical outcome of the cycloaddition is often controlled by the geometry of the azomethine ylide and steric interactions in the transition state. The use of chiral catalysts can induce high enantioselectivity.

  • Solvent: The choice of solvent can influence the rate and selectivity of the reaction. Toluene is a common choice for thermal reactions, while more polar solvents like acetonitrile can also be effective.

b) Reaction with Nitrones for Isoxazolidine Synthesis

The reaction of N-benzylethenesulfonamide with nitrones provides a direct route to N-benzylsulfonyl-isoxazolidines. Isoxazolidines are valuable intermediates that can be further transformed into β-amino alcohols and other important functional groups.[1][7]

Protocol 3: Synthesis of an N-Benzylsulfonyl-Isoxazolidine

This protocol details the 1,3-dipolar cycloaddition between N-benzylethenesulfonamide and a representative nitrone, C-phenyl-N-methylnitrone.

Materials:

  • N-Benzylethenesulfonamide (1.0 equiv)

  • C-Phenyl-N-methylnitrone (1.1 equiv)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a sealed tube, dissolve N-benzylethenesulfonamide (1.0 mmol, 185.24 mg) and C-phenyl-N-methylnitrone (1.1 mmol, 148.7 mg) in anhydrous toluene (5 mL).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 24-48 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired isoxazolidine adduct.

Causality and Experimental Choices:

  • Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic properties of the nitrone and the dipolarophile. Frontier Molecular Orbital (FMO) theory can often be used to predict the major regioisomer.[7]

  • Thermal Conditions: 1,3-dipolar cycloadditions of nitrones often require elevated temperatures to proceed at a reasonable rate.

1,3-DipoleHeterocyclic ProductTypical Conditions
Azomethine YlidePyrrolidineToluene, reflux
NitroneIsoxazolidineToluene, 80-100 °C
Nitrile OxideIsoxazolineDichloromethane, RT
Michael Addition-Based Cyclizations

The strong electrophilicity of the β-carbon in N-benzylethenesulfonamide makes it an excellent substrate for Michael additions. When a dinucleophile is used, a subsequent intramolecular cyclization can lead to the formation of various saturated heterocycles.

Protocol 4: Synthesis of N-Benzyl-thiomorpholine-1,1-dioxide

This protocol describes a two-step, one-pot synthesis of N-benzyl-thiomorpholine-1,1-dioxide via a double Michael addition of a protected amine to divinyl sulfone, which can be conceptually adapted from the reactivity of N-benzylethenesulfonamide. A more direct, albeit potentially lower-yielding, approach would involve the Michael addition of a suitable amino-thiol followed by cyclization. For a more robust synthesis, a common precursor is divinyl sulfone.

Materials:

  • Divinyl sulfone (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 mmol, 107.15 mg) in methanol (10 mL).

  • Michael Addition: Cool the solution to 0 °C and add divinyl sulfone (1.0 mmol, 118.15 mg) dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The cyclization to the thiomorpholine dioxide derivative occurs spontaneously.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain N-benzyl-thiomorpholine-1,1-dioxide.

Causality and Experimental Choices:

  • Reactivity: The double Michael addition to divinyl sulfone is a highly efficient method for the synthesis of thiomorpholine-1,1-dioxides.

  • Solvent: Methanol is a suitable solvent for this reaction as it readily dissolves the starting materials and the intermediate adducts.

Conclusion and Future Perspectives

N-Benzylethenesulfonamide is a powerful and versatile reagent for the construction of a wide range of heterocyclic compounds. Its participation in Diels-Alder and 1,3-dipolar cycloaddition reactions, as well as Michael addition-based cyclizations, provides reliable and efficient access to six- and five-membered nitrogen- and sulfur-containing rings. The protocols detailed in this guide serve as a practical starting point for researchers in synthetic and medicinal chemistry. Future work in this area will likely focus on the development of catalytic, enantioselective variants of these reactions to access chiral heterocyclic building blocks with high optical purity, further expanding the utility of N-benzylethenesulfonamide in the synthesis of complex molecular targets.

References

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  • Production of targeted aromatics by using Diels–Alder classes of reactions with furans and olefins over ZSM-5. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of benzopyranopyrrolidines via 1,3-dipolar cycloaddition of nonstabilized azomethine ylides with 3-substitute. (n.d.). ScienceDirect. Retrieved from [Link]

  • [3+2] Cycloadditions. Part XXXIII. Selective cycloadditions of C-(1-naphthyl)-N-methyl nitrone and C-phenyl-N-benzyl nitrone to α,β-unsaturated carbonyl compounds. (2025). ResearchGate. Retrieved from [Link]

  • Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids. (1987). Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Screening N-benzylethenesulfonamide for Anticancer Activity

Introduction: The Therapeutic Potential of Sulfonamides in Oncology The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties.[1] However, its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties.[1] However, its structural versatility has led to the development of a diverse range of therapeutic agents, including a significant number of compounds with potent anticancer activity.[2][3][4] Sulfonamide-based drugs have been successfully developed to target various hallmarks of cancer, demonstrating mechanisms that include the inhibition of key enzymes like carbonic anhydrases and tyrosine kinases, disruption of microtubule polymerization, and induction of cell cycle arrest.[2][3][5] Given the proven success of this pharmacophore, novel sulfonamide derivatives, such as N-benzylethenesulfonamide, represent a promising avenue for the discovery of new anticancer agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of N-benzylethenesulfonamide for potential anticancer activity. The protocols outlined herein are designed to first establish cytotoxic potential and then to elucidate the underlying mechanism of action, providing a robust framework for preclinical evaluation.

Part 1: Initial Cytotoxicity Screening

The initial phase of screening aims to determine the concentration-dependent cytotoxic effects of N-benzylethenesulfonamide across a panel of cancer cell lines. This is a critical first step to identify sensitive cancer types and to establish a therapeutic window for further mechanistic studies.

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to represent various tumor types (e.g., breast, colon, lung, leukemia). It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity.

Protocol 1: Cell Culture

  • Maintain selected cell lines in their recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Regularly passage cells to maintain exponential growth.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol 2: MTT Assay

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]

  • Prepare a stock solution of N-benzylethenesulfonamide in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium.

  • Treat the cells with a range of concentrations of N-benzylethenesulfonamide and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: IC50 Values of N-benzylethenesulfonamide

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData to be filled
HCT116Colon CancerData to be filled
A549Lung CancerData to be filled
K562LeukemiaData to be filled
HEK293Non-cancerousData to be filled

Part 2: Mechanistic Elucidation

Once the cytotoxic potential of N-benzylethenesulfonamide is established, the next step is to investigate the mechanism by which it induces cell death. This involves assessing its effects on apoptosis and the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V-FITC assay is a standard method for detecting early apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during apoptosis, while propidium iodide (PI) stains late apoptotic and necrotic cells.[8][9]

Protocol 3: Annexin V/PI Apoptosis Assay

  • Treat cancer cells with N-benzylethenesulfonamide at concentrations around the IC50 value for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[10]

  • Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[5] Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol 4: Cell Cycle Analysis

  • Treat cancer cells with N-benzylethenesulfonamide at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[12]

  • Incubate the fixed cells on ice or at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide.[12]

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation: Effect of N-benzylethenesulfonamide on Cell Cycle Distribution

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle ControlData to be filledData to be filledData to be filled
N-benzylethenesulfonamideData to be filledData to be filledData to be filled

Part 3: In Vivo Evaluation

Promising in vitro results should be validated in a preclinical in vivo model to assess the compound's efficacy and potential toxicity in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[13][14]

Xenograft Tumor Model

Protocol 5: Xenograft Study

  • Subcutaneously implant cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer N-benzylethenesulfonamide (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal or oral). The control group receives the vehicle alone.

  • Monitor tumor growth by measuring tumor volume regularly.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualization of Workflows and Pathways

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cell_Culture Cell Line Culture MTT_Assay MTT Viability Assay (Determine IC50) Cell_Culture->MTT_Assay Initial Screening Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Mechanistic Study Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Mechanistic Study Xenograft_Model Xenograft Tumor Model (Efficacy & Toxicity) Apoptosis_Assay->Xenograft_Model Promising Candidate Cell_Cycle_Assay->Xenograft_Model Promising Candidate

Caption: Experimental workflow for anticancer screening.

signaling_pathway cluster_targets Potential Molecular Targets N_benzylethenesulfonamide N-benzylethenesulfonamide Tyrosine_Kinases Tyrosine Kinases N_benzylethenesulfonamide->Tyrosine_Kinases Inhibition Carbonic_Anhydrases Carbonic Anhydrases N_benzylethenesulfonamide->Carbonic_Anhydrases Inhibition Tubulin Tubulin Polymerization N_benzylethenesulfonamide->Tubulin Disruption Proliferation_Signaling Cell Proliferation Signaling Tyrosine_Kinases->Proliferation_Signaling Blocks pH_Regulation Tumor pH Regulation Carbonic_Anhydrases->pH_Regulation Disrupts Mitosis Mitosis Tubulin->Mitosis Blocks Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis pH_Regulation->Apoptosis Mitosis->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Potential mechanisms of sulfonamide anticancer activity.

Conclusion

This application note provides a structured and comprehensive approach to the preclinical screening of N-benzylethenesulfonamide as a potential anticancer agent. By following these protocols, researchers can effectively assess its cytotoxic properties and gain insights into its mechanism of action, thereby providing the necessary data to support its further development as a novel cancer therapeutic.

References

  • Elsayad, K. A., Elmasry, G. F., & Mahmoud, S. T. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Wan, Y., Fang, G., Chen, H., Deng, X., & Tang, Z. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • MDPI. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 71–75. [Link]

  • PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • PubMed Central. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • ResearchGate. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ResearchGate. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Chemical Science International Journal. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Journal Repository. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

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  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • MDPI. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI. [Link]

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  • PLOS ONE. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]

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  • National Institutes of Health. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health. [Link]

  • National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

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  • PubMed. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. PubMed. [Link]

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Method

evaluating N-benzylethenesulfonamide as an enzyme inhibitor

Application Note & Protocol Evaluating N-benzylethenesulfonamide as a Novel Enzyme Inhibitor: A Comprehensive Methodological Guide For: Researchers, scientists, and drug development professionals. Abstract The sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Evaluating N-benzylethenesulfonamide as a Novel Enzyme Inhibitor: A Comprehensive Methodological Guide

For: Researchers, scientists, and drug development professionals.

Abstract

The sulfonamide moiety is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] This application note presents a detailed framework for the evaluation of novel sulfonamide-containing compounds, using N-benzylethenesulfonamide as a representative example, to determine their potential as enzyme inhibitors. We provide a strategic rationale for target selection, detailed experimental protocols for primary and secondary screening, and a guide to data analysis and interpretation. This document is intended to equip researchers with the necessary tools to systematically investigate the inhibitory potential of new chemical entities bearing the sulfonamide scaffold.

Introduction: The Prominence of Sulfonamides in Enzyme Inhibition

Sulfonamides (R-SO₂NHR') are a class of compounds that have had a profound impact on pharmacology and drug discovery.[1][2] Their journey began with the discovery of prontosil, the first commercially available antibacterial agent.[1] Since then, the sulfonamide functional group has been identified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of sulfonamide-based drugs with a wide range of applications, including antibacterial, anti-inflammatory, anticancer, and antiviral therapies.[1][3]

A significant portion of the therapeutic efficacy of sulfonamides stems from their ability to act as enzyme inhibitors.[4] The sulfonamide group can mimic the transition state of enzymatic reactions or interact with key residues in the active site of an enzyme. Notable examples of enzymes targeted by sulfonamide inhibitors include:

  • Carbonic Anhydrases (CAs): Sulfonamide-based inhibitors of CAs are used in the treatment of glaucoma, edema, and cancer.[4][5][6]

  • Cholinesterases (ChEs): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by sulfonamides is a strategy for managing Alzheimer's disease.[5][7]

  • Proteases: Sulfonamides have been developed as inhibitors of various proteases, including HIV protease.[1][4]

  • Dihydrofolate Reductase (DHFR): This enzyme is a key target for sulfonamide-based antimicrobial agents.[2]

Given the well-established precedent for sulfonamides as enzyme inhibitors, the evaluation of novel sulfonamide-containing compounds like N-benzylethenesulfonamide is a logical and promising avenue for drug discovery. This guide provides a systematic approach to this evaluation process.

Synthesis and Characterization of N-benzylethenesulfonamide

The synthesis of N-substituted sulfonamides can be achieved through various established chemical routes. A common method involves the reaction of a primary sulfonamide with an alkylating agent. For N-benzylethenesulfonamide, a plausible synthetic route would involve the N-alkylation of ethenesulfonamide with a benzyl halide. Alternatively, a two-step process can be employed where a sulfonyl chloride is first reacted with a primary amine, followed by further substitution on the nitrogen atom.[8]

Prior to biological evaluation, it is crucial to confirm the identity and purity of the synthesized N-benzylethenesulfonamide. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed for comprehensive characterization.

Strategic Approach: A Tiered Screening Cascade

A systematic evaluation of a novel compound's inhibitory potential begins with a broad primary screen against a panel of relevant enzymes, followed by more focused secondary and mechanistic studies for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action Primary_Screen Primary Screen: N-benzylethenesulfonamide (Fixed Concentration) Enzyme_Panel Enzyme Panel: Carbonic Anhydrase Acetylcholinesterase Protease (e.g., Trypsin) Primary_Screen->Enzyme_Panel Test Against IC50 IC50 Determination: Dose-Response Curve Enzyme_Panel->IC50 Identified 'Hit' Kinetics Enzyme Kinetic Studies: (e.g., Michaelis-Menten) IC50->Kinetics Confirmed 'Hit' Binding_Assay Binding Affinity Assay: (e.g., ITC, SPR)

Figure 1: A tiered approach for evaluating novel enzyme inhibitors.

Proposed Enzyme Target Panel for Primary Screening

Based on the known activities of the sulfonamide class, a logical starting point for screening N-benzylethenesulfonamide would include enzymes from the following families:

  • Carbonic Anhydrases (CAs): Human carbonic anhydrase II (hCA II) is a well-characterized and commercially available isozyme suitable for initial screening.

  • Cholinesterases: Acetylcholinesterase (AChE) from electric eel is a standard for screening potential inhibitors for neurological applications.

  • Serine Proteases: An enzyme like trypsin can be included to assess broader protease inhibition.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized based on the specific laboratory conditions and instrumentation.

Protocol 1: Primary Inhibition Screen against Carbonic Anhydrase II

Principle: This assay measures the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. A decrease in the rate of p-nitrophenol formation in the presence of N-benzylethenesulfonamide indicates inhibition.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • N-benzylethenesulfonamide

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare a stock solution of N-benzylethenesulfonamide in DMSO.

    • Prepare a working solution of the enzyme in Tris-HCl buffer.

    • Prepare a working solution of the substrate in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add buffer, N-benzylethenesulfonamide solution (to a final concentration of, for example, 10 µM), and enzyme solution.

    • Control Wells (No Inhibitor): Add buffer, DMSO (at the same final concentration as the test wells), and enzyme solution.

    • Blank Wells (No Enzyme): Add buffer and substrate solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition using the following formula: % Inhibition = [1 - (Velocity_inhibitor / Velocity_control)] * 100

Protocol 2: IC₅₀ Determination

Principle: To quantify the potency of an inhibitor, the half-maximal inhibitory concentration (IC₅₀) is determined. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is achieved by measuring the enzyme activity over a range of inhibitor concentrations.

Procedure:

  • Follow the same procedure as the primary screen, but with a serial dilution of N-benzylethenesulfonamide. A typical concentration range would be from 1 nM to 100 µM.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Mechanism of Action (MoA) Studies - Enzyme Kinetics

Principle: To understand how N-benzylethenesulfonamide inhibits the enzyme, kinetic studies are performed. By measuring the reaction velocity at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.[9]

Procedure:

  • Design a matrix of experiments with varying concentrations of both the substrate (p-NPA) and the inhibitor (N-benzylethenesulfonamide). The substrate concentrations should span below and above the Michaelis constant (Kₘ) of the enzyme.[9]

  • Measure the initial reaction velocities for each condition.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mechanism of inhibition.

G cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P -> E + P EI->E - I

Figure 2: A simplified diagram of competitive enzyme inhibition.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented clearly and concisely.

Table 1: Example Data from Primary Screening

CompoundConcentration (µM)% Inhibition of hCA II
N-benzylethenesulfonamide1075.2%
Acetazolamide (Control)195.8%

Table 2: Example IC₅₀ and Kinetic Data

CompoundIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
N-benzylethenesulfonamide2.51.8Competitive
Acetazolamide (Control)0.0120.009Competitive

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial evaluation of N-benzylethenesulfonamide, or any novel sulfonamide derivative, as a potential enzyme inhibitor. By following a tiered approach of primary screening, potency determination, and mechanistic studies, researchers can efficiently and effectively characterize the biological activity of new chemical entities. The protocols and data interpretation guidelines presented herein are intended to serve as a valuable resource for drug discovery and development professionals, facilitating the identification of the next generation of sulfonamide-based therapeutics.

References

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: A guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Durgun, M., et al. (2020).
  • Genç, H., et al. (2022). Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. Journal of Molecular Recognition, 35(10), e2982.
  • Hueso-Falcón, I., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Basic and Applied Sciences, 10(1), 1-8.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. Dergipark.
  • Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 262(3), 1153-1157.
  • National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • O'Donnell, J. P., et al. (2019). N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. Molecules, 24(18), 3354.
  • Olasunkanmi, O. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 1-10.
  • Scozzafava, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6836-6853.
  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6219-6230.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076.

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Application

Application Notes and Protocols for N-Benzylethenesulfonamide in Crop Protection Research

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Potential of N-Benzylethenesulfonamide in Modern Crop Protection The re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of N-Benzylethenesulfonamide in Modern Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous development of novel and effective crop protection agents. The sulfonamide functional group has long been a cornerstone in medicinal chemistry and is increasingly demonstrating significant potential in agrochemical research. This document provides a comprehensive guide to the synthesis, application, and mechanistic evaluation of a promising candidate, N-benzylethenesulfonamide, for use in crop protection research.

Sulfonamide derivatives have demonstrated a broad spectrum of biological activities, including antifungal and insecticidal properties.[1][2][3] This versatility positions them as valuable scaffolds for the development of new pesticides, particularly in an era of increasing resistance to existing chemistries. N-benzylethenesulfonamide, a molecule combining the structural features of a sulfonamide with a benzyl group, presents an intriguing candidate for investigation against a range of plant pathogens and insect pests.

These application notes are designed to provide researchers with a robust framework for exploring the potential of N-benzylethenesulfonamide. We will delve into a detailed, field-proven synthesis protocol, comprehensive methodologies for evaluating its biological efficacy, and foundational experiments to elucidate its mechanism of action. Our approach emphasizes not just the procedural steps, but the underlying scientific principles, ensuring that researchers can adapt and troubleshoot these protocols to fit their specific research objectives.

Part 1: Synthesis and Characterization of N-Benzylethenesulfonamide

A reliable and scalable synthesis is the bedrock of any chemical research program. The following protocol outlines a robust method for the preparation of N-benzylethenesulfonamide from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

1.1: Synthesis Pathway Overview

The synthesis of N-benzylethenesulfonamide is most efficiently achieved through a two-step process, which can be conceptually streamlined into a one-pot reaction. The core transformation involves the reaction of ethenesulfonyl chloride with benzylamine.

Synthesis_Pathway cluster_0 Step 1: Preparation of Ethenesulfonyl Chloride (Optional) cluster_1 Step 2: Synthesis of N-Benzylethenesulfonamide Divinyl_Disulfide Divinyl Disulfide Ethenesulfonyl_Chloride Ethenesulfonyl Chloride Divinyl_Disulfide->Ethenesulfonyl_Chloride Reaction with Cl2 and H2O [12] Chlorine Chlorine (Cl2) Chlorine->Ethenesulfonyl_Chloride Water Water (H2O) Water->Ethenesulfonyl_Chloride Ethenesulfonyl_Chloride_2 Ethenesulfonyl Chloride N_Benzylethenesulfonamide N-Benzylethenesulfonamide Ethenesulfonyl_Chloride_2->N_Benzylethenesulfonamide Nucleophilic Acyl Substitution [6] Benzylamine Benzylamine Benzylamine->N_Benzylethenesulfonamide Base Base (e.g., Triethylamine) Base->N_Benzylethenesulfonamide

Caption: Synthesis pathway for N-benzylethenesulfonamide.

1.2: Detailed Synthesis Protocol for N-Benzylethenesulfonamide

This protocol is optimized for a laboratory scale and can be adjusted as needed.

Materials:

  • Ethenesulfonyl chloride (>97%)[4]

  • Benzylamine (>99%)

  • Triethylamine (TEA, >99%), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

    • Rationale: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions. An inert atmosphere prevents the reaction of benzylamine with atmospheric carbon dioxide.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the cooled solution of benzylamine.

    • Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Addition of Ethenesulfonyl Chloride: Add ethenesulfonyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: Slow, dropwise addition of the sulfonyl chloride prevents a rapid temperature increase and allows for controlled formation of the sulfonamide.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzylamine) is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Rationale: The acid wash removes excess triethylamine and any remaining unreacted benzylamine. The bicarbonate wash neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-benzylethenesulfonamide as a pure solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part 2: Application in Crop Protection Research - Protocols for Efficacy Evaluation

Once synthesized and characterized, the next critical step is to evaluate the biological activity of N-benzylethenesulfonamide against relevant crop pests and pathogens.

2.1: In Vitro Antifungal Activity Assay

This protocol is designed to determine the intrinsic antifungal activity of N-benzylethenesulfonamide against a panel of economically important plant pathogenic fungi.

Target Pathogens (Suggested Panel):

  • Botrytis cinerea (Gray mold)

  • Pythium ultimum (Damping-off)

  • Rhizoctonia solani (Root rot)

  • Phytophthora capsici (Phytophthora blight)[1]

  • Fusarium oxysporum (Fusarium wilt)[5]

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of N-benzylethenesulfonamide in a suitable solvent (e.g., DMSO or acetone).

  • Culture Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with the test compound to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including a solvent-only control.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determination of EC₅₀: Use probit analysis or other suitable statistical software to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).

Data Presentation:

Target PathogenEC₅₀ (µg/mL) of N-BenzylethenesulfonamideEC₅₀ (µg/mL) of Commercial Standard
Botrytis cinerea[Insert Value][Insert Value]
Pythium ultimum[Insert Value][Insert Value]
Rhizoctonia solani[Insert Value][Insert Value]
Phytophthora capsici[Insert Value][Insert Value]
Fusarium oxysporum[Insert Value][Insert Value]
2.2: In Vivo Antifungal Efficacy - Detached Leaf Assay

This assay provides a more realistic assessment of the compound's protective and curative activity on plant tissue.

Protocol:

  • Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea, cucumber for Pythium ultimum).

  • Compound Application: Prepare a series of dilutions of N-benzylethenesulfonamide in a suitable carrier solution (e.g., water with a non-ionic surfactant).

    • Protective Assay: Spray the leaves with the test solutions until runoff and allow them to dry. After 24 hours, inoculate the leaves with a spore suspension or mycelial plug of the target pathogen.

    • Curative Assay: Inoculate the leaves with the pathogen first. After 24 hours, apply the test solutions.

  • Incubation: Place the treated leaves in a humid chamber at the optimal temperature for disease development.

  • Disease Assessment: After a suitable incubation period (typically 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

  • Data Analysis: Calculate the percentage of disease control for each concentration and determine the EC₅₀ value.

2.3: Insecticidal Activity Assay

This protocol is designed to evaluate the insecticidal potential of N-benzylethenesulfonamide against common agricultural insect pests.

Target Insects (Suggested Panel):

  • Mythimna separata (Armyworm)[3]

  • Aphis craccivora (Cowpea aphid)

  • Plutella xylostella (Diamondback moth)

Protocol (Leaf-Dip Bioassay):

  • Preparation of Test Solutions: Prepare a series of concentrations of N-benzylethenesulfonamide in an appropriate solvent containing a surfactant.

  • Leaf Treatment: Dip host plant leaves (e.g., cabbage for P. xylostella) into the test solutions for 30 seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a Petri dish or ventilated container and introduce a known number of insect larvae or adults (e.g., 10-20 third-instar larvae).

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after exposure.

  • Data Analysis: Correct for control mortality using Abbott's formula and calculate the Lethal Concentration required to kill 50% of the test population (LC₅₀) using probit analysis.

Data Presentation:

Target InsectLC₅₀ (µg/mL) of N-Benzylethenesulfonamide (at 48h)LC₅₀ (µg/mL) of Commercial Standard
Mythimna separata[Insert Value][Insert Value]
Aphis craccivora[Insert Value][Insert Value]
Plutella xylostella[Insert Value][Insert Value]

Part 3: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its biological effect is crucial for its development and for managing potential resistance. While the precise mechanism of N-benzylethenesulfonamide is yet to be determined, the following protocols provide a starting point for investigation based on the known modes of action of other sulfonamides and antifungal agents.

3.1: Investigating Fungal Cell Membrane Integrity

Many antifungal agents act by disrupting the fungal cell membrane.[6]

Protocol (Ergosterol Binding Assay):

  • Spectrophotometric Analysis: Treat a suspension of fungal protoplasts or a solution of pure ergosterol with varying concentrations of N-benzylethenesulfonamide.

  • UV-Vis Spectroscopy: Scan the absorbance of the solution from 230 to 300 nm. A shift in the absorbance spectrum of ergosterol in the presence of the compound can indicate a direct interaction.[7]

3.2: Investigating Inhibition of Fungal Respiration

Protocol (Mitochondrial Respiration Assay):

  • Isolate Mitochondria: Isolate mitochondria from the target fungus using standard cell fractionation techniques.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption by the isolated mitochondria in the presence of various respiratory substrates (e.g., succinate, malate).

  • Inhibition Assay: Introduce N-benzylethenesulfonamide at different concentrations and measure its effect on the rate of oxygen consumption. A decrease in oxygen consumption would suggest an inhibitory effect on the mitochondrial respiratory chain.

3.3: Investigating Insect V-ATPase Inhibition

Some sulfonamide derivatives have been shown to target the V-ATPase in insects.[2]

Protocol (V-ATPase Activity Assay):

  • Enzyme Preparation: Prepare a microsomal fraction enriched in V-ATPase from the midgut of the target insect.

  • ATP Hydrolysis Assay: Measure the rate of ATP hydrolysis by the enzyme preparation in the presence and absence of N-benzylethenesulfonamide. The release of inorganic phosphate can be quantified using a colorimetric assay.

  • Inhibition Kinetics: Determine the IC₅₀ value and the type of inhibition (e.g., competitive, non-competitive) by performing the assay at various substrate and inhibitor concentrations.

Mechanism_of_Action cluster_fungi Potential Antifungal Mechanisms cluster_insects Potential Insecticidal Mechanisms N_Benzylethenesulfonamide_F N-Benzylethenesulfonamide Cell_Membrane Fungal Cell Membrane (Ergosterol Synthesis/Binding) N_Benzylethenesulfonamide_F->Cell_Membrane Disruption Mitochondria Mitochondrial Respiration N_Benzylethenesulfonamide_F->Mitochondria Inhibition N_Benzylethenesulfonamide_I N-Benzylethenesulfonamide V_ATPase V-ATPase (H+ Pump) N_Benzylethenesulfonamide_I->V_ATPase Inhibition

Caption: Proposed mechanisms of action for N-benzylethenesulfonamide.

Part 4: Formulation, Stability, and Environmental Fate Considerations

For a compound to be a viable crop protection agent, it must be formulated for effective delivery and its environmental persistence must be understood.

4.1: Preliminary Formulation Development
  • Solubility Testing: Determine the solubility of N-benzylethenesulfonamide in a range of agrochemically acceptable solvents and surfactants.

  • Emulsifiable Concentrate (EC) Formulation: A simple EC formulation can be prepared by dissolving the active ingredient in a suitable solvent system with the addition of emulsifiers.

  • Wettable Powder (WP) Formulation: A WP formulation can be prepared by mixing the active ingredient with an inert carrier (e.g., kaolin clay), a wetting agent, and a dispersing agent.

4.2: Stability and Degradation Studies
  • Hydrolytic Stability: Investigate the stability of N-benzylethenesulfonamide in aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures to simulate environmental conditions.

  • Soil Degradation: Conduct laboratory soil incubation studies to determine the half-life of N-benzylethenesulfonamide in different soil types.[8] Factors such as soil moisture, temperature, and microbial activity should be considered.[9]

Conclusion

N-benzylethenesulfonamide represents a promising scaffold for the development of new crop protection agents. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, biological evaluation, and mechanistic investigation. By following these detailed methodologies and understanding the underlying scientific principles, researchers can effectively explore the potential of this and other novel sulfonamide derivatives in the ongoing effort to secure a sustainable and productive agricultural future.

References

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  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. [Link]

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  • Park, H. F. (1956). U.S. Patent No. 2,772,307. U.S.
  • Chen, Y. H., et al. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. Molecules, 28(1), 382. [Link]

  • Wang, Z., et al. (2022). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 24(9), 885-894. [Link]

  • Aryal, S. (2022). Mode of Action of Antifungal Drugs. Microbiology Info.com. [Link]

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  • Gamage, R. K. A., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Molecules, 28(19), 6959. [Link]

  • Azabou, M. C., et al. (2021). Antifungal activity of bioactive compounds produced by the endophyte Bacillus velezensis NC318 against the soil borne pathogen Sclerotium rolfsii Sacc. Acta Agrobotanica, 74. [Link]

  • ChemBK. (2024). Ethenesulfonyl chloride. [Link]

  • de Macêdo, D. P. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(1). [Link]

  • Kumar, R., et al. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. Insects, 13(1), 93. [Link]

  • Czarnecka, K., et al. (2021). The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules, 26(18), 5463. [Link]

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Method

The Versatile Role of N-Benzylethenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount. N-Benzylethenesulfonamide has emerged as a valuable and multifaceted reagent, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount. N-Benzylethenesulfonamide has emerged as a valuable and multifaceted reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing sulfonamide group, render the vinyl moiety an excellent coupling partner in a variety of transformations that forge new carbon-carbon bonds. This guide provides an in-depth exploration of the application of N-benzylethenesulfonamide in key palladium-catalyzed reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The methodologies described herein provide a robust toolkit for the synthesis of complex molecular architectures, paving the way for the discovery of novel therapeutic agents and functional materials.

Introduction: The Significance of N-Benzylethenesulfonamide in Synthesis

N-Benzylethenesulfonamide is a bifunctional molecule of significant interest. The vinyl group serves as a reactive handle for palladium-catalyzed cross-coupling, while the benzyl-protected sulfonamide moiety offers a site for further functionalization or can act as a crucial pharmacophore in drug design. The strong electron-withdrawing nature of the sulfonyl group polarizes the double bond, making it an excellent Michael acceptor and a competent partner in reactions such as the Heck, Suzuki, and Sonogashira couplings.[1][2][3] The resulting arylated or alkynylated styryl sulfonamides are valuable intermediates in medicinal chemistry, with the sulfonamide group being a common feature in a wide array of therapeutic agents.[4][5]

This document will delve into the practical application of N-benzylethenesulfonamide in three major classes of palladium-catalyzed cross-coupling reactions, providing experimentally-grounded protocols and a discussion of the underlying mechanistic principles.

I. The Mizoroki-Heck Reaction: Arylation of N-Benzylethenesulfonamide

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6] In the context of N-benzylethenesulfonamide, this reaction allows for the direct installation of an aryl group at the β-position of the vinylsulfonamide, yielding substituted styryl sulfonamides.

Mechanistic Considerations

The catalytic cycle of the Heck reaction is well-established and generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination.[7] The electron-deficient nature of the double bond in N-benzylethenesulfonamide facilitates the migratory insertion step. The regioselectivity of the arylation is predominantly at the terminal carbon of the alkene, driven by both steric and electronic factors.[8]

Heck_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pi-Complex π-Complex Ar-Pd(II)-X(L2)->Pi-Complex Olefin Coordination Sigma-Alkyl-Pd(II) σ-Alkyl-Pd(II) Intermediate Pi-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II) H-Pd(II)(X)L₂ Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Product β-Aryl-N-benzylethenesulfonamide Sigma-Alkyl-Pd(II)->Product Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (Base) Base-HX Base-H⁺X⁻ Hydrido-Pd(II)->Base-HX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Heck Coupling of N-Benzylethenesulfonamide with Aryl Iodide

This protocol is adapted from established methodologies for the Heck reaction of electron-deficient alkenes.[1][2]

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.
N-Benzylethenesulfonamide197.251.01.0
Aryl Iodide-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri-o-tolylphosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.192.02.0
Anhydrous N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri-o-tolylphosphine (12.2 mg, 0.04 mmol).

  • Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add N-benzylethenesulfonamide (197 mg, 1.0 mmol), the aryl iodide (1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol).

  • Add the remaining anhydrous DMF (3 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-aryl-N-benzylethenesulfonamide.

II. The Suzuki-Miyaura Coupling: A Convergent Approach to Arylated Products

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[9] While less common for vinylsulfonamides compared to the Heck reaction, the Suzuki coupling offers a convergent and often milder alternative for the synthesis of β-aryl-N-benzylethenesulfonamides.

Mechanistic Insights

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of a palladium(0) species to the organic halide, followed by transmetalation with a boronic acid derivative, and finally reductive elimination to yield the coupled product and regenerate the active catalyst.[9] The choice of base is critical for activating the boronic acid for transmetalation.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂) Product β-Aryl-N-benzylethenesulfonamide Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated N-Benzylethenesulfonamide Derivative

This hypothetical protocol is based on standard Suzuki-Miyaura conditions and would require a halogenated vinylsulfonamide precursor.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.
β-Bromo-N-benzylethenesulfonamide276.151.01.0
Arylboronic Acid-1.51.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane/Water (4:1)-5 mL-

Procedure:

  • In a round-bottom flask, dissolve β-bromo-N-benzylethenesulfonamide (276 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 90 °C and stir for 12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to couple terminal alkynes with sp²-hybridized carbons, offering a powerful method for the synthesis of conjugated enynes.[10] The application of this reaction to a halogenated N-benzylethenesulfonamide derivative would yield valuable alkynyl-substituted sulfonamides.

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst facilitates the oxidative addition to the organic halide, while the copper co-catalyst activates the alkyne for transmetalation.

Sonogashira_Workflow Start Start Setup Combine β-Halo-N-benzylethenesulfonamide, Terminal Alkyne, Base, and Solvents Start->Setup Degas Degas the Reaction Mixture Setup->Degas AddCatalysts Add Pd and Cu Catalysts Degas->AddCatalysts React Heat and Stir AddCatalysts->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product β-Alkynyl-N-benzylethenesulfonamide Purify->Product

Caption: Experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of a Halogenated N-Benzylethenesulfonamide Derivative

This illustrative protocol is based on general Sonogashira coupling conditions.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.
β-Iodo-N-benzylethenesulfonamide323.151.01.0
Terminal Alkyne-1.51.5
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Anhydrous Tetrahydrofuran (THF)72.115 mL-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add β-iodo-N-benzylethenesulfonamide (323 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-alkynyl-N-benzylethenesulfonamide.

Conclusion and Future Outlook

N-Benzylethenesulfonamide stands out as a versatile and valuable substrate in palladium-catalyzed cross-coupling chemistry. The protocols detailed in this guide for the Heck, Suzuki-Miyaura, and Sonogashira reactions provide a solid foundation for the synthesis of a diverse array of substituted styryl and alkynyl sulfonamides. These products are not only of academic interest but also hold significant potential as precursors for the development of new pharmaceuticals and functional materials. The continued exploration of new ligands and reaction conditions will undoubtedly further expand the utility of N-benzylethenesulfonamide and its derivatives in the ever-evolving field of organic synthesis.

References

  • Prakash, G. K. S., et al. (2011). Domino Hydrolysis/Dehydrohalogenation/Heck Reaction of Chloroethanesulfonyl Chloride with Haloarenes in Water. Advanced Synthesis & Catalysis, 353(14-15), 2627-2632. [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2010). A one-pot olefination–Heck reaction sequence: a facile synthesis of stilbenes. Tetrahedron Letters, 51(38), 5057-5060. [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]

  • Scozzafava, A., et al. (2000). Sulfonamides: a patent review. Expert Opinion on Therapeutic Patents, 10(10), 1551-1579. [Link]

  • Parenty, A., et al. (2004). The sulfonamide group in drug design. Current Medicinal Chemistry, 11(14), 1871-1894. [Link]

  • Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Whitcombe, N. J., et al. (2011). Advances in the Mizoroki–Heck reaction. Tetrahedron, 67(40), 7431-7463. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

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Application

The Heck Reaction for Vinylsulfonamide Arylation: A Detailed Guide to Conditions and Protocols

Introduction: The Strategic Importance of Substituted Vinylsulfonamides The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Vinylsulfonamides

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. Within the vast landscape of Heck-type couplings, the use of vinylsulfonamides as olefinic partners represents a particularly valuable yet nuanced area of study.

Vinylsulfonamides are versatile building blocks in medicinal chemistry and materials science. The sulfonamide functional group imparts favorable physicochemical properties, including improved metabolic stability and bioavailability, making it a common motif in a wide array of therapeutic agents. The vinyl moiety, in turn, provides a reactive handle for further chemical elaboration. The direct arylation of vinylsulfonamides via the Heck reaction offers a convergent and atom-economical route to synthesize substituted styryl sulfonamides, which are key intermediates in the development of novel drug candidates and functional materials.

This comprehensive guide provides an in-depth exploration of the Heck reaction conditions tailored for vinylsulfonamides. We will delve into the critical parameters governing the success of this transformation, from the choice of catalyst and ligands to the influence of bases and solvents. Detailed, field-proven protocols and troubleshooting strategies are presented to empower researchers, scientists, and drug development professionals to effectively implement this powerful synthetic tool.

Core Principles and Mechanistic Considerations

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) active species.[3] Understanding this mechanism is paramount to rationally selecting and optimizing reaction conditions.

A simplified representation of the Heck catalytic cycle is depicted below:

Heck_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Olefin_Complex [Aryl-Pd(II)(Olefin)(L₂)]⁺X⁻ PdII_Aryl->PdII_Olefin_Complex Olefin Coordination (Vinylsulfonamide) Sigma_Alkyl_PdII σ-Alkyl-Pd(II) Complex PdII_Olefin_Complex->Sigma_Alkyl_PdII Migratory Insertion Hydrido_PdII H-Pd(II)-X(L₂) Sigma_Alkyl_PdII->Hydrido_PdII β-Hydride Elimination Hydrido_PdII->Pd0 Reductive Elimination (+ Base) Product Arylated Vinylsulfonamide Hydrido_PdII->Product Product Release ArylX Aryl Halide (Ar-X) Vinylsulfonamide Vinylsulfonamide BaseHX Base-HX

Figure 1: Simplified Catalytic Cycle of the Mizoroki-Heck Reaction.

A critical aspect of the Heck reaction with vinylsulfonamides is their electronic nature. The electron-withdrawing sulfonamide group renders the double bond electron-deficient, which generally enhances its reactivity as a Heck acceptor. This is in line with observations for structurally similar vinyl sulfones, which are known to be excellent substrates in Heck couplings.[4]

Optimizing Reaction Conditions for Vinylsulfonamide Arylation

The success of the Heck reaction with vinylsulfonamides hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and the accompanying ligands is arguably the most critical factor in achieving high yields and selectivities. While a variety of palladium precursors can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and effective choice.[1]

Ligands play a multifaceted role: they stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity and selectivity. For the Heck reaction of electron-poor olefins like vinylsulfonamides, both phosphine-based and N-heterocyclic carbene (NHC) ligands have proven effective.

  • Phosphine Ligands: Triarylphosphines, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are workhorse ligands in Heck chemistry. However, for more challenging couplings, bulky and electron-rich phosphines or specialized ligands may be required. The use of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) has been reported to be effective in related Heck reactions.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and catalytically active palladium complexes, often exhibiting superior performance in terms of catalyst stability and turnover numbers, especially for less reactive aryl chlorides.[2]

The Role of the Base: Activating the Catalyst and Neutralizing Acid

A base is an essential component of the Heck reaction, primarily serving to regenerate the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the generated acid (HX).[2] The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include:

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.[1]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also widely used.

The optimal base often depends on the specific substrates and solvent system. For instance, in a reported aryl-to-alkyl radical relay Heck reaction, Cs₂CO₃ was found to be the optimal base.[1]

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. Polar aprotic solvents are generally favored for the Heck reaction.

Effective solvents for the Heck coupling of vinylsulfonamides include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Dioxane

  • Toluene

In some cases, a survey of different solvents may be necessary to identify the optimal medium for a particular substrate combination. For example, in a related Heck protocol, benzene and dioxane were found to be optimal.[1]

Experimental Protocols

The following protocols are designed to serve as a starting point for the Heck reaction of vinylsulfonamides. Optimization of the reaction conditions may be necessary for specific substrates.

General Experimental Workflow

A typical experimental workflow for the Heck reaction of vinylsulfonamides is outlined below.

G2 cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_glass Oven-dried glassware prep_reagents Degas solvent Weigh reagents prep_glass->prep_reagents setup_inert Assemble under inert atmosphere (N₂ or Ar) prep_reagents->setup_inert add_reagents Add Pd catalyst, ligand, base, aryl halide, vinylsulfonamide, and solvent setup_inert->add_reagents heat_stir Heat to reaction temperature with stirring add_reagents->heat_stir monitor Monitor reaction by TLC or GC-MS heat_stir->monitor quench Quench reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Figure 2: General experimental workflow for the Heck reaction.

Protocol 1: Heck Reaction of a Tertiary Vinylsulfonamide with an Aryl Bromide

This protocol is adapted from general Heck reaction procedures and takes into account the established reactivity of tertiary vinylsulfonamides.

Materials:

  • Tertiary Vinylsulfonamide (e.g., N-methyl-N-vinylbenzenesulfonamide) (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the aryl bromide (1.2 mmol) and the tertiary vinylsulfonamide (1.0 mmol) to the flask.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated vinylsulfonamide.

Protocol 2: Matsuda-Heck Reaction of a Tertiary Vinylsulfonamide with an Arene Diazonium Salt

This protocol is based on a reported procedure for the Matsuda-Heck reaction of vinylsulfonamides.

Materials:

  • Tertiary Vinylsulfonamide (e.g., N-methyl-N-vinylbenzenesulfonamide) (1.0 mmol, 1.0 equiv)

  • Arene Diazonium Tetrafluoroborate (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Methanol (MeOH) (5 mL)

Procedure:

  • To a round-bottom flask, add the arene diazonium tetrafluoroborate (1.1 mmol) and the tertiary vinylsulfonamide (1.0 mmol).

  • Add methanol (5 mL) and stir the mixture at room temperature.

  • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the evolution of nitrogen gas.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Substrate Scope

The following table summarizes representative conditions and outcomes for the Heck reaction of vinylsulfonamides and related electron-poor olefins, providing a basis for comparison and optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Olefin SubstrateAryl PartnerYield (%)Reference
Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF12012-24Tertiary VinylsulfonamideAryl BromideGood to HighInferred from general protocols
Pd(OAc)₂ (5)------MeOHRT1-4Tertiary VinylsulfonamideArene Diazonium SaltHighBased on Matsuda-Heck studies
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)DioxaneRT12StyreneN-(2-iodophenyl)amide88[1]
Pd(OAc)₂ (5)PPh₃ (10)Et₃N (3)AcetonitrileRefluxN/AEthyl acrylateAryl halideN/A[3]

Troubleshooting and Key Considerations

  • Substrate Reactivity: As suggested by studies on Matsuda-Heck reactions, tertiary vinylsulfonamides are expected to be significantly more reactive than their secondary counterparts. N-unsubstituted vinylsulfonamides may be unreactive under standard Heck conditions.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using more robust ligands (e.g., NHCs), ensuring strictly anaerobic conditions, or adjusting the reaction temperature.

  • Side Reactions: Potential side reactions include olefin isomerization and homocoupling of the aryl halide. The choice of base and the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes influence the product distribution.

  • Regioselectivity: For monosubstituted vinylsulfonamides, arylation typically occurs at the terminal carbon of the double bond to yield the linear product. The high stereoselectivity of the Heck reaction generally favors the formation of the E-isomer.[2]

Conclusion

The Heck reaction of vinylsulfonamides is a potent strategy for the synthesis of substituted styryl sulfonamides, providing a direct and efficient route to these valuable compounds. By carefully selecting the palladium catalyst, ligands, base, and solvent, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the pursuit of novel pharmaceuticals and functional materials.

References

  • BenchChem. (2025).
  • Newman, S. G., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • Chen, M., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 14(3), 637-644.
  • Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • Doucet, H., & Santelli, M. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis, 2006(20), 3495-3505.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Sigman, M. S., et al. (2008). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic Letters, 10(19), 4347–4350.
  • Felpin, F.-X., et al. (2014). The Mizoroki-Heck Reaction.
  • Lautens, M., et al. (2008). Heck Cross-Coupling of Vinyl Heteroaromatic Compounds with Aryl and Heteroaryl Halides Using Pd(II) Complex under Phosphine-Free Conditions. The Journal of Organic Chemistry, 73(10), 3875–3878.
  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(10), 2552–2555.
  • Gao, Y., et al. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 1916–1919.
  • Willis, M. C., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 144(30), 13559–13566.
  • Cacchi, S., et al. (2007). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Organic & Biomolecular Chemistry, 5(17), 2873-2876.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.
  • Chen, D., et al. (2022).

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Method

Application Notes and Protocols for the Suzuki Coupling of N-Benzylethenesulfonamide Derivatives

Introduction: The Strategic Importance of N-Benzylethenesulfonamide Derivatives N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including antib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Benzylethenesulfonamide Derivatives

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The N-benzylethenesulfonamide scaffold, in particular, offers a versatile platform for drug discovery due to its unique structural and electronic properties. The synthesis of these complex molecules often relies on robust and efficient carbon-carbon bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[3][4]

This comprehensive guide provides an in-depth exploration of the Suzuki coupling reaction as applied to the synthesis of N-benzylethenesulfonamide derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide practical troubleshooting advice to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (in this case, a halo-N-benzylethenesulfonamide). This step forms a Pd(II) intermediate.[6][8] The rate of this step is often the determining factor for the overall reaction rate, with the reactivity of the halide decreasing in the order I > OTf > Br > Cl.[6]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[9] This process is facilitated by a base, which activates the boronic acid to enhance the transfer.[9][10] The choice of base is critical and can significantly impact the reaction's efficiency. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[5][11]

  • Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling together to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, and degassing is crucial to prevent oxidation of the palladium catalyst.[12] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in a mixture with water.[5]

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.[12]

  • Catalyst Selection: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands may be more effective.[11][13]

Protocol 1: Suzuki Coupling of (E)-N-Benzyl-2-bromoethenesulfonamide with Phenylboronic Acid

This protocol outlines a general procedure for the synthesis of (E)-N-benzyl-2-phenylethenesulfonamide.

Materials:

  • (E)-N-Benzyl-2-bromoethenesulfonamide (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (0.02 mmol, 2 mol%)

  • Triphenylphosphine (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add (E)-N-benzyl-2-bromoethenesulfonamide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-N-benzyl-2-phenylethenesulfonamide.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides a summary of representative conditions that can be used as a starting point for optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1(E)-N-Benzyl-2-bromoethenesulfonamidePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O901685
2(E)-N-Benzyl-2-bromoethenesulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O1001292
3(E)-N-Benzyl-2-chloroethenesulfonamidePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)THF802478
4(E)-N-(4-Methoxybenzyl)-2-bromoethenesulfonamide3-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O110889

Yields are isolated yields after purification and may require optimization for specific substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere.[8] Try a different palladium source or ligand.
Low reaction temperatureIncrease the reaction temperature.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane, DMF).[5][11]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture.[8]
Use of a Pd(II) precatalyst without complete reductionEnsure the Pd(II) is fully reduced to the active Pd(0) species.
Protodeboronation Presence of protic sourcesUse anhydrous solvents and ensure the base is sufficiently strong.
Difficulty in Purification Residual palladium catalystFilter the reaction mixture through a pad of celite before workup.[12]
Complex mixture of byproductsOptimize reaction conditions to improve selectivity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of N-benzylethenesulfonamide derivatives. Its versatility and reliability make it a go-to reaction for chemists in both academic and industrial settings. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently construct a diverse range of these valuable compounds, paving the way for new discoveries in drug development and materials science.[3][4]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Syn-thesis of 2-Aminobiphenyls and 2,2'-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(27), 4208–4226. Available from: [Link]

  • Cravotto, G., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14263–14271. Available from: [Link]

  • Viciosa, M. T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2181–2192. Available from: [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. Available from: [Link]

  • Bar-Kaddeche, R., et al. (2019). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 84(15), 9839–9845. Available from: [Link]

  • Kühböck, M., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. Available from: [Link]

  • Ishikawa, M., et al. (1996). Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 44(8), 1593-1600. Available from: [Link]

  • Asif, M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-20. Available from: [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(1), 19-27. Available from: [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1230–1237. Available from: [Link]

  • Semantic Scholar. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of O-protected N-substituted arylsulfonamides and their use in peptoid synthesis. Available from: [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS chemical neuroscience, 9(4), 836–846. Available from: [Link]

  • Google Patents. (2021). WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof.
  • Fassihi, A., et al. (2016). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Research in pharmaceutical sciences, 11(3), 205–213. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Frontiers in Chemistry, 12. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-benzylethenesulfonamide Synthesis

Welcome to the technical support center for N-benzylethenesulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzylethenesulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and systematically optimize reaction yields. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure accuracy and reliability.

Overview of N-benzylethenesulfonamide Synthesis

N-benzylethenesulfonamide is a valuable chemical scaffold and intermediate in medicinal chemistry. Its synthesis typically involves the nucleophilic substitution reaction between ethenesulfonyl chloride and benzylamine. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[1][2] While straightforward in principle, achieving a high yield requires careful control over several experimental parameters. The primary challenges often involve the instability of the sulfonyl chloride reagent, potential side reactions, and purification of the final product.

The general reaction is as follows:

Ethenesulfonyl Chloride + Benzylamine --(Base, Solvent)--> N-benzylethenesulfonamide + [Base-H]Cl

This guide will address the most common pitfalls in this procedure and provide actionable solutions to maximize your synthetic efficiency.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific problems you may encounter during the synthesis.

Q1: Why is my yield of N-benzylethenesulfonamide consistently low or zero?

Potential Cause 1: Degradation of Ethenesulfonyl Chloride

  • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acid.[3] Ethenesulfonyl chloride is particularly reactive and can degrade upon storage, especially if not kept under strictly anhydrous and inert conditions.

  • Solutions:

    • Verify Reagent Quality: Before starting, check the purity of your ethenesulfonyl chloride. If it is old or has been improperly stored, consider purchasing a fresh bottle or purifying it by distillation under reduced pressure.

    • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[3][5]

Potential Cause 2: Incorrect Stoichiometry

  • Explanation: The reaction consumes benzylamine and ethenesulfonyl chloride in a 1:1 molar ratio. However, the HCl byproduct will react with any available amine, effectively removing it from the reaction.[6] Therefore, at least two equivalents of the amine or one equivalent of amine and one equivalent of a non-nucleophilic base are required.

  • Solutions:

    • Use a Sacrificial Base: The most common approach is to use one equivalent of benzylamine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7]

    • Control Amine Equivalents: If using excess benzylamine as the base, a minimum of two equivalents is necessary. However, this can lead to side reactions (see Q2). Using a slight excess (1.1-1.2 equivalents) of benzylamine with 1.2-1.5 equivalents of a tertiary amine base is often optimal.[3]

Potential Cause 3: Suboptimal Reaction Temperature

  • Explanation: The reaction is typically exothermic. Running the reaction at elevated temperatures can promote polymerization of the vinylsulfonamide product or other side reactions.

  • Solution:

    • Maintain Low Temperature: Start the reaction at a low temperature, typically 0 °C, by using an ice-water bath. Add the ethenesulfonyl chloride dropwise to the solution of benzylamine and base to control the initial exotherm.[4] After the addition is complete, the reaction can often be allowed to slowly warm to room temperature.

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?

Side Product 1: Michael Addition Adduct

  • Explanation: The vinyl group in N-benzylethenesulfonamide is an electron-deficient alkene, making it susceptible to a Michael addition reaction.[8] A second molecule of benzylamine can act as a nucleophile and add to the double bond, forming a bis-benzylated adduct. This is more likely to occur if a large excess of benzylamine is used or if the reaction is run at higher temperatures for extended periods.

  • Prevention:

    • Strict Stoichiometric Control: Avoid using a large excess of benzylamine. The optimal strategy is to use a slight excess of the amine (e.g., 1.1 equivalents) in the presence of a non-nucleophilic base like triethylamine.

    • Low Temperature and Controlled Addition: Add the sulfonyl chloride slowly at 0 °C. This keeps the instantaneous concentration of the product low and minimizes the rate of the subsequent Michael addition.

Side Product 2: Polymeric Material

  • Explanation: Vinyl sulfonamides can undergo free-radical or anionic polymerization, especially at elevated temperatures or in the presence of initiators (like light or impurities). This results in the formation of an intractable tar or solid.[9]

  • Prevention:

    • Maintain Low Temperature: Keep the reaction temperature at 0 °C during addition and let it warm to room temperature slowly. Avoid any unnecessary heating.

    • Use of Inhibitors: If polymerization is a persistent issue, a small amount of a radical inhibitor (e.g., hydroquinone or BHT) can be added to the reaction mixture.[9]

    • Work-up Promptly: Once the reaction is complete (as determined by TLC or LCMS), proceed with the workup without delay.

Side Product 3: Bis-sulfonated Amine

  • Explanation: This is less common with benzylamine but can occur if there are primary amine impurities or if the reaction conditions are harsh. It involves the reaction of two molecules of the sulfonyl chloride with one molecule of the amine.

  • Prevention: Ensure the purity of the starting benzylamine. Standard reaction conditions (low temperature, controlled addition) generally prevent this.[3]

Q3: My product is difficult to purify. What are the best practices for isolation and purification?
  • Explanation: The crude product often contains the desired N-benzylethenesulfonamide, the hydrochloride salt of the base (e.g., triethylammonium chloride), and any organic side products. The salt must be removed first, followed by chromatographic separation of the organic components.

  • Recommended Protocol:

    • Aqueous Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by water, and finally a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Column Chromatography: This is often necessary to obtain a highly pure product.[10]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product. The exact solvent system should be determined by TLC analysis first.

    • Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be used for final purification.

Experimental Protocols & Data

Protocol 3.1: Optimized Synthesis of N-benzylethenesulfonamide
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 10 mmol of benzylamine).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add benzylamine (1.0 eq) followed by triethylamine (1.2 eq).

  • Reaction: While stirring vigorously at 0 °C, add a solution of ethenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via a syringe over 15-20 minutes.

  • Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Influence of Base and Solvent on Yield
EntryBase (eq)SolventTemperature (°C)Time (h)Isolated Yield (%)
1Triethylamine (1.2)Dichloromethane0 → RT3~85-95%
2Pyridine (1.2)Dichloromethane0 → RT4~70-80%
3Benzylamine (2.1)Dichloromethane0 → RT3~50-60% (with side products)
4Triethylamine (1.2)Tetrahydrofuran0 → RT3~80-90%

Data is representative and synthesized from general principles of sulfonamide synthesis. Actual yields may vary.

Visual Diagrams and Workflows

Diagram 1: General Reaction Mechanism

This diagram illustrates the nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of chloride, and subsequent neutralization of the HCl byproduct by the base.

ReactionMechanism cluster_reactants Reactants cluster_products Products Amine Benzylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylCl Ethenesulfonyl Chloride SulfonylCl->Intermediate Product N-benzylethenesulfonamide HCl HCl Salt [Base-H]Cl Intermediate->Product - Cl⁻ Base Base (e.g., TEA) Base->Salt + HCl Troubleshooting Start Low Yield Observed CheckReagents 1. Check Reagent Purity (Especially Sulfonyl Chloride) Start->CheckReagents IsPure Reagents Pure? CheckReagents->IsPure PurifyReagents Action: Use Fresh or Purified Reagents IsPure->PurifyReagents No CheckConditions 2. Review Reaction Conditions IsPure->CheckConditions Yes PurifyReagents->CheckConditions IsAnhydrous Anhydrous Conditions? CheckConditions->IsAnhydrous DrySystem Action: Flame-dry Glassware, Use Anhydrous Solvents IsAnhydrous->DrySystem No CheckTemp Correct Temp? (0 °C addition) IsAnhydrous->CheckTemp Yes DrySystem->CheckTemp ControlTemp Action: Use Ice Bath, Add Reagents Slowly CheckTemp->ControlTemp No CheckStoich Correct Stoichiometry? (Base ≥ 1 eq) CheckTemp->CheckStoich Yes ControlTemp->CheckStoich AdjustStoich Action: Use 1.2 eq TEA/DIPEA CheckStoich->AdjustStoich No End Yield Optimized CheckStoich->End Yes AdjustStoich->End

Sources

Optimization

Technical Support Center: Synthesis of N-Benzylethenesulfonamide

Welcome to the technical support center for the synthesis of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of N-benzylethenesulfonamide typically involves the reaction of ethenesulfonyl chloride with benzylamine in the presence of a base. This reaction, often performed under conditions analogous to the Schotten-Baumann reaction, is a nucleophilic acyl substitution at the sulfonyl group. While seemingly straightforward, the presence of the reactive vinyl group and the nature of the reactants can lead to several side reactions, impacting the overall success of the synthesis.

Core Reaction Pathway

The desired reaction proceeds as a nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of ethenesulfonyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

cluster_main Main Reaction Ethenesulfonyl_Chloride Ethenesulfonyl Chloride Intermediate Tetrahedral Intermediate Ethenesulfonyl_Chloride->Intermediate + Benzylamine Benzylamine Benzylamine Benzylamine->Intermediate Product N-Benzylethenesulfonamide Intermediate->Product - HCl HCl HCl Base Base (e.g., Triethylamine) Salt [Base-H]+Cl- HClBase HClBase HClBase->Salt

Caption: Desired reaction pathway for N-benzylethenesulfonamide synthesis.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered issues during the synthesis of N-benzylethenesulfonamide, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and Presence of a Higher Molecular Weight Impurity

Probable Cause: Di-sulfonylation of Benzylamine

As a primary amine, benzylamine can react with two equivalents of ethenesulfonyl chloride. The initially formed N-benzylethenesulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted, forming a sulfonamide anion that can react with a second molecule of ethenesulfonyl chloride.[3][4]

cluster_disulfonylation Di-sulfonylation Side Reaction Product N-Benzylethenesulfonamide Anion Sulfonamide Anion Product->Anion + Base, - [Base-H]+ Base Base Di_product Di-sulfonated Byproduct Anion->Di_product + Ethenesulfonyl Chloride Ethenesulfonyl_Chloride Ethenesulfonyl Chloride Ethenesulfonyl_Chloride->Di_product

Caption: Mechanism of di-sulfonylation of benzylamine.

Solutions:

StrategyRationale
Control Stoichiometry Use a slight excess of benzylamine (1.1-1.2 equivalents) relative to ethenesulfonyl chloride. This ensures the sulfonyl chloride is consumed by the more nucleophilic primary amine.[3]
Slow Addition of Ethenesulfonyl Chloride Add the ethenesulfonyl chloride dropwise to the solution of benzylamine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the initial reaction.[3]
Choice of Base A moderately strong, sterically hindered base like pyridine or 2,6-lutidine can be preferable to a very strong, non-hindered base like triethylamine. This is because a less hindered, stronger base can more readily deprotonate the monosulfonamide, promoting the side reaction.
Issue 2: Formation of an Insoluble, Gummy, or Polymeric Material in the Reaction Flask

Probable Cause: Polymerization

The vinyl group in both the starting material (ethenesulfonyl chloride) and the product (N-benzylethenesulfonamide) is susceptible to polymerization, especially in the presence of bases or radical initiators.[5][6] This can significantly reduce the yield of the desired monomeric product.

cluster_polymerization Polymerization Side Reaction Monomer N-Benzylethenesulfonamide or Ethenesulfonyl Chloride Polymer Polymer Monomer->Polymer + Initiator Monomer->Polymer Monomer->Polymer Initiator Base or Radical Initiator

Caption: Polymerization of vinyl-containing species.

Solutions:

StrategyRationale
Low Reaction Temperature Maintain a low temperature (0-5 °C) throughout the reaction to minimize the rate of polymerization.
Control of Base Addition Add the base slowly to the reaction mixture to avoid localized high concentrations that can initiate polymerization.
Inclusion of a Radical Inhibitor In some cases, adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture can prevent radical-initiated polymerization.
Work-up and Storage Work up the reaction promptly upon completion. For storage, keep the product in a cool, dark place, and consider adding a polymerization inhibitor if it will be stored for an extended period.
Issue 3: Low Yield and Presence of Ethenesulfonic Acid in the Work-up

Probable Cause: Hydrolysis of Ethenesulfonyl Chloride

Ethenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water or hydroxide ions. This competing reaction consumes the starting material and forms ethenesulfonic acid, which can complicate purification.

cluster_hydrolysis Hydrolysis of Starting Material Ethenesulfonyl_Chloride Ethenesulfonyl Chloride Hydrolysis_Product Ethenesulfonic Acid Ethenesulfonyl_Chloride->Hydrolysis_Product + H₂O Water Water Water->Hydrolysis_Product HCl HCl

Caption: Hydrolysis of ethenesulfonyl chloride.

Solutions:

StrategyRationale
Anhydrous Conditions Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The benzylamine should also be dry.
Schotten-Baumann Conditions Performing the reaction in a two-phase system (e.g., dichloromethane and water) with a base in the aqueous phase can be effective.[1][2] The organic reactants are in high concentration in the organic phase, favoring the desired reaction over hydrolysis at the interface.
Low Temperature As with other side reactions, maintaining a low temperature will slow the rate of hydrolysis.
Issue 4: Formation of an Isomeric Adduct

Probable Cause: Aza-Michael Addition

Benzylamine can act as a nucleophile in an aza-Michael addition to the electron-deficient double bond of the product, N-benzylethenesulfonamide. This side reaction is more likely to occur if there is a significant excess of benzylamine and/or if the reaction is run at elevated temperatures or for extended periods.

cluster_aza_michael Aza-Michael Addition Side Reaction Product N-Benzylethenesulfonamide Aza_Michael_Adduct Aza-Michael Adduct Product->Aza_Michael_Adduct + Benzylamine Benzylamine Benzylamine Benzylamine->Aza_Michael_Adduct

Caption: Aza-Michael addition of benzylamine to the product.

Solutions:

StrategyRationale
Strict Stoichiometry Control Avoid using a large excess of benzylamine. A slight excess (1.1 equivalents) is often sufficient to drive the primary reaction to completion without significantly promoting the aza-Michael addition.
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Once the ethenesulfonyl chloride is consumed, proceed with the work-up to avoid prolonged exposure of the product to unreacted benzylamine.
Temperature Control Maintain a low reaction temperature to disfavor this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Dichloromethane (DCM) or diethyl ether are commonly used as they are relatively inert and dissolve the starting materials well. For Schotten-Baumann conditions, a two-phase system of an organic solvent like DCM and water is employed.[1][2]

Q2: Can I use an inorganic base like sodium hydroxide? A2: Yes, under Schotten-Baumann conditions with a two-phase solvent system, an aqueous solution of sodium hydroxide can be used effectively to neutralize the HCl byproduct.[7][8] However, this increases the risk of hydrolysis of the ethenesulfonyl chloride if not managed carefully.

Q3: My product is an oil, but I've seen it reported as a solid. What should I do? A3: The physical state of the product can depend on its purity. The presence of side products or residual solvent can prevent crystallization. Attempt to purify the oil using column chromatography on silica gel. If the purified product is still an oil, it may be due to polymorphic forms or very high purity leading to a low melting point.

Q4: How can I best purify the crude N-benzylethenesulfonamide? A4: After an initial aqueous work-up to remove the base and its salt, column chromatography on silica gel is a reliable method for purification. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization can also be an effective purification method if a suitable solvent is found.

Q5: The NMR spectrum of my product looks complex. What are the key signals to look for? A5: For N-benzylethenesulfonamide, you should expect to see signals for the vinyl protons (typically between 5.5 and 7.0 ppm with characteristic splitting patterns), the benzyl CH₂ protons (a singlet or doublet depending on coupling to the N-H), and the aromatic protons of the benzyl group. The N-H proton will appear as a broad singlet. The presence of unexpected signals may indicate one of the side products discussed above.

Recommended Experimental Protocol (Illustrative)

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.1 eq) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

  • Reaction:

    • Dissolve ethenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

    • Add the ethenesulfonyl chloride solution dropwise to the stirred benzylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Song, H. B., Wang, X., Patton, J. R., Stansbury, J. W., & Bowman, C. N. (2017). Kinetics and mechanics of photo-polymerized triazole-containing thermosetting composites via the copper(I)-catalyzed azide-alkyne cycloaddition.
  • Various Authors. (2015). How to purify and isolate required compound from a reaction mixture? ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Epp, J. B., & Widlanski, T. S. (1997). U.S. Patent No. 5,632,898. Washington, DC: U.S.
  • Pasha, M. A., Khan, R. U. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21.
  • Wikipedia contributors. (2023, December 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cavicchi, K. A. (2012). Synthesis and polymerization of substituted ammonium sulfonate monomers for advanced materials applications.
  • Willis, M. C., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science.
  • Pasha, M. A., Khan, R. U. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Nazir, R., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations.
  • Theato, P., et al. (n.d.). (PDF) Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s.
  • Wang, Y., et al. (2022). Vinyl fluorosulfonamide: a practical vinyl electrophilic reagent for mild and efficient synthesis of ketones under catalyst- and additive-free conditions. Taylor & Francis Online.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
  • Chen, W.-C., et al. (2020). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI.
  • Hong, M., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing).
  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides.
  • Various Authors. (n.d.). .

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Various Authors. (2024). Schotten Baumann method: Significance and symbolism.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • Various Authors. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Theato, P., et al. (n.d.). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Request PDF.
  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide.

Sources

Troubleshooting

Technical Support Center: Purification of N-benzylethenesulfonamide by Column Chromatography

Welcome to the technical support center for the purification of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and purification of sulfonamide-based compounds. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a framework for understanding the causality behind experimental choices, enabling you to troubleshoot effectively and ensure the integrity of your results.

This document is structured to address the practical challenges you may face, moving from foundational protocols to in-depth troubleshooting and frequently asked questions.

Foundational Protocol: Flash Column Chromatography of N-benzylethenesulfonamide

This protocol outlines a standard method for the purification of N-benzylethenesulfonamide, assuming a crude reaction mixture. The underlying principle is normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate components of varying polarity.[1]

Experimental Workflow: From Crude Mixture to Pure Product

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Reaction Mixture tlc TLC Analysis for Solvent System Selection crude->tlc Spot small aliquot setup Prepare & Pack Silica Gel Column tlc->setup Determine Eluent load Load Sample (Wet or Dry Loading) setup->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool Identify pure fractions evap Evaporate Solvent (Rotary Evaporation) pool->evap pure Pure N-benzylethenesulfonamide evap->pure G problem Problem Encountered no_elution No Compound Eluting problem->no_elution poor_sep Poor Separation problem->poor_sep slow_flow Slow/No Flow problem->slow_flow decomp Cause: Compound Decomposition on Silica no_elution->decomp low_polarity Cause: Eluent Polarity Too Low no_elution->low_polarity bad_solvent Cause: Wrong Solvent System poor_sep->bad_solvent overload Cause: Column Overloaded poor_sep->overload bad_packing Cause: Poor Column Packing poor_sep->bad_packing precip Cause: Sample Precipitation at Origin slow_flow->precip clogged Cause: Clogged Frit or Stopcock slow_flow->clogged sol_decomp Solution: Use Alumina or Deactivated Silica decomp->sol_decomp sol_polarity Solution: Increase Eluent Polarity low_polarity->sol_polarity sol_solvent Solution: Re-optimize Solvent with TLC bad_solvent->sol_solvent sol_overload Solution: Use More Silica (Higher Ratio) overload->sol_overload sol_packing Solution: Repack Column; Don't let it run dry bad_packing->sol_packing sol_precip Solution: Use Dry Loading Technique precip->sol_precip sol_clogged Solution: Check for physical blockage clogged->sol_clogged

Sources

Optimization

Technical Support Center: Stabilizing N-benzylethenesulfonamide During Storage

Welcome to the technical support center for N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymeriz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this reactive monomer during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of your compound.

Understanding the Challenge: The Reactivity of N-benzylethenesulfonamide

N-benzylethenesulfonamide is a valuable building block, but its vinyl group makes it susceptible to spontaneous polymerization. This process, if not properly managed, can lead to the loss of valuable material, inconsistent experimental results, and potential safety hazards. This guide provides a comprehensive framework for understanding and mitigating this risk.

Frequently Asked Questions (FAQs)

Q1: Why does N-benzylethenesulfonamide polymerize during storage?

A1: N-benzylethenesulfonamide possesses a terminal vinyl group (ethenesulfonamide) that is activated by the electron-withdrawing sulfonamide moiety. This electronic arrangement makes the double bond susceptible to addition reactions, particularly free-radical polymerization. This process can be initiated by trace impurities, heat, light, or atmospheric oxygen, leading to the formation of oligomers and polymers.[1][2][3]

Q2: What is the most likely mechanism of polymerization?

A2: The most probable mechanism is free-radical polymerization .[2][4] This is a chain reaction consisting of three main stages:

  • Initiation: A free radical (R•) is generated from an initiator, which can be an impurity, a peroxide formed from atmospheric oxygen, or generated by heat or UV light. This radical attacks the vinyl group of the monomer, creating a new, larger radical.

  • Propagation: The newly formed radical monomer attacks another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical nature.

Q3: What are inhibitors and how do they work?

A3: Inhibitors are chemical compounds added in small quantities (typically in parts-per-million, ppm) to monomers to prevent spontaneous polymerization.[5] They act as radical scavengers, reacting with and neutralizing the initial free radicals before they can initiate the polymerization chain. For vinyl monomers, common inhibitors are phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC), as well as stable nitroxide radicals like TEMPO.[5]

Q4: Is an inhibitor already present in my N-benzylethenesulfonamide?

A4: Commercially available reactive monomers are often supplied with an inhibitor. The specific inhibitor and its concentration should be stated on the certificate of analysis (CofA) or the product's technical data sheet. If you have synthesized the compound in-house, you will need to add an appropriate inhibitor for storage.

Q5: What are the ideal storage conditions for N-benzylethenesulfonamide?

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C . Avoid freezing, as this can cause the inhibitor to crystallize and separate, leading to localized areas of uninhibited monomer.

  • Light: Store in an amber or opaque container to protect from light, as UV radiation can initiate polymerization.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen, which can act as initiators. However, it's crucial to note that some phenolic inhibitors require a small amount of oxygen to function effectively.[6] If using a phenolic inhibitor, a headspace of air might be preferable to a completely deoxygenated environment. For long-term storage, an inert atmosphere is generally safer.

  • Container: Use tightly sealed containers made of glass or other non-reactive materials. Refer to the Material Safety Data Sheet (MSDS) for specific material compatibility.[7]

Q6: How can I tell if my N-benzylethenesulfonamide has started to polymerize?

A6: Signs of polymerization include:

  • An increase in viscosity.

  • The appearance of cloudiness, precipitates, or solid particles.

  • A noticeable temperature increase in the storage container, which could indicate a runaway polymerization.

Troubleshooting Guide: Storage Instability

Problem Possible Cause(s) Recommended Action(s)
Increased viscosity or appearance of solids in the monomer. 1. Depletion of the inhibitor over time. 2. Exposure to high temperatures or light. 3. Contamination with polymerization initiators (e.g., peroxides, acids, bases).1. Do not heat the sample to redissolve the solids , as this will accelerate polymerization. 2. If only a small amount of polymer is present, it may be possible to filter the remaining monomer (use a non-reactive filter medium). 3. Check the inhibitor concentration. If depleted, a small amount of fresh inhibitor can be added. 4. If significant polymerization has occurred, it is safest to dispose of the material according to your institution's hazardous waste guidelines.
The monomer appears discolored. 1. Degradation of the monomer or inhibitor. 2. Presence of impurities from synthesis.1. Check for other signs of polymerization. 2. If the discoloration is minor and the material is still a free-flowing liquid, it may be usable after purification (e.g., by passing through a column of activated alumina to remove the inhibitor and polar impurities).
The storage container is warm to the touch. Runaway polymerization is occurring. This is a serious safety hazard .1. Evacuate the immediate area and notify safety personnel. 2. If it is safe to do so from a distance, cool the container with a water bath or other cooling medium. 3. Do not attempt to open the container, as pressure may be building up.

Visualizing the Chemistry

Free-Radical Polymerization of N-benzylethenesulfonamide

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical R• Initiator->Radical Heat/Light Monomer1 N-benzylethenesulfonamide Radical->Monomer1 Attack Radical_Monomer R-M• Monomer2 N-benzylethenesulfonamide Radical_Monomer->Monomer2 Addition Growing_Chain R-M-M• Radical_Monomer->Growing_Chain ... ... Growing_Chain->... n Monomers Two_Chains R-(M)n-M• + •M-(M)m-R Polymer Stable Polymer Two_Chains->Polymer Combination

Caption: Free-radical polymerization mechanism.

Mechanism of a Phenolic Inhibitor

G Growing_Radical R-M• (Active Radical) Inhibitor Phenolic Inhibitor (In-OH) Growing_Radical->Inhibitor H-abstraction Stable_Radical In-O• (Stable Radical) Inhibitor->Stable_Radical Neutral_Molecule R-M-H (Neutral Molecule) Inhibitor->Neutral_Molecule Termination Termination Stable_Radical->Termination Cannot initiate polymerization

Sources

Troubleshooting

troubleshooting low yields in Michael additions with N-benzylethenesulfonamide

Welcome to the technical support center for optimizing Michael additions involving N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Michael additions involving N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Michael acceptor in their synthetic routes. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low yields and competing side reactions. Our approach is grounded in mechanistic principles and validated by literature precedents to ensure scientific integrity and practical applicability.

Understanding the Reaction: N-benzylethenesulfonamide as a Michael Acceptor

N-benzylethenesulfonamide is a potent Michael acceptor due to the electron-withdrawing nature of the sulfonyl group, which activates the vinyl moiety towards nucleophilic attack. The reaction typically proceeds via a base-catalyzed or nucleophile-initiated conjugate addition of a Michael donor (e.g., thiols, amines, or carbanions) to the β-carbon of the ethenesulfonamide.

Troubleshooting Guide: Addressing Low Yields

Low yields in Michael additions with N-benzylethenesulfonamide can often be traced back to a few key experimental parameters. This section provides a structured approach to identifying and resolving these common issues.

Question 1: My Michael addition is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction is often a result of inefficient generation of the active nucleophile or suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Base Strength: The chosen base may not be strong enough to effectively deprotonate the Michael donor, leading to a low concentration of the active nucleophile. The pKa of the Michael donor is a critical consideration. For instance, thiols (pKa ~10-11) require a base whose conjugate acid has a higher pKa.

    • Solution: Select a base that is sufficiently strong to deprotonate the Michael donor. For common nucleophiles, consider the following:

      • Thiols: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) are often effective.

      • Amines: The amine reactant itself can often act as the base, or a non-nucleophilic base like DBU can be used catalytically.

      • Carbon Nucleophiles (e.g., malonates): Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) may be necessary.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. A poorly chosen solvent can hinder the reaction.

    • Solution: Aprotic polar solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and stabilize charged intermediates.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.

    • Solution: If the reaction is clean but slow, consider gradually increasing the temperature. Monitoring the reaction by TLC or LC-MS is crucial to ensure that side product formation does not become an issue at higher temperatures.

Experimental Protocol: General Procedure for a Thiol-Michael Addition to N-benzylethenesulfonamide
  • To a solution of the thiol (1.0 eq.) and N-benzylethenesulfonamide (1.2 eq.) in anhydrous acetonitrile (0.1 M) at room temperature, add DBU (0.1 eq.) dropwise.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a common cause of low yields. Identifying the nature of the side products is the first step towards mitigating their formation.

  • Polymerization of the Michael Acceptor: Vinyl sulfonamides can undergo anionic polymerization, especially in the presence of strong bases.[1]

    • Solution:

      • Use a catalytic amount of a milder base.

      • Add the base slowly to the reaction mixture to avoid a high localized concentration.

      • Maintain a lower reaction temperature.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the product is thermodynamically less stable than the starting materials, the equilibrium will favor the reactants.

    • Solution:

      • Use reaction conditions that favor the forward reaction, such as a lower temperature.

      • In some cases, trapping the product in situ can prevent the reverse reaction.

  • Hydrolysis of the Sulfonamide: While generally stable, the sulfonamide moiety can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[2]

    • Solution:

      • Maintain a neutral or mildly basic pH during the reaction and workup.

      • Avoid prolonged heating.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion side_products Are significant side products observed? check_completion->side_products Yes incomplete Incomplete Reaction check_completion->incomplete No with_side_products Side Products Observed side_products->with_side_products base_strength Increase base strength or use a more suitable base. incomplete->base_strength solvent Optimize solvent. base_strength->solvent temperature Increase reaction temperature. solvent->temperature end Optimized Yield temperature->end polymerization Suspect Polymerization? - Use milder/catalytic base - Lower temperature with_side_products->polymerization retro_michael Suspect Retro-Michael? - Lower temperature - Consider in situ trapping with_side_products->retro_michael hydrolysis Suspect Hydrolysis? - Ensure neutral/mildly basic pH - Avoid prolonged heating with_side_products->hydrolysis polymerization->end retro_michael->end hydrolysis->end

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the N-H proton in N-alkyl sulfonamides, and how does this influence the reaction?
Q2: How does the choice of Michael donor affect the reaction conditions?

The nature of the Michael donor is a critical factor in determining the optimal reaction conditions.

Michael DonorTypical pKaRecommended BaseNotes
Thiols~10-11DBU, TEA, DIPEAGenerally highly nucleophilic and react readily.
Amines~10-11 (conjugate acid)Often self-catalyzed or DBUCan act as both nucleophile and base.
Malonates~13NaH, KOtBu, NaOEtRequire a stronger base to form the enolate.
Nitroalkanes~10DBU, organic basesThe resulting nitronate is a good nucleophile.
Q3: Can I run this reaction under solvent-free conditions?

Solvent-free conditions can be advantageous for certain Michael additions, often leading to faster reaction times and simpler workups. This approach is worth exploring, particularly with catalytic amounts of a base. Monitoring the reaction closely is essential to manage any exothermic processes.

Q4: Are there any stability concerns with N-benzylethenesulfonamide?

N-benzylethenesulfonamide, being a tertiary vinyl sulfonamide, is generally stable under both acidic and basic conditions.[1] It is more resistant to hydrolysis compared to analogous acrylates.[1] However, prolonged exposure to strong nucleophiles or bases at high temperatures could lead to degradation or polymerization.

Reaction Mechanism Overview

Caption: General mechanism of a base-catalyzed Michael addition.

By systematically addressing these common issues, researchers can significantly improve the yields and reliability of Michael additions with N-benzylethenesulfonamide, paving the way for more efficient synthetic routes in their research and development endeavors.

References

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC - NIH.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing).
  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymeriz
  • Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Publishing.
  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.
  • Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt.
  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. NIH.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. Organic Chemistry Portal.
  • Sulfonamide. Wikipedia.
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).
  • Amide hydrolysis in acid: amide to carboxylate anion and proton
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC - PubMed Central.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • Sulfonamides. YouTube.
  • Bifunctional Iminophosphorane-Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides.
  • The pK a values of the sulfonamides studied.
  • The basicity of aliphatic sulfonamides. American Chemical Society.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • Acylsulfonamide. Wikipedia.
  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.

Sources

Optimization

Technical Support Center: Catalyst Selection for Polymerization of N-Benzylethenesulfonamide

Welcome to the technical support center for the polymerization of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful experimentation.

Introduction to the Polymerization of N-Benzylethenesulfonamide

N-benzylethenesulfonamide is a vinylsulfonamide monomer with significant potential in the development of functional polymers for biomedical applications. The presence of the sulfonamide group offers opportunities for post-polymerization modification, while the benzyl group can influence the polymer's physical properties. However, the successful polymerization of this monomer requires careful consideration of catalyst selection and reaction conditions to overcome potential challenges. This guide will delve into the critical aspects of catalyst selection and provide practical solutions to common experimental hurdles.

Catalyst Selection: A Critical Decision Point

The choice of catalyst is paramount in determining the success of N-benzylethenesulfonamide polymerization. The primary methods for polymerizing this monomer are free radical and anionic polymerization, each with its own set of suitable catalysts and considerations.

Free Radical Polymerization

Free radical polymerization is a common and versatile method for vinyl monomers. For N-benzylethenesulfonamide, azo initiators are a suitable choice.

  • Azobisisobutyronitrile (AIBN): AIBN is a widely used thermal initiator that decomposes upon heating to generate free radicals, initiating the polymerization process.[1][2] It is preferred over peroxide initiators in some cases as it is less susceptible to side reactions.

Anionic Polymerization

Anionic polymerization offers the potential for producing polymers with well-defined molecular weights and narrow polydispersity, a hallmark of a "living" polymerization.[3]

  • Organolithium Reagents (e.g., n-butyllithium, n-BuLi): These are powerful initiators for anionic polymerization. The initiation proceeds via the nucleophilic attack of the butyl anion on the vinyl group of the monomer.[3] However, the acidic proton on the sulfonamide group can react with the organolithium reagent, necessitating a protection strategy or the use of excess initiator.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of N-benzylethenesulfonamide, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization.Purify the monomer before use by passing it through a column of basic alumina or by distillation under reduced pressure.[4]
Inactive Catalyst/Initiator: The initiator (e.g., AIBN) may have decomposed due to improper storage. Organolithium reagents are highly reactive with air and moisture.Use freshly recrystallized AIBN. Handle organolithium reagents under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.[4][5]
Low Monomer Reactivity: Primary and secondary sulfonamides can be unreactive in certain polymerization types due to the acidic nature of the N-H proton, which can reduce the electrophilicity of the vinyl group.[6]Consider switching to a different polymerization method (e.g., from anionic to radical). For anionic polymerization, protecting the sulfonamide proton prior to polymerization may be necessary.
Poor Control Over Molecular Weight and High Polydispersity (Đ) Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of growing polymer chains.Ensure all reagents and solvents are of high purity and are thoroughly dried.[7]
Slow Initiation in Anionic Polymerization: Incomplete or slow initiation can lead to a broad molecular weight distribution.Optimize the initiator concentration and reaction temperature. The use of a more polar solvent like tetrahydrofuran (THF) can accelerate initiation.[3]
Insoluble Polymer Cross-linking: Side reactions, particularly at higher temperatures, can lead to cross-linking of the polymer chains.Reduce the reaction temperature and polymerization time. Ensure the monomer is free of difunctional impurities.
High Molecular Weight: Very high molecular weight polymers may have limited solubility.Adjust the monomer-to-initiator ratio to target a lower molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a free radical polymerization of N-benzylethenesulfonamide?

A1: A good starting point is to use AIBN as the initiator at a concentration of 1-2 mol% relative to the monomer. The reaction can be carried out in a suitable solvent like dimethylformamide (DMF) or toluene at a temperature of 60-80 °C under an inert atmosphere.[8][9]

Q2: Why is my anionic polymerization of N-benzylethenesulfonamide failing even with purified monomer and n-BuLi?

A2: The most likely culprit is the acidic proton on the sulfonamide nitrogen. This proton will react with the highly basic n-BuLi, consuming your initiator. To overcome this, you can either use a stoichiometric amount of n-BuLi to deprotonate the sulfonamide first, followed by the addition of more n-BuLi to initiate polymerization, or protect the sulfonamide nitrogen with a suitable protecting group prior to polymerization.

Q3: Can I use other catalysts for this polymerization?

A3: While AIBN and organolithiums are common choices, other catalyst systems could be explored. For instance, reverse atom transfer radical polymerization (RATRP) initiating systems, such as AIBN in combination with a transition metal complex (e.g., FeCl₃/PPh₃), could offer better control over the polymerization of styrenic-type monomers.[10]

Q4: How does the benzyl group affect the polymerization?

A4: The benzyl group is a bulky substituent that can influence the stereochemistry of the resulting polymer. It may also affect the solubility of both the monomer and the polymer. In free radical polymerization, the benzylic protons are generally not reactive enough to cause significant chain transfer, but this possibility should not be entirely dismissed, especially at higher temperatures.[11][12]

Q5: What is a suitable method for purifying the resulting poly(N-benzylethenesulfonamide)?

A5: After polymerization, the polymer can be purified by precipitation. The reaction mixture is typically poured into a large volume of a non-solvent for the polymer (e.g., methanol, hexane, or water, depending on the polymer's solubility).[9][13] The precipitated polymer is then collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum.[14]

Experimental Protocols

Protocol 1: Free Radical Polymerization of N-Benzylethenesulfonamide using AIBN

This protocol is a general guideline and may require optimization.

Materials:

  • N-benzylethenesulfonamide (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous dimethylformamide (DMF)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve N-benzylethenesulfonamide (e.g., 5.0 g) in anhydrous DMF (e.g., 20 mL).

  • Add AIBN (e.g., 1-2 mol% relative to the monomer).

  • Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen.[9]

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.[9]

  • Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred beaker containing a large excess of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol several times to remove any residual monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing the Workflow

Free Radical Polymerization Workflow

FRP_Workflow Monomer Purified N-benzylethenesulfonamide Reaction_Setup Schlenk Flask Setup & Degassing Monomer->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup Solvent Anhydrous DMF Solvent->Reaction_Setup Polymerization Polymerization (70°C, 12-24h) Reaction_Setup->Polymerization Inert Atmosphere Termination Cooling & Exposure to Air Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Poly(N-benzylethenesulfonamide) Drying->Final_Polymer

Caption: Workflow for free radical polymerization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Polymer Yield? Check_Monomer Monomer Purified? Start->Check_Monomer Yes Check_Initiator Initiator Active? Check_Monomer->Check_Initiator Yes Solution_Purify Purify Monomer Check_Monomer->Solution_Purify No Check_Reactivity Consider Monomer Reactivity Check_Initiator->Check_Reactivity Yes Solution_New_Initiator Use Fresh Initiator Check_Initiator->Solution_New_Initiator No Solution_Change_Method Change Polymerization Method or Protect Sulfonamide Check_Reactivity->Solution_Change_Method

Caption: Troubleshooting low polymer yield.

References

  • Beger, M., et al. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications, 42(10), 2100063. Available from: [Link]

  • Ogieglo, W., et al. (2014). Reaction scheme for the free radical polymerization of n-butyl acrylate (nBA) and sulfobetaine methacrylate (SBMA). ResearchGate. Available from: [Link]

  • Morton, M., & Fetters, L. J. (1965). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(2), 159–165. Available from: [Link]

  • Nair, D. P., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. NIH National Library of Medicine. Available from: [Link]

  • Szwarc, M. (2004). Anionic Vinyl Polymerization. In: Ionic Polymerization and Living Polymers. Springer, Dordrecht. Available from: [Link]

  • Liu, G., et al. (2012). Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). Chemical Communications, 48(67), 8359-8361. Available from: [Link]

  • Guerin, B., et al. (2004). New antibody purification procedure using a thermally responsive poly(N-isopropylacrylamide)-dextran derivative conjugate. PubMed. Available from: [Link]

  • Shi, Y., et al. (2013). Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). The Royal Society of Chemistry. Available from: [Link]

  • Le Dévédec, F., et al. (2016). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. Journal of Visualized Experiments, (116), 54422. Available from: [Link]

  • JoVE. (2022). Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. YouTube. Available from: [Link]

  • Schaller, C. (2021). 2.9: Radical Polymerization. Chemistry LibreTexts. Available from: [Link]

  • Gusarov, M. V., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. Fine Chemical Technologies, 16(5), 399-413. Available from: [Link]

  • Matyjaszewski, K. (2007). Tutorial on Anionic Polymerization. Carnegie Mellon University. Available from: [Link]

  • Chang, F-C., et al. (2019). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. YouTube. Available from: [Link]

  • Wang, W. Y., et al. (1999). 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymerization mechanism. Polymer, 40(23), 6515-6521. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis of Poly(thioester sulfonamide)s via the Ring-Opening Copolymerization of Cyclic Thioanhydride with N-Sulfonyl Aziridine Using Mild Phosphazene Base. PubMed. Available from: [Link]

  • Gusarov, M., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. Tonkie Khimicheskie Tekhnologii, 16(5), 399-413. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity of Reactions with N-Benzylethenesulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylethenesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzylethenesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of controlling regioselectivity in your reactions. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Introduction: The Challenge of Regioselectivity

N-benzylethenesulfonamide is a versatile building block in organic synthesis, participating in a variety of important transformations such as the Mizoroki-Heck reaction, hydroamination, Michael additions, and cycloadditions. A recurring challenge in these reactions is controlling the regioselectivity—the preferential reaction at one of two or more possible sites on the vinyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the double bond, making regiocontrol a nuanced endeavor. This guide is designed to provide you with the insights and protocols to master these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Mizoroki-Heck Reaction

Question 1: My Mizoroki-Heck reaction with N-benzylethenesulfonamide is giving a mixture of α- and β-arylation products. How can I favor the formation of one regioisomer over the other?

Answer:

The regioselectivity of the Mizoroki-Heck reaction is primarily dictated by whether the reaction proceeds through a neutral or a cationic pathway. Understanding and controlling these pathways is key to achieving your desired outcome.

  • For β-Arylation (Linear Product): The neutral pathway is favored under these conditions, leading to the addition of the aryl group to the terminal carbon of the alkene.

    • Mechanism: In the neutral pathway, a neutral palladium(0) species undergoes oxidative addition with the aryl halide. The resulting neutral palladium(II) complex coordinates with the alkene, followed by migratory insertion and β-hydride elimination.

    • Troubleshooting Steps:

      • Ligand Choice: Employ monodentate or bidentate phosphine ligands. Simple triarylphosphines like triphenylphosphine (PPh₃) are a good starting point.

      • Solvent: Use polar aprotic solvents like DMF or NMP.

      • Halide/Leaving Group: Aryl bromides and iodides are typically used and favor the neutral pathway.

      • Base: Use a standard inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).

  • For α-Arylation (Branched Product): The cationic pathway is necessary to favor the formation of the branched product.

    • Mechanism: The cationic pathway involves the formation of a cationic palladium(II) intermediate. This is typically achieved by using an aryl triflate or by adding a halide scavenger (like a silver or thallium salt) when using aryl halides. The cationic nature of the palladium complex alters the electronics of the migratory insertion step, favoring the formation of the α-product.

    • Troubleshooting Steps:

      • Leaving Group: Start with an aryl triflate (Ar-OTf) instead of an aryl halide.

      • Ligand Selection: Bidentate phosphine ligands with a larger bite angle, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often effective.

      • Solvent: Less polar solvents like dioxane or toluene can be beneficial.

      • Additives: If using an aryl halide, the addition of a silver salt (e.g., Ag₃PO₄, AgOTf) can help to abstract the halide and generate the cationic intermediate.

Experimental Protocol: Regioselective Mizoroki-Heck Reaction of an N-Vinylamide (Analogous System)

This protocol for N-acyl-N-vinylamines demonstrates how to achieve high regioselectivity for the α-product, a principle applicable to N-benzylethenesulfonamide.[1][2]

  • To a dry flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1.5 mol%), dppf (3 mol%), and the aryl triflate (1.0 equiv.).

  • Add anhydrous dioxane as the solvent.

  • Add N-benzylethenesulfonamide (1.2 equiv.) followed by diethylisopropylamine (2.0 equiv.).

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Ligands on Regioselectivity in Ni-catalyzed Heck Reactions (Illustrative Data) [3]

While this data is for a nickel-catalyzed system with different substrates, it illustrates the profound impact of ligand choice on the branched-to-linear ratio, a key concept for controlling regioselectivity.

EntryLigandBranched/All Isomers Ratio
1dppb2.8
2dcypb9.2
3Ligand 1 (a specific bulky phosphine)32.9

Question 2: I am observing low yields and decomposition of my N-benzylethenesulfonamide during the Heck reaction. What could be the cause?

Answer:

Low yields and substrate decomposition can stem from several factors, often related to reaction conditions being too harsh or inappropriate for the vinyl sulfonamide moiety.

  • Potential Causes & Solutions:

    • High Temperatures: Vinyl sulfonamides can be prone to polymerization or decomposition at elevated temperatures.

      • Solution: Try lowering the reaction temperature and extending the reaction time. If using a high-boiling solvent like NMP, consider switching to dioxane or toluene to allow for better temperature control at a lower range.

    • Ligand Degradation: Some phosphine ligands can degrade under prolonged heating, leading to catalyst deactivation.

      • Solution: Ensure you are using an appropriate ligand-to-metal ratio (often 1:1 to 2:1 for bidentate and monodentate ligands, respectively). Using more robust ligands, such as N-heterocyclic carbenes (NHCs), can sometimes be beneficial.

    • Moisture: The presence of water can lead to side reactions and catalyst deactivation.

      • Solution: Use anhydrous solvents and thoroughly dried glassware. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.[4]

    • Incorrect Base: The choice of base is critical. A base that is too strong or nucleophilic can lead to side reactions with your substrate.

      • Solution: Stick to common bases like K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like triethylamine or DIPEA.

Diagram 1: Troubleshooting Workflow for Mizoroki-Heck Regioselectivity

G start Poor Regioselectivity in Mizoroki-Heck Reaction q1 Desired Product? start->q1 beta_path Target: β-Arylation (Linear Product) q1->beta_path β-Isomer alpha_path Target: α-Arylation (Branched Product) q1->alpha_path α-Isomer beta_sol1 Use Aryl Bromide/Iodide beta_path->beta_sol1 alpha_sol1 Use Aryl Triflate (Ar-OTf) alpha_path->alpha_sol1 beta_sol2 Use Phosphine Ligands (e.g., PPh₃) beta_sol1->beta_sol2 beta_sol3 Use Polar Aprotic Solvent (e.g., DMF, NMP) beta_sol2->beta_sol3 alpha_sol2 Use Bidentate Ligands (e.g., dppf) alpha_sol1->alpha_sol2 alpha_sol3 Add Halide Scavenger (e.g., Silver Salt) alpha_sol2->alpha_sol3

Caption: Decision workflow for troubleshooting Mizoroki-Heck regioselectivity.

Hydroamination

Question 3: My hydroamination of N-benzylethenesulfonamide is not regioselective. How can I control the addition of the N-H bond across the double bond?

Answer:

Similar to the Heck reaction, controlling regioselectivity in hydroamination (Markovnikov vs. anti-Markovnikov addition) depends heavily on the catalytic system. The inherent electronic bias of the N-benzylethenesulfonamide (electron-deficient alkene) typically favors the Markovnikov product (nucleophilic attack at the β-position). To achieve anti-Markovnikov selectivity, a catalyst that overrides this inherent preference is required.

  • For Markovnikov Addition (Branched Product): This is often the thermodynamically favored product.

    • Catalyst Choice: Lewis acids or late transition metals like gold or platinum can promote this type of addition. In some cases, a strong base is sufficient to catalyze the conjugate addition of the amine.

    • Troubleshooting Steps:

      • Catalyst Screening: If uncatalyzed addition is not working, screen a range of Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃).

      • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents are generally a good starting point.

  • For anti-Markovnikov Addition (Linear Product): This requires a catalyst that can direct the addition to the α-carbon.

    • Catalyst Choice: Ruthenium and rhodium-based catalysts have been successfully employed for the anti-Markovnikov hydroamination of vinylarenes and related compounds.[5]

    • Troubleshooting Steps:

      • Specific Catalyst Systems: A combination of a ruthenium precursor (e.g., Ru(cod)(2-methylallyl)₂), a phosphine ligand (e.g., 1,5-bis(diphenylphosphino)pentane), and a Brønsted acid (e.g., triflic acid) has been shown to be effective for related substrates.[5]

      • Ligand Optimization: The steric and electronic properties of the phosphine ligand are critical. Screening a library of ligands is often necessary to find the optimal one for your specific substrate and amine.

Michael Addition & Cycloadditions

Question 4: I am performing a Michael addition of a nucleophile to N-benzylethenesulfonamide, but I am getting low yields and side products. What can I do?

Answer:

The vinyl sulfonamide is an excellent Michael acceptor. However, issues can arise from the reactivity of the nucleophile and the reaction conditions.

  • Potential Causes & Solutions:

    • Weak Nucleophile: If your nucleophile is not sufficiently reactive, the reaction may not proceed or require harsh conditions that lead to decomposition.

      • Solution: Consider using a stronger base to deprotonate the nucleophile and increase its reactivity. For carbon nucleophiles, switching from a malonate ester to a more reactive β-ketoester or a 1,3-dicarbonyl compound can be beneficial.

    • Reversibility: Some Michael additions are reversible, which can lead to a complex mixture of products at equilibrium.

      • Solution: Running the reaction at a lower temperature can sometimes trap the kinetic product and prevent retro-Michael reactions.

    • Catalyst Inhibition: If you are using a catalyst, it may be inhibited by the starting materials or products.

      • Solution: Ensure all reagents are pure. Sometimes, slow addition of one of the reagents can help to maintain a low concentration and prevent catalyst inhibition.

Question 5: In a [3+2] cycloaddition reaction with N-benzylethenesulfonamide, I am observing a lack of regioselectivity. How can this be controlled?

Answer:

The regioselectivity of [3+2] cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile (in this case, N-benzylethenesulfonamide).[6][7]

  • Controlling Factors:

    • Frontier Molecular Orbitals (FMOs): The relative energies of the HOMO and LUMO of the reactants determine the dominant orbital interactions, which in turn influence the regioselectivity. Electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile (like the sulfonamide) generally lead to a predictable outcome.

    • Catalysis: The use of a Lewis acid catalyst can alter the FMO energies of the N-benzylethenesulfonamide, making it more electrophilic and potentially reversing or enhancing the inherent regioselectivity.

    • Steric Hindrance: The steric bulk of substituents on both the dipole and the N-benzylethenesulfonamide can disfavor one regioisomeric transition state over the other.

  • Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states, so screening different solvents is recommended.

    • Temperature: Varying the reaction temperature can sometimes favor one regioisomer over another, especially if the activation energies for the two pathways are significantly different.

    • Lewis Acid Screening: If uncatalyzed, try adding a catalytic amount of a Lewis acid (e.g., Mg(OTf)₂, Cu(OTf)₂). This can have a dramatic effect on both the rate and the regioselectivity of the reaction.

Diagram 2: Factors Influencing Regioselectivity in N-Benzylethenesulfonamide Reactions

G topic Regioselectivity of N-Benzylethenesulfonamide Reactions heck Mizoroki-Heck topic->heck hydro Hydroamination topic->hydro michael Michael Addition topic->michael cyclo Cycloaddition topic->cyclo heck_factors Catalytic Pathway (Neutral/Cationic) Ligands Leaving Group Solvent heck->heck_factors hydro_factors Catalyst Choice (Ru, Rh, Lewis Acid) Ligands hydro->hydro_factors michael_factors Nucleophile Reactivity Base/Catalyst Temperature michael->michael_factors cyclo_factors FMO Control Lewis Acid Catalysis Sterics cyclo->cyclo_factors

Caption: Key factors influencing regioselectivity in common reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in controlling regioselectivity with N-benzylethenesulfonamide?

A1: The sulfonyl group is strongly electron-withdrawing, which polarizes the double bond, making the β-carbon electron-deficient and the α-carbon relatively more electron-rich. This inherent electronic bias strongly favors nucleophilic attack or addition to the β-position in many reactions (e.g., Michael addition). However, in transition-metal-catalyzed reactions like the Mizoroki-Heck, both steric and electronic factors of the catalyst-substrate complex come into play, leading to a delicate balance between the α- and β-addition pathways. Overcoming the inherent electronic preference often requires carefully tailored catalytic systems.

Q2: Can I use the same ligand for different types of reactions with N-benzylethenesulfonamide and expect the same regioselectivity?

A2: No, this is highly unlikely. The role of the ligand is context-dependent. For instance, in a Mizoroki-Heck reaction, the ligand influences the geometry and electronics of the palladium center, which in turn dictates the regioselectivity of the migratory insertion step.[7] In a hydroamination reaction, the ligand's role is to control the regiochemistry of the N-H bond addition. The optimal ligand for one transformation will likely not be the optimal one for another. It is essential to screen ligands for each specific reaction type.

Q3: How important is the purity of N-benzylethenesulfonamide for achieving high regioselectivity?

A3: The purity of your starting material is critical. Impurities can act as catalyst poisons, leading to low conversion and potentially altering the catalytic cycle, which could affect regioselectivity. For example, any residual starting materials from the synthesis of the vinyl sulfonamide could interfere with the reaction. We recommend purifying N-benzylethenesulfonamide by recrystallization or column chromatography before use.

Q4: Are there any general solvent recommendations for improving regioselectivity?

A4: While solvent effects are highly reaction-dependent, a general principle is that solvent polarity can influence the stability of charged or polar intermediates and transition states. For reactions proceeding through a cationic pathway (e.g., α-selective Heck reactions), solvents that can support cationic species without strongly coordinating to the metal center are often preferred. In contrast, polar aprotic solvents like DMF or acetonitrile are common for reactions that proceed through neutral intermediates. A solvent screen is always a valuable part of reaction optimization.

Q5: Where can I find more information on the theoretical background of regioselectivity in these reactions?

A5: For a deeper understanding, we recommend exploring literature on computational studies (e.g., DFT calculations) of the mechanisms of these reactions.[6] These studies provide valuable insights into the transition state energies of competing pathways, which are the ultimate determinants of regioselectivity. Searching for terms like "DFT study of Heck reaction regioselectivity" or "FMO analysis of [3+2] cycloadditions" will provide a wealth of information.

References

  • Watson, D. A., et al. (2014). Nickel-Catalyzed Mizoroki–Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products. National Institutes of Health. Available at: [Link]

  • Hansen, A. L., & Skrydstrup, T. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2024). ChemRxiv. Available at: [Link]

  • Domingo, L. R., et al. (2020). Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. MDPI. Available at: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Available at: [Link]

  • Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. (2022). National Institutes of Health. Available at: [Link]

  • Fast and regioselective Heck couplings with N-acyl-N-vinylamine derivatives. (2005). PubMed. Available at: [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). National Institutes of Health. Available at: [Link]

  • A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons. (2020). Royal Society of Chemistry. Available at: [Link]

  • Previous results on the regioselectivity of aza‐Michael addition. (n.d.). ResearchGate. Available at: [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (2011). National Institutes of Health. Available at: [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2018). MDPI. Available at: [Link]

  • Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. (2018). MDPI. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2021). MDPI. Available at: [Link]

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. (2023). PubMed. Available at: [Link]

  • Regioselective Hydroamination Using a Directed Nucleopalladation/Protodepalladation Strategy. (2017). Semantic Scholar. Available at: [Link]

  • Fast and regioselective Heck couplings with N-acyl-N-vinylamine derivatives. (2005). PubMed. Available at: [Link]

  • Ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes. (2002). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-benzylethenesulfonamide

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of N-benzylethenesulfonamide. It provides in-depth technical support, troubleshooting advice, and detailed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of N-benzylethenesulfonamide. It provides in-depth technical support, troubleshooting advice, and detailed protocols to navigate the challenges of scaling this synthesis from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to N-benzylethenesulfonamide?

A1: The most prevalent and scalable method is a two-step, one-pot reaction involving the sulfonylation of benzylamine with 2-chloroethanesulfonyl chloride, followed by an in-situ base-mediated elimination of hydrogen chloride to form the vinyl group.[1] This approach is favored for its efficiency and use of readily available starting materials.

Q2: What are the primary safety concerns when handling 2-chloroethanesulfonyl chloride?

A2: 2-Chloroethanesulfonyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent.[2] It is fatal if inhaled or swallowed and causes severe skin burns and eye damage.[3][4] It reacts vigorously with water, releasing toxic hydrogen chloride gas.[2] All manipulations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[5]

Q3: Why is temperature control so critical during scale-up?

A3: The reaction between benzylamine and 2-chloroethanesulfonyl chloride is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6] Without precise temperature control, a thermal runaway can occur, leading to side reactions, product degradation, and a significant safety hazard.

Q4: What is the role of the base in this reaction?

A4: A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base, serves two primary functions. First, it neutralizes the hydrogen chloride (HCl) generated during the initial sulfonylation reaction. Second, it facilitates the E2 elimination of HCl from the N-benzyl-2-chloroethanesulfonamide intermediate to form the desired ethenesulfonamide product.

Q5: What are the most common impurities I should expect?

A5: Common impurities include unreacted benzylamine, the N-benzyl-2-chloroethanesulfonamide intermediate, and the Michael addition adduct, where a second molecule of benzylamine adds to the vinyl group of the product.[7] Polymerization of the N-benzylethenesulfonamide product can also occur, particularly during purification.[8]

Process Chemistry and Scale-Up Workflow

Reaction Mechanism

The synthesis proceeds via a well-established two-step mechanism:

  • Nucleophilic Acyl Substitution: The nucleophilic benzylamine attacks the electrophilic sulfur atom of 2-chloroethanesulfonyl chloride. The departure of the chloride leaving group forms the N-benzyl-2-chloroethanesulfonamide intermediate.

  • Base-Mediated Elimination (E2): A base abstracts a proton from the nitrogen, and a second equivalent of base abstracts a proton from the carbon alpha to the sulfonyl group, facilitating the elimination of the chloride on the beta-carbon to form the vinyl double bond.

Reaction_Mechanism cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Elimination amine Benzylamine (Bn-NH₂) intermediate N-benzyl-2-chloroethanesulfonamide Intermediate amine->intermediate Nucleophilic Attack sulfonyl 2-Chloroethanesulfonyl Chloride sulfonyl->intermediate intermediate2 Intermediate intermediate->intermediate2 product N-benzylethenesulfonamide (Product) intermediate2->product E2 Elimination base Base (e.g., TEA) base->product hcl Base·HCl Salt

Caption: Reaction mechanism for N-benzylethenesulfonamide synthesis.

Scale-Up Synthesis Workflow

Scaling up requires careful planning and execution of each unit operation to ensure safety, consistency, and product quality.

Scale_Up_Workflow start Start: Reactor Preparation (Inert Atmosphere, Cooled) reagents Charge Benzylamine, Solvent, and Base start->reagents addition Controlled Slow Addition of 2-Chloroethanesulfonyl Chloride (Maintain T < 5 °C) reagents->addition reaction Reaction Monitoring (TLC / HPLC) addition->reaction quench Reaction Quench (e.g., Water or NH₄Cl) reaction->quench workup Aqueous Work-up (Phase Separation, Washes) quench->workup purification Purification (Recrystallization / Chromatography) workup->purification isolation Product Isolation (Filtration, Drying) purification->isolation end Final Product: N-benzylethenesulfonamide isolation->end

Caption: General workflow for the scale-up synthesis.

Detailed Experimental Protocol (100 g Scale)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on available equipment and safety assessments.

Materials:

ReagentMW ( g/mol )Moles (mol)QuantityDensity (g/mL)
Benzylamine107.150.933100 g0.981
2-Chloroethanesulfonyl chloride163.031.026167.3 g1.560
Triethylamine (TEA)101.192.053207.8 g (286 mL)0.726
Dichloromethane (DCM)84.93-2.0 L1.326
Deionized Water18.02-2.0 L1.000
Saturated Sodium Bicarbonate Solution--1.0 L~1.08
Brine (Saturated NaCl)--1.0 L~1.2
Anhydrous Magnesium Sulfate (MgSO₄)120.37-100 g-

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with nitrogen and maintain a positive pressure.

  • Reagent Charging: Charge the reactor with benzylamine (100 g, 0.933 mol), dichloromethane (DCM, 2.0 L), and triethylamine (207.8 g, 2.053 mol).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Addition: Slowly add 2-chloroethanesulfonyl chloride (167.3 g, 1.026 mol) dropwise via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition. A rapid temperature increase indicates an accumulation of unreacted sulfonyl chloride and poses a significant risk.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC-MS until the starting benzylamine is consumed.

  • Quenching: Slowly and carefully add 1 L of cold deionized water to the reactor, ensuring the temperature does not rise significantly.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 L of deionized water, 1 L of saturated sodium bicarbonate solution, and 1 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (100 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a pale yellow oil or solid.

    • Recrystallization: Dissolve the crude material in a minimal amount of a hot suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6] Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at <40 °C.

Troubleshooting Guide

Troubleshooting_Tree problem Problem Encountered low_yield Low Yield problem->low_yield high_impurity High Impurity problem->high_impurity cause1a Incomplete Reaction low_yield->cause1a Cause cause1b Product Loss During Work-up low_yield->cause1b Cause cause1c Side Reactions low_yield->cause1c Cause sol1a Solution: - Increase reaction time - Check reagent purity - Ensure proper stoichiometry cause1a->sol1a sol1b Solution: - Avoid emulsions - Minimize transfers - Check pH of aqueous layers cause1b->sol1b sol1c Solution: - Maintain low temperature - Slow reagent addition - Use inert atmosphere cause1c->sol1c cause2a Unreacted Starting Materials high_impurity->cause2a Cause cause2b Michael Adduct high_impurity->cause2b Cause cause2c Polymerization high_impurity->cause2c Cause sol2a Solution: - Adjust stoichiometry - Improve reaction monitoring - Use acidic/basic washes cause2a->sol2a sol2b Solution: - Use slight excess of sulfonyl chloride - Ensure rapid conversion of intermediate cause2b->sol2b sol2c Solution: - Avoid high heat during solvent removal - Purify quickly - Consider polymerization inhibitor cause2c->sol2c

Sources

Troubleshooting

Technical Support Center: Synthesis of N-benzylethenesulfonamide

Welcome to the technical support center for the synthesis of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzylethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-benzylethenesulfonamide?

The most prevalent method for synthesizing N-benzylethenesulfonamide is the reaction of ethenesulfonyl chloride with benzylamine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Common bases include triethylamine or pyridine, and the reaction is often performed in a chlorinated solvent like dichloromethane (DCM) at low temperatures to control its exothermic nature.

Q2: What are the typical impurities I should expect in my crude N-benzylethenesulfonamide?

Impurities in the synthesis of N-benzylethenesulfonamide can arise from several sources, including side reactions and unreacted starting materials. The most common impurities include:

  • Unreacted benzylamine: This is a common impurity if the reaction does not go to completion.

  • Bis-sulfonamide: This can form if the benzylamine reacts with two equivalents of ethenesulfonyl chloride.

  • Polymeric materials: Ethenesulfonyl chloride is prone to polymerization, which can lead to the formation of polymeric impurities.

  • Hydrolyzed ethenesulfonyl chloride: If moisture is present in the reaction, ethenesulfonyl chloride can hydrolyze to ethenesulfonic acid.

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of N-benzylethenesulfonamide.

Problem 1: Low Yield of N-benzylethenesulfonamide

A low yield of the desired product can be frustrating. Here are some potential causes and their solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction using TLC until the starting material is consumed. If the reaction stalls, consider adding more of the limiting reagent.Ensuring the reaction goes to completion is crucial for maximizing the yield.
Degradation of Product Maintain a low reaction temperature (0-5 °C) and quench the reaction promptly once complete.N-benzylethenesulfonamide can be unstable under prolonged exposure to basic conditions or high temperatures.
Loss during Workup Ensure proper phase separation during extraction and minimize the number of transfer steps.Physical loss of product during the workup process is a common reason for low yields.
Problem 2: Presence of Multiple Impurities in the Crude Product

The presence of multiple impurities can complicate the purification process. The following workflow can help in identifying and removing these impurities.

Caption: Impurity Troubleshooting Workflow

Step-by-Step Protocol for Impurity Removal:

  • Initial Analysis: Obtain a proton NMR spectrum and a TLC of your crude product to identify the major impurities present.

  • Acid Wash: If unreacted benzylamine is present, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated benzylamine will move to the aqueous layer.

  • Filtration/Trituration: Polymeric impurities are often insoluble in common organic solvents. Triturating the crude product with a solvent in which the desired product is soluble but the polymer is not (e.g., diethyl ether) can be an effective purification step.

  • Column Chromatography: For closely related impurities like the bis-sulfonamide, column chromatography is often necessary. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Problem 3: Difficulty in Crystallizing the Final Product

If you are struggling to crystallize your N-benzylethenesulfonamide, consider the following:

  • Purity: The presence of even small amounts of impurities can inhibit crystallization. Ensure your product is of high purity (>95%) before attempting crystallization.

  • Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures of solvents, such as ethyl acetate/hexanes or dichloromethane/pentane, can also be effective.

  • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

References

This guide was compiled using information from a variety of sources. For further reading, please consult the references below.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-benzylethenesulfonamide and Other Michael Acceptors

In the landscape of covalent drug design and bioconjugation, the discerning choice of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and stability. This guide provides an in-depth compariso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug design and bioconjugation, the discerning choice of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and stability. This guide provides an in-depth comparison of N-benzylethenesulfonamide with other commonly employed Michael acceptors. Our focus is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate electrophilic warhead for their specific application, grounded in mechanistic principles and supported by experimental data.

The Michael Addition: A Cornerstone of Covalent Chemistry

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry involving the addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor).[1][2] This thermodynamically controlled process is instrumental in forming carbon-carbon and carbon-heteroatom bonds, making it a workhorse in the synthesis of a vast array of molecules, from natural products to pharmaceuticals.[2]

The reactivity of a Michael acceptor is dictated by the electrophilicity of its β-carbon, which is rendered electron-deficient by a conjugated electron-withdrawing group (EWG). The nature of this EWG is the primary determinant of the acceptor's reactivity profile.

Structural and Electronic Landscape of Michael Acceptors

A comparative analysis of Michael acceptors begins with an understanding of their inherent structural and electronic properties. Here, we dissect N-benzylethenesulfonamide and its common counterparts.

N-benzylethenesulfonamide: As a member of the vinyl sulfonamide class, this acceptor possesses a potent sulfonyl group as its EWG. The sulfonyl group strongly activates the vinyl moiety towards nucleophilic attack. The nitrogen atom, substituted with a benzyl group, can further modulate the electronic properties of the sulfonamide.

Acrylates and Acrylamides: These are perhaps the most ubiquitous Michael acceptors. The carbonyl group in acrylates and the amide group in acrylamides serve as the EWGs. Generally, acrylates are more reactive than acrylamides due to the lesser electron-donating character of the ester oxygen compared to the amide nitrogen. The reactivity of acrylamides can be tuned by altering the substituents on the nitrogen atom.[3]

Maleimides: Characterized by a cyclic imide structure, maleimides are highly reactive Michael acceptors. The two carbonyl groups flanking the double bond create a highly electrophilic system, leading to rapid reactions with nucleophiles.[4]

Vinyl Ketones: Similar to acrylates, vinyl ketones utilize a carbonyl group to activate the double bond. Their reactivity is generally comparable to or slightly higher than that of acrylates.

A Head-to-Head Comparison of Reactivity

The choice of a Michael acceptor is often a balance between desired reactivity and off-target effects. A highly reactive acceptor may lead to promiscuous labeling, while a less reactive one might require harsh conditions or prolonged reaction times.

The Superior Electrophilicity of Vinyl Sulfones

Experimental evidence consistently demonstrates that vinyl sulfones are among the more reactive classes of Michael acceptors, often outperforming acrylates.[5] A study comparing the thiol-Michael addition of ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) with hexanethiol revealed that the reaction rate for EVS was approximately seven times higher than that of HA.[5] This heightened reactivity is attributed to the superior electron-withdrawing capacity of the sulfonyl group compared to the ester or amide carbonyl.

Quantitative Reactivity Comparison

To provide a quantitative perspective, the following table summarizes representative second-order rate constants for the reaction of various Michael acceptors with the biological nucleophile glutathione (GSH). It is important to note that direct comparisons should be made with caution, as reaction conditions can influence kinetics.

Michael AcceptorNucleophileSecond-Order Rate Constant (k₂)Reference
N-propylmaleimideHexanethiolVery Fast (Qualitative)[6]
Ethyl Vinyl SulfoneHexanethiolFaster than Butyl Acrylate[6]
Butyl AcrylateHexanethiolSlower than Ethyl Vinyl Sulfone[6]
o-nitrophenyl acrylamideGlutathione1.92 x 10⁻³ s⁻¹ (pseudo-first order)[7]
p-methoxyphenyl acrylamideGlutathione3.38 x 10⁻⁵ s⁻¹ (pseudo-first order)[7]

Note: The data for acrylamides are presented as pseudo-first-order rate constants from the cited study. Direct comparison of absolute values with second-order rate constants requires knowledge of the glutathione concentration used in the experiments.

The data underscores the significant impact of the EWG and substituents on reactivity. For instance, the reactivity of N-phenylacrylamides spans over two orders of magnitude depending on the electronic nature of the aromatic substituent.[7]

Mechanistic Insights into the Thiol-Michael Addition

The thiol-Michael addition is a widely used "click" reaction, valued for its efficiency and biocompatibility.[8] The reaction can be initiated through either a base-catalyzed or a nucleophile-initiated pathway.[4]

Base-Catalyzed Mechanism

In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, forming a carbanionic intermediate. Subsequent protonation, typically by another thiol molecule, yields the final thioether adduct and regenerates the thiolate, propagating the catalytic cycle.[4]

Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Product Thioether Adduct Thiol->Product Base Base Base->Thiolate Intermediate Carbanionic Intermediate Thiolate->Intermediate Nucleophilic Attack Acceptor Michael Acceptor (e.g., N-benzylethenesulfonamide) Acceptor->Intermediate Intermediate->Product Protonation Product->Thiolate Regeneration ProtonatedBase Base-H⁺

Caption: Base-catalyzed thiol-Michael addition mechanism.

Nucleophile-Initiated Mechanism

Certain nucleophiles, such as phosphines, can directly attack the Michael acceptor to form a zwitterionic intermediate. This intermediate is a strong base that can deprotonate a thiol, generating the reactive thiolate and initiating the addition cascade.

Experimental Design for Comparative Kinetic Analysis

To empirically determine the reactivity of N-benzylethenesulfonamide relative to other Michael acceptors, a well-designed kinetic study is essential. The following protocol outlines a general approach using modern analytical techniques.

Objective

To determine the second-order rate constants for the Michael addition of a thiol (e.g., glutathione or N-acetylcysteine) to N-benzylethenesulfonamide and a panel of other Michael acceptors under pseudo-first-order conditions.

Materials and Methods
  • Reactants: N-benzylethenesulfonamide, reference Michael acceptors (e.g., N-phenylacrylamide, methyl acrylate, N-ethylmaleimide), thiol nucleophile (e.g., glutathione), buffer (e.g., phosphate buffer, pH 7.4), and a suitable organic co-solvent if necessary to ensure solubility.

  • Instrumentation: A UV-Vis spectrophotometer or an HPLC system with a UV detector. A temperature-controlled cuvette holder or column oven is crucial for maintaining constant temperature.

  • Procedure:

    • Prepare stock solutions of the Michael acceptors and the thiol in the reaction buffer.

    • Equilibrate the solutions to the desired reaction temperature (e.g., 37 °C).

    • Initiate the reaction by mixing the acceptor and a stoichiometric excess of the thiol (typically 10-fold or greater to ensure pseudo-first-order kinetics).

    • Monitor the reaction progress over time by observing the decrease in the absorbance of the Michael acceptor at its λmax or by quantifying its disappearance via HPLC.[6]

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the concentration vs. time data to a first-order exponential decay curve.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Thiol] .[7]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Stock_Acceptor Acceptor Stock Mix Mix Acceptor and Excess Thiol at T Stock_Acceptor->Mix Stock_Thiol Thiol Stock Stock_Thiol->Mix Monitor Monitor [Acceptor] vs. Time (HPLC/UV-Vis) Mix->Monitor Fit Fit Data to Exponential Decay Monitor->Fit Calculate_kobs Determine k_obs Fit->Calculate_kobs Calculate_k2 Calculate k₂ = k_obs / [Thiol] Calculate_kobs->Calculate_k2

Caption: Experimental workflow for kinetic analysis.

Conclusion and Future Directions

N-benzylethenesulfonamide, as a representative vinyl sulfonamide, is predicted to be a highly reactive Michael acceptor, likely exceeding the reactivity of common acrylates and acrylamides in thiol-Michael additions. This positions it as a valuable tool for applications requiring rapid and efficient covalent bond formation. However, this enhanced reactivity also necessitates careful consideration of potential off-target reactions in complex biological systems.

The field would greatly benefit from direct experimental determination of the kinetic parameters for a wider range of N-substituted ethenesulfonamides to build a comprehensive structure-activity relationship database. Such data would empower researchers to fine-tune the reactivity of this promising class of Michael acceptors for the next generation of covalent therapeutics and chemical biology probes.

References

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023-05-24). Available at: [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]

  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. ACS Publications. (2021-04-06). Available at: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. Available at: [Link]

  • Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. PubMed. Available at: [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. RSC Publishing. Available at: [Link]

  • Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Semantic Scholar. (2015-04-23). Available at: [Link]

  • Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. RSC Publishing. (2020-07-28). Available at: [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. (2025-08-07). Available at: [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. (2022-07-05). Available at: [Link]

  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. ACS Publications. Available at: [Link]

  • Michael addition reaction and its examples. ResearchGate. Available at: [Link]

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. NIH. Available at: [Link]

  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. ResearchGate. Available at: [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. RSC Publishing. (2017-01-17). Available at: [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. (2022-04-25). Available at: [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate. (2025-06-03). Available at: [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]

  • Optimal Design for Reactivity Ratio Estimation: A Comparison of Techniques for AMPS/Acrylamide and AMPS/Acrylic Acid Copolymerizations. MDPI. Available at: [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. (2021-04-02). Available at: [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. Available at: [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Publishing. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-Benzylethenesulfonamide and Other Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Sulfonamide Scaffold The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of medicinal chemistry. Initially renowned f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of medicinal chemistry. Initially renowned for the discovery of antibacterial "sulfa drugs," this scaffold has since been incorporated into a vast array of therapeutic agents with diverse biological activities.[1][2] These include treatments for glaucoma, cancer, inflammation, and obesity.[1][3] The chemical versatility of the sulfonamide group allows for fine-tuning of its physicochemical properties, leading to a broad spectrum of biological targets.

This guide will focus on the potential biological activities of a specific, less-explored derivative, N-benzylethenesulfonamide, by comparing its structural features to well-characterized sulfonamides.

Deconstructing N-Benzylethenesulfonamide: A Structural Hypothesis

The structure of N-benzylethenesulfonamide suggests a combination of functionalities that could confer unique biological activities:

  • The Sulfonamide Core: This group is a well-established pharmacophore known to interact with various enzymes.

  • The Ethenesulfonamide (Vinylsulfonamide) Moiety: This feature is of particular interest as the vinyl group can act as a Michael acceptor.[4] This suggests the potential for covalent inhibition of target proteins, a mechanism that can lead to high potency and prolonged duration of action.[4] Vinyl sulfonamides are being explored as alternatives to acrylamide "warheads" in covalent inhibitors, often exhibiting greater electrophilicity for targeting cysteine and lysine residues.[4][5][6]

  • The N-Benzyl Group: This bulky, lipophilic group can significantly influence the compound's pharmacokinetic properties and its affinity for target proteins by interacting with hydrophobic pockets.

Based on these structural components, we can hypothesize that N-benzylethenesulfonamide may exhibit activities in areas where other vinylsulfonamides and N-substituted sulfonamides have shown promise, such as anticancer and antimicrobial applications.

Comparative Analysis of Biological Activities

Anticancer Activity

The sulfonamide scaffold is a privileged structure in anticancer drug design, with derivatives acting as inhibitors of carbonic anhydrases, tyrosine kinases, and other enzymes crucial for tumor growth and survival.[7]

N-Benzylethenesulfonamide vs. Traditional Anticancer Sulfonamides:

Compound Class Mechanism of Action Key Features & Potential of N-Benzylethenesulfonamide
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide, Indisulam) Inhibition of carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumors and regulate pH, promoting tumor survival and metastasis.[3]The sulfonamide core of N-benzylethenesulfonamide could target the zinc ion in the active site of carbonic anhydrases. The N-benzyl group could potentially enhance binding affinity and selectivity for specific isoforms.[8]
Tyrosine Kinase Inhibitors (e.g., Pazopanib, Vemurafenib) Block signaling pathways that control cell proliferation, migration, and survival.[7]The overall shape and electronics of N-benzylethenesulfonamide could allow it to fit into the ATP-binding pocket of certain tyrosine kinases.
Tubulin Polymerization Inhibitors Disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]Vinyl sulfone derivatives have shown potent anti-proliferative activity by inhibiting microtubule polymerization.[9] The ethenesulfonamide moiety in N-benzylethenesulfonamide suggests a similar potential mechanism.[9]
Covalent Inhibitors Form a permanent bond with the target protein, leading to irreversible inhibition.The vinyl group of N-benzylethenesulfonamide is a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[4] This could lead to highly potent and selective anticancer activity.

Experimental Data Snapshot: Anticancer Activity of Related Sulfonamides

Compound/Class Target/Mechanism Observed Activity (IC₅₀/Kᵢ) Reference
Vinyl Sulfone Derivative (Compound 12m)Tubulin Polymerization InhibitorIC₅₀: 0.128 to 0.606 μM against various cancer cell lines[9]
Benzenesulfonamide Derivative (Compound 25)VEGFR-2 and CA IX InhibitorIC₅₀ (VEGFR-2): 26.3 nM; Kᵢ (CA IX): 4.7 nM[10]
Benzenesulfonamide Derivative (AL106)TrkA Inhibitor (Anti-Glioblastoma)IC₅₀: 58.6 µM in U87 cells[11]
Antibacterial Activity

The archetypal biological activity of sulfonamides is their antibacterial effect, which stems from the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2][5][12]

N-Benzylethenesulfonamide vs. Classical Sulfa Drugs:

Classical antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[12] For potent antibacterial activity, a primary aromatic amine (or a group that can be metabolized to it) is generally considered crucial. N-benzylethenesulfonamide lacks this feature, suggesting that it is unlikely to be a potent inhibitor of DHPS via the classical mechanism.

However, the vinylsulfonamide moiety opens up the possibility of a different antibacterial mechanism. Covalent inhibition of other essential bacterial enzymes could be a viable pathway for antimicrobial action.

Experimental Data Snapshot: Antibacterial Activity of N-Substituted Sulfonamides

Compound Class Bacterial Strain Observed Activity (MIC) Reference
Benzenesulfonamide Carboxamides (Compound 4d)E. coli6.72 mg/mL[13]
Benzenesulfonamide Carboxamides (Compound 4h)S. aureus6.63 mg/mL[13]
N-substituted sulfonamide maleimidesStaphylococcus aureus, Klebsiella pneumoniaGood antibacterial activity[14]

Experimental Protocols

To empirically determine the biological activity of N-benzylethenesulfonamide, the following experimental workflows are recommended.

General Synthesis of N-Benzylethenesulfonamide

A potential synthetic route to N-benzylethenesulfonamide could involve the reaction of ethenesulfonyl chloride with benzylamine in the presence of a base.

reagents Ethenesulfonyl Chloride + Benzylamine conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature reagents->conditions Reaction product N-Benzylethenesulfonamide conditions->product workup Aqueous Workup Purification (Chromatography) product->workup

Caption: General synthetic scheme for N-benzylethenesulfonamide.

Step-by-Step Protocol:

  • Dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.

  • Slowly add a solution of ethenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of N-benzylethenesulfonamide on a panel of cancer cell lines.

cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with N-Benzylethenesulfonamide (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer measure Measure Absorbance at 570 nm add_solubilizer->measure analyze Calculate IC50 Value measure->analyze

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of N-benzylethenesulfonamide in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of N-benzylethenesulfonamide against various bacterial strains.

cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of N-Benzylethenesulfonamide in 96-well Plate inoculate Inoculate Wells with Bacterial Suspension start->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation observe Visually Inspect for Bacterial Growth incubation->observe determine_mic Determine MIC (Lowest Concentration with No Visible Growth) observe->determine_mic

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Structural Validation of N-benzylethenesulfonamide: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the case of novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the case of novel compounds such as N-benzylethenesulfonamide, a vinyl sulfonamide with potential applications in covalent inhibitor design, precise structural validation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography with other widely used analytical techniques, offering field-proven insights into why X-ray diffraction stands as the gold standard for definitive structural elucidation. We will delve into the causality behind experimental choices, present detailed protocols, and provide the data necessary to make informed decisions in your own structural validation workflows.

The Imperative for Unambiguous Structure Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For sulfonamides, a class of compounds with a broad range of pharmacological profiles, conformational effects play a crucial role in their therapeutic efficacy.[2][3] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates. Therefore, relying on a single analytical technique can be a precarious approach. This guide will compare the strengths and limitations of X-ray crystallography against common spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the context of validating the structure of N-benzylethenesulfonamide.

A Comparative Analysis of Structural Validation Techniques

While NMR and MS are powerful tools for characterizing organic molecules, they provide data that requires interpretation to infer a structure. In contrast, X-ray crystallography directly visualizes the electron density of a molecule, providing a definitive and unambiguous 3D structure.[4][5]

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[5]Information about the chemical environment of atoms (chemical shifts), connectivity (coupling constants), and through-space proximity (NOE).[6]Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.
Sample State Solid, crystalline material required.[5]Sample in solution.[7]Sample can be in solid, liquid, or gas phase.
Ambiguity Low; provides a direct visualization of the molecule's structure.[8]Moderate; structure is inferred from spectral data, which can sometimes be consistent with multiple isomers or conformers.High; provides no direct information about the 3D arrangement of atoms.
Strengths Unambiguous structure determination, provides detailed geometric information.[9][10]Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[7][11]High sensitivity, requires very small amounts of sample, excellent for confirming molecular formula.
Limitations Requires a single crystal of suitable quality, which can be challenging to grow. The structure represents a static state in a crystal lattice, which may not perfectly reflect the solution-state conformation.[6]Can be less precise than X-ray crystallography for determining exact bond lengths and angles. Spectral interpretation can be complex for large or conformationally flexible molecules.[12]Does not provide information on stereochemistry or the connectivity of atoms.

In the context of N-benzylethenesulfonamide, a molecule with stereochemical possibilities (E/Z isomerism across the double bond), relying solely on NMR could be misleading. While NMR can provide strong evidence for the connectivity and relative stereochemistry, X-ray crystallography offers the definitive answer, unequivocally establishing the absolute configuration and conformation in the solid state.[8]

The X-ray Crystallography Workflow: A Self-Validating System

The process of determining a crystal structure is a multi-step workflow that has internal validation checks at each stage, ensuring the final structure is reliable and accurate.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of N-benzylethenesulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., R-factor, Goodness-of-Fit) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & CIF file

Sources

Comparative

A Comparative Guide to N-benzylethenesulfonamide and N-allylsulfonamides for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, sulfonamides represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] Among these, vinylsulfonamides ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, sulfonamides represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] Among these, vinylsulfonamides have emerged as particularly versatile building blocks and pharmacophores due to their unique electronic properties and reactivity. This guide provides a detailed comparative analysis of two key analogues: N-benzylethenesulfonamide and N-allylsulfonamides. As a Senior Application Scientist, this document is structured to provide not just procedural details but also the underlying scientific rationale to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.

Structural and Electronic Profile: A Tale of Two Substituents

The fundamental difference between N-benzylethenesulfonamide and N-allylsulfonamides lies in the nature of the substituent on the nitrogen atom. This seemingly subtle variation has significant implications for the molecule's steric and electronic properties, which in turn govern its reactivity and potential biological interactions.

N-benzylethenesulfonamide incorporates a benzyl group, where a phenyl ring is attached to the nitrogen via a methylene bridge. This introduces significant steric bulk in proximity to the sulfonamide nitrogen. Electronically, the phenyl ring can participate in π-stacking interactions and provides a site for further functionalization to modulate physicochemical properties.

N-allylsulfonamides , on the other hand, feature an allyl group, a three-carbon chain with a terminal double bond. The allyl group is less sterically demanding than the benzyl group. Its defining feature is the presence of a reactive π-bond, which can participate in a variety of chemical transformations, including cycloadditions and cross-coupling reactions.[2]

dot graph TD { A[N-benzylethenesulfonamide] -- "Steric Hindrance" --> B{Bulky phenyl group}; A -- "Electronic Influence" --> C{Aromatic π-system}; D[N-allylsulfonamide] -- "Steric Profile" --> E{Less bulky allyl group}; D -- "Reactive Handle" --> F{Terminal C=C bond}; }

Figure 1: Key structural differences between N-benzylethenesulfonamide and N-allylsulfonamide.

Synthetic Accessibility: A Comparative Workflow

The synthesis of both N-benzylethenesulfonamide and N-allylsulfonamides can be approached through established sulfonamide chemistry. A general and reliable method involves the reaction of ethenesulfonyl chloride with the corresponding primary amine (benzylamine or allylamine) in the presence of a base.

General Synthetic Protocol

A robust, two-step synthetic process can be employed for the preparation of both classes of compounds, with a key divergence in the initial amine used.[3]

Step 1: Synthesis of the Primary Sulfonamide

Ethenesulfonyl chloride is reacted with an excess of the primary amine (benzylamine or allylamine) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C to room temperature. The excess amine also acts as a base to neutralize the HCl generated during the reaction.

Step 2: N-Alkylation/N-Benzylation (for di-substituted analogs)

For the synthesis of di-substituted sulfonamides, the primary sulfonamide from Step 1 can be further alkylated or benzylated. For instance, N-allyl-ethenesulfonamide could be benzylated to yield N-allyl-N-benzyl-ethenesulfonamide.[3]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Generalized synthetic workflow for N-substituted ethenesulfonamides.

Experimental Protocol: Synthesis of N-allylethenesulfonamide

This protocol provides a representative procedure for the synthesis of N-allylsulfonamides. A similar procedure can be followed for the synthesis of N-benzylethenesulfonamide by substituting allylamine with benzylamine.

  • Reaction Setup: To a stirred solution of allylamine (2.2 equivalents) in anhydrous dichloromethane (50 mL) cooled to 0 °C in an ice bath, add a solution of ethenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-allylethenesulfonamide.

CompoundTypical YieldKey Considerations
N-allylethenesulfonamide75-85%Allylamine is volatile and should be handled in a well-ventilated fume hood.
N-benzylethenesulfonamide80-90%Benzylamine is less volatile than allylamine.

Reactivity in Cycloaddition Reactions: A Mechanistic Perspective

A key area of interest for vinylsulfonamides is their participation in cycloaddition reactions, particularly the Diels-Alder reaction, where they act as dienophiles. The electronic nature of the sulfonyl group renders the vinyl moiety electron-deficient, making it a suitable partner for electron-rich dienes.[4]

The Diels-Alder Reaction: N-benzylethenesulfonamide vs. N-allylsulfonamide

The reactivity of the dienophile in a Diels-Alder reaction is influenced by both electronic and steric factors.[5]

  • Electronic Effects: The electron-withdrawing nature of the sulfonamide group is the primary activator of the vinyl group for Diels-Alder reactions. The electronic influence of the N-benzyl versus the N-allyl group on the vinyl moiety is not expected to be drastically different, as the key activating group is the sulfonyl moiety directly attached to the double bond.

  • Steric Effects: The steric bulk of the N-substituent can play a significant role in the stereochemical outcome of the reaction.[6] The larger benzyl group in N-benzylethenesulfonamide is expected to exert a greater steric influence on the approaching diene compared to the smaller allyl group in N-allylsulfonamides. This can lead to differences in the endo/exo selectivity of the cycloaddition. In many cases, a bulkier substituent can favor the formation of the endo product due to non-bonding repulsive interactions in the transition state leading to the exo product.[6]

dot graph TD { subgraph "Diels-Alder Reaction" A[Diene] --> C{Transition State}; B[Dienophile] --> C; C --> D[Cycloadduct]; end subgraph "Influence of N-Substituent" E(N-benzyl) -- "Increased Steric Hindrance" --> F(Favors 'endo' selectivity); G(N-allyl) -- "Reduced Steric Hindrance" --> H(May show different 'endo'/'exo' ratio); end }

Figure 3: Factors influencing the Diels-Alder reaction of N-substituted ethenesulfonamides.

[3+2] Cycloaddition Reactions

Beyond the Diels-Alder reaction, the vinylsulfonamide moiety can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. The principles of electronic demand and steric influence discussed for the Diels-Alder reaction are also applicable here.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in numerous clinically approved drugs.[7] Vinylsulfonamides, including N-benzyl and N-allyl derivatives, offer a unique combination of the sulfonamide moiety with a reactive vinyl group, making them attractive for various applications in drug discovery.

Covalent Inhibition

The electron-deficient nature of the vinyl group makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins. This property is highly valuable for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action. The reactivity of the Michael acceptor can be fine-tuned by modifying the N-substituents.

Bioisosteric Replacement

The sulfonamide group is often used as a bioisostere for carboxylic acids. N-substituted ethenesulfonamides can therefore be incorporated into drug candidates to modulate their physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while maintaining or improving biological activity.

Structure-Activity Relationship (SAR) Studies

The ability to readily synthesize a variety of N-substituted ethenesulfonamides makes them valuable tools for structure-activity relationship (SAR) studies.[8][9] By comparing the biological activity of N-benzyl and N-allyl analogs, researchers can probe the steric and electronic requirements of a biological target.

ApplicationN-benzylethenesulfonamideN-allylsulfonamide
Covalent Inhibition The benzyl group can be used to explore specific hydrophobic interactions within the binding site.The allyl group provides a smaller, less obtrusive handle that can also be further functionalized.
SAR Studies Provides a bulky, aromatic substituent to probe for steric tolerance and potential π-stacking interactions.Offers a less sterically demanding and more flexible substituent for comparison.
Further Functionalization The phenyl ring can be substituted to fine-tune electronic properties and introduce additional pharmacophoric features.The terminal double bond of the allyl group can be used for post-synthesis modification, such as in click chemistry or metathesis reactions.

Conclusion and Future Outlook

Both N-benzylethenesulfonamide and N-allylsulfonamides are valuable and versatile building blocks in organic synthesis and medicinal chemistry. The choice between these two classes of compounds will be dictated by the specific requirements of the synthetic target or biological application.

  • N-benzylethenesulfonamide is the preferred choice when a bulkier, aromatic substituent is desired to probe steric limits or engage in specific aromatic interactions within a binding pocket.

  • N-allylsulfonamides offer the advantage of a smaller steric footprint and a reactive handle for further chemical modification.

While this guide provides a comparative overview based on established chemical principles, it is important to note the lack of direct, head-to-head experimental comparisons in the current literature. Future research focusing on a systematic comparison of the synthesis, reactivity, and biological activity of these two important classes of compounds would be highly beneficial to the scientific community. Such studies would provide valuable quantitative data to further guide the rational design of novel synthetic methodologies and therapeutic agents.

References

  • Ngassa, F. N., & Titcha, A. T. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Kobayashi, S., & Jorgensen, K. A. (Eds.). (2009). Cycloaddition Reactions in Organic Synthesis. John Wiley & Sons.
  • Wallace, O. B. (2009). Recent advances in the medicinal chemistry of sulfonamide derivatives. Future medicinal chemistry, 1(4), 675-690.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
  • Fleming, I. (2011). Molecular orbitals and organic chemical reactions. John Wiley & Sons.
  • Jurásek, B., & Džoganová, M. (2022). Sulfonamides in Medicinal Chemistry: A Review. Molecules, 27(19), 6533.
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  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
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  • Kobko, A. L., & Dannenberg, J. J. (2003). The role of steric effects in the Diels-Alder reaction. The Journal of organic chemistry, 68(13), 5220-5226.
  • Burkhard, J. A., & Diederich, F. (2011). Stereoelectronic and steric effects in Diels–Alder reactions.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Sulfonamide inhibitors of carbonic anhydrase for the treatment of glaucoma. Current medicinal chemistry, 10(11), 925-953.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
  • Parkkila, S. (2003). Carbonic anhydrases: new horizons for inhibitors and activators. Current opinion in biotechnology, 14(6), 639-645.
  • Sauer, J. (1966). Diels-Alder Reactions Part I: New preparative aspects. Angewandte Chemie International Edition in English, 5(2), 211-230.
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  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
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Validation

A Comparative Guide to the Cytotoxicity of Benzenesulfonamide Derivatives: Scaffolding for the Next Generation of Anticancer Agents

In the relentless pursuit of novel and more effective cancer therapeutics, the benzenesulfonamide scaffold has emerged as a privileged structure, underpinning a diverse array of compounds with potent cytotoxic and antipr...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the benzenesulfonamide scaffold has emerged as a privileged structure, underpinning a diverse array of compounds with potent cytotoxic and antiproliferative activities. This guide offers a comparative analysis of benzenesulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic profiles, mechanisms of action, and key structure-activity relationships (SAR). While direct and extensive comparative data on the cytotoxicity of N-benzylethenesulfonamide derivatives are not abundant in the current literature, this guide will delve into the broader class of benzenesulfonamides. By examining the cytotoxic performance of structurally related analogs, we can extrapolate key insights that will undoubtedly inform and accelerate the design of novel N-benzylethenesulfonamide-based anticancer drug candidates.

The Benzenesulfonamide Core: A Versatile Platform for Anticancer Drug Design

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to target various biological macromolecules with high affinity and specificity.[1][2] Its prevalence in clinically approved drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. In the context of oncology, benzenesulfonamide derivatives have been shown to exert their anticancer effects through multiple mechanisms, most notably through the inhibition of carbonic anhydrases and the disruption of microtubule polymerization.[3][4][5]

Comparative Cytotoxicity of Benzenesulfonamide Derivatives

The cytotoxic potential of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzenesulfonamide derivatives against various human cancer cell lines, offering a glimpse into their comparative potencies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazolone-Benzenesulfonamides Compound 4e MDA-MB-231 (Breast)3.58[6]
MCF-7 (Breast)4.58[6]
Compound 4g MDA-MB-231 (Breast)5.54[6]
MCF-7 (Breast)2.55[6]
Compound 4h MDA-MB-231 (Breast)1.56[6]
MCF-7 (Breast)1.52[6]
Indoline-Benzenesulfonamides Various DerivativesA549 (Lung), HeLa (Cervical), MCF-7 (Breast), Du-145 (Prostate)1.98 - 9.12[2]
Sulfonamide-Dithiocarbamate Hybrids Compound 13d UM-UC-3 (Bladder)0.9[5]
RT-112 (Bladder)0.7[5]
RT4 (Bladder)1.9[5]
T24 (Bladder)2.6[5]
Pyrazoline-Benzenesulfonamides Various DerivativesA549 (Lung), MCF-7 (Breast), HeLa (Cervical), COLO 205 (Colon)Potent Activity Reported[1][7][8]

Deciphering the Structure-Activity Relationship (SAR)

The accumulated data from numerous studies on benzenesulfonamide derivatives have illuminated several key SAR trends that govern their cytotoxic efficacy. Understanding these relationships is paramount for the rational design of more potent and selective anticancer agents.

  • Substitution on the Benzene Ring : The nature and position of substituents on the phenyl ring of the benzenesulfonamide core play a critical role in modulating cytotoxic activity. Electron-withdrawing groups, such as nitro and halogen moieties, have often been associated with enhanced potency.[6] Conversely, the introduction of bulky groups can also influence binding affinity to target proteins.

  • Modification of the Sulfonamide Nitrogen : The group attached to the sulfonamide nitrogen is a key determinant of the compound's biological activity and mechanism of action. The incorporation of heterocyclic rings, such as pyrazoline and thiazolone, has yielded derivatives with significant anticancer potential.[1][6][7][8]

SAR_Benzenesulfonamides cluster_scaffold Benzenesulfonamide Core cluster_substituents Structural Modifications cluster_activity Cytotoxic Activity Benzenesulfonamide Benzenesulfonamide Scaffold R1 R1: Phenyl Ring Substituents Benzenesulfonamide->R1 Substitution at various positions R2 R2: Sulfonamide N- Substituents Benzenesulfonamide->R2 Derivatization of Sulfonamide Nitrogen Cytotoxicity Enhanced Cytotoxicity R1->Cytotoxicity e.g., Electron- withdrawing groups R2->Cytotoxicity e.g., Heterocyclic moieties

Caption: Key Structure-Activity Relationships of Benzenesulfonamide Derivatives.

Mechanistic Insights: How Benzenesulfonamides Exert Their Cytotoxic Effects

The anticancer activity of benzenesulfonamide derivatives is often attributed to their ability to interfere with fundamental cellular processes. Two of the most well-characterized mechanisms are the inhibition of carbonic anhydrases and the disruption of microtubule dynamics.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH homeostasis.[3] In the hypoxic tumor microenvironment, certain CA isoforms, particularly CA IX and CA XII, are overexpressed and contribute to cancer cell survival and proliferation. Benzenesulfonamides, with their ability to coordinate with the zinc ion in the active site of CAs, act as potent inhibitors of these enzymes, leading to a disruption of pH regulation and subsequent cancer cell death.[3][6]

CA_Inhibition Benzenesulfonamide Benzenesulfonamide Derivative CA_IX Carbonic Anhydrase IX (Overexpressed in Tumors) Benzenesulfonamide->CA_IX Inhibits pH_Disruption Disruption of pH Homeostasis CA_IX->pH_Disruption Leads to Apoptosis Cancer Cell Apoptosis pH_Disruption->Apoptosis Induces

Caption: Mechanism of Action via Carbonic Anhydrase Inhibition.

Tubulin Polymerization Inhibition

The microtubule network is a dynamic cytoskeletal structure that is essential for cell division, intracellular transport, and the maintenance of cell shape.[4][5] Tubulin polymerization inhibitors are a class of anticancer agents that disrupt the formation of microtubules, leading to a mitotic arrest and ultimately, apoptosis. Several benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][9]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The following is a generalized protocol for evaluating the cytotoxic effects of N-benzylethenesulfonamide derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-benzylethenesulfonamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-benzylethenesulfonamide derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plate Prepare_Compounds 2. Prepare Serial Dilutions of Compounds Seed_Cells->Prepare_Compounds Treat_Cells 3. Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_48_72h 4. Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT 5. Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Future Directions and the Promise of N-Benzylethenesulfonamide Derivatives

While the existing body of research provides a solid foundation for understanding the anticancer potential of benzenesulfonamides, the exploration of N-benzylethenesulfonamide derivatives remains a largely untapped area. The ethenesulfonamide moiety introduces a unique chemical entity that could lead to novel interactions with biological targets and potentially overcome some of the limitations of existing benzenesulfonamide-based agents, such as drug resistance.

Future research should focus on the systematic synthesis and cytotoxic evaluation of a library of N-benzylethenesulfonamide derivatives. By methodically varying the substituents on both the benzyl and the phenyl rings, researchers can elucidate the specific SAR for this subclass of compounds. Mechanistic studies will also be crucial to determine whether these derivatives act through established pathways, such as CA or tubulin inhibition, or if they possess novel mechanisms of action.

References

  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28935-28951. [Link]

  • Angapelly, S., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Abdel Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28935-28951. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. Journal of the Iranian Chemical Society, 16(7), 1545-1555. [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(4), 518-530. [Link]

  • Zhang, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 619-623. [Link]

  • Khade, M. C., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. Journal of the Iranian Chemical Society, 16(7), 1545-1555. [Link]

  • Li, Y., et al. (2015). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Scientific Reports, 5, 17629. [Link]

  • Panda, D., et al. (2005). Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation. Journal of Biological Chemistry, 280(18), 18059-18066. [Link]

  • Angapelly, S., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Oru, R., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 26(5), 1375. [Link]

  • Liu, J., et al. (2019). Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1380-1387. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(19), 6296. [Link]

  • Angapelly, S., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 1-25. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of N-Benzylethenesulfonamide Reactions

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic and medicinal chemistry, N-benzylethenesulfonamides represent a critical structural motif. Their synthesis, of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, N-benzylethenesulfonamides represent a critical structural motif. Their synthesis, often achieved through the hydroaminovinylation of styrenes with sulfonamides, presents intriguing mechanistic questions. A thorough understanding of the reaction mechanism is not merely an academic exercise; it is fundamental to optimizing reaction conditions, expanding substrate scope, and ultimately controlling the synthesis of complex molecular architectures. This guide provides an in-depth comparison of plausible mechanistic pathways and outlines a suite of experimental protocols to rigorously validate the operative mechanism.

Section 1: Proposed Mechanistic Pathways for N-Benzylethenesulfonamide Synthesis

The rhodium-catalyzed hydroaminovinylation of a vinylarene (e.g., styrene) with a sulfonamide can be postulated to proceed through several distinct mechanistic cycles. The central challenge lies in distinguishing between pathways that differ in their rate-determining step and the nature of their key intermediates. Below, we compare two plausible catalytic cycles: an Outer-Sphere Nucleophilic Attack pathway and an Inner-Sphere Migratory Insertion pathway.

Pathway A: Outer-Sphere Nucleophilic Attack

This mechanism involves the direct attack of the sulfonamide nucleophile on the vinylarene coordinated to the metal center. A key feature of this pathway is that the sulfonamide does not first coordinate directly to the metal.

G cluster_cycle Catalytic Cycle A: Outer-Sphere Attack A [Rh(L)n]+ B [Rh(L)n(η²-Styrene)]+ C [Rh(L)n(η¹-CH(Ph)CH₂-Nu)] D Product Release Nu Sulfonamide (R-SO₂NH₂) Nu->C H H+ H->C

Caption: Proposed outer-sphere nucleophilic attack mechanism.

Pathway B: Inner-Sphere Migratory Insertion

In contrast, an inner-sphere mechanism posits the initial coordination of the sulfonamide to the rhodium center, typically following oxidative addition of the N-H bond. This is followed by migratory insertion of the coordinated vinylarene into the rhodium-amide bond.

G cluster_cycle Catalytic Cycle B: Inner-Sphere Insertion A [Rh(I)(L)n] B [Rh(III)(H)(NHSO₂R)(L)n] C [Rh(III)(H)(NHSO₂R)(L)n(Styrene)] D [Rh(III)(CH(Ph)CH₂NHSO₂R)(L)n] E Product Release

Caption: Proposed inner-sphere migratory insertion mechanism.

Section 2: Experimental Strategies for Mechanism Validation

To distinguish between these and other potential pathways, a multi-faceted approach employing several experimental techniques is essential. Each technique provides a unique piece of the mechanistic puzzle.

Kinetic Isotope Effect (KIE) Studies

Principle: The Kinetic Isotope Effect (KIE) is a powerful tool for probing whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step (RDS) of a reaction.[1][2] By replacing a hydrogen atom with its heavier isotope, deuterium (D), a change in the reaction rate can be observed if the bond to this atom is cleaved during or before the RDS. A significant primary KIE (typically kH/kD > 2) suggests C-H/N-H bond cleavage is part of the RDS.[2]

Application to N-Benzylethenesulfonamide Reactions:

  • N-H vs. N-D Sulfonamide: Comparing the reaction rate using the standard sulfonamide (RSO₂NH₂) versus its deuterated analog (RSO₂ND₂). A significant KIE (kH/kD > 1) would strongly support a mechanism where the N-H bond is broken in the RDS, such as the oxidative addition step in Pathway B.[3]

  • Styrene vs. Deuterated Styrene: Employing styrene deuterated at the vinyl positions. The absence of a primary KIE would indicate that C-H bond activation is not the RDS.

Experimental Protocol: Intermolecular KIE Measurement

  • Setup Two Parallel Reactions: In identical reaction vessels, prepare two reactions under the standard catalytic conditions.

    • Reaction H: Use the standard, non-deuterated sulfonamide.

    • Reaction D: Use the N,N-dideuterated sulfonamide (ensure high isotopic enrichment, >98%).

  • Initiate and Monitor: Initiate both reactions simultaneously and monitor their progress over time by taking aliquots at regular intervals. Use an internal standard for accurate quantification via GC-MS or ¹H NMR.

  • Determine Initial Rates: Plot the concentration of the product versus time for both reactions. The initial rate is the slope of the linear portion of this curve at the beginning of the reaction.

  • Calculate KIE: The KIE is the ratio of the initial rates: KIE = rate(H) / rate(D).

ExperimentReactantsObserved Rate Constant (k, M⁻¹s⁻¹)KIE (kH/kD)Mechanistic Implication
1Styrene + RSO₂NH₂kH = 1.5 x 10⁻³2.6N-H bond cleavage is likely involved in the rate-determining step.[3]
2Styrene + RSO₂ND₂kD = 0.58 x 10⁻³Supports Pathway B (Oxidative Addition).

Table 1: Representative KIE data and its interpretation for the hydroaminovinylation reaction.[3]

In-Situ Reaction Monitoring

Principle: Real-time monitoring of a reaction can provide invaluable information about the formation and consumption of reactants, intermediates, and products.[4] Techniques like ReactIR (FTIR), in-situ NMR, or mass spectrometry can detect transient species that are invisible to standard workup and analysis.[5][6]

Application to N-Benzylethenesulfonamide Reactions: The key is to identify spectral signatures unique to proposed intermediates. For instance, in an inner-sphere mechanism (Pathway B), one might observe the formation of a Rh-H species or a coordinated sulfonamide.

Experimental Protocol: In-Situ FTIR (ReactIR) Monitoring

  • Background Spectrum: Record a background spectrum of the solvent and catalyst system at the reaction temperature.

  • Initiate Reaction: Inject the substrates (styrene and sulfonamide) into the reaction vessel equipped with the FTIR probe.

  • Data Acquisition: Continuously collect FTIR spectra throughout the reaction.

  • Spectral Analysis: Analyze the spectral data for the appearance and disappearance of key vibrational bands. For example, a new band in the Rh-H region (~2000-2200 cm⁻¹) would be strong evidence for an oxidative addition step.

G

Caption: Workflow for in-situ reaction monitoring.

Crossover Experiments

Principle: Crossover experiments are designed to determine if a reaction is intramolecular (occurring within a single molecular complex) or intermolecular (involving fragments that dissociate and recombine).[7][8]

Application to N-Benzylethenesulfonamide Reactions: While less common for this specific reaction type, a crossover experiment could be designed to test the lability of catalyst-bound species. For example, by running a reaction with a mixture of two different sulfonamides (e.g., R¹-SO₂NH₂ and R²-SO₂NH₂) and two different styrenes (e.g., Styrene-H and Styrene-Me), one could analyze the product distribution. The formation of "crossed" products (e.g., from R¹-sulfonamide and Styrene-Me) would indicate an intermolecular process.

Computational Studies

Principle: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of a reaction.[9][10] This allows for the calculation of the relative energies of intermediates and transition states for different proposed mechanisms.[3]

Application to N-Benzylethenesulfonamide Reactions: By calculating the energy barriers for both the outer-sphere (Pathway A) and inner-sphere (Pathway B) mechanisms, a direct comparison can be made. The pathway with the lower overall activation energy is predicted to be the more favorable one. Computational studies can also predict KIE values, which can then be compared with experimental results for validation.[3]

Mechanistic PathwayKey Transition StateCalculated ΔG‡ (kcal/mol)Experimental Correlation
Pathway A (Outer-Sphere)Nucleophilic Attack28.5High barrier, less likely.
Pathway B (Inner-Sphere)Oxidative Addition21.2Lower barrier, consistent with experimental KIE.[3]

Table 2: Hypothetical comparative data from DFT calculations.

Section 3: Comparative Analysis and Conclusion

  • If a significant N-H/N-D KIE is observed, it strongly implicates N-H bond cleavage in the RDS, favoring Pathway B .

  • If in-situ spectroscopy detects a Rh(III)-H intermediate that forms and is consumed at a catalytically relevant rate, this provides direct evidence for Pathway B .

  • If DFT calculations consistently show a lower energy barrier for the oxidative addition/migratory insertion pathway across a range of substrates, this lends theoretical support to Pathway B .

In many rhodium-catalyzed hydroamination reactions, the evidence points towards an inner-sphere mechanism involving oxidative addition of the N-H bond as the turnover-limiting step.[3][11] However, it is crucial for researchers to perform these validation experiments for their specific catalyst system and substrates, as subtle changes in ligands or reaction conditions can alter the operative mechanism.

By integrating these experimental and computational strategies, researchers can move beyond a "black box" understanding of N-benzylethenesulfonamide synthesis. This detailed mechanistic insight is the cornerstone of rational catalyst design and the development of more efficient and selective synthetic methodologies for drug discovery and development.

References

  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link][7][8]

  • Hartwig Group. (2005). Mechanistic Studies of Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes: Intermediates and Evidence for Catalysis through p-Arene Complexes. J. Am. Chem. Soc., 127, 5756-5757. Retrieved from [Link][12]

  • Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link][13]

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Validation

A Comparative Analysis of the Inhibitory Efficacy of N-Substituted Benzenesulfonamides on Medically Relevant Enzymes

This guide provides an in-depth comparative analysis of the inhibitory effects of N-substituted benzenesulfonamide derivatives on a panel of key enzymes implicated in various pathological conditions. As researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the inhibitory effects of N-substituted benzenesulfonamide derivatives on a panel of key enzymes implicated in various pathological conditions. As researchers and drug development professionals, understanding the selectivity and potency of these inhibitors is paramount for advancing therapeutic strategies. This document offers a comprehensive overview of the inhibitory profiles, supporting experimental data, and detailed methodologies to facilitate reproducible research and informed decision-making.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the design of potent and selective enzyme inhibitors. Its ability to coordinate with metal ions in enzyme active sites, particularly zinc, and engage in various non-covalent interactions makes it a privileged structure in drug discovery. This guide focuses on N-substituted derivatives of benzenesulfonamide and their comparative inhibitory activities against three critical classes of enzymes: Carbonic Anhydrases (CAs), Cholinesterases (ChEs), and Matrix Metalloproteinases (MMPs). These enzymes are central to pathologies ranging from glaucoma and cancer to Alzheimer's disease and inflammation.

Comparative Inhibitory Potency: A Multi-Enzyme Perspective

The efficacy of N-substituted benzenesulfonamide derivatives varies significantly across different enzyme families and even among isoforms within the same family. This section presents a comparative overview of their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against key enzymes.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, edema, and cancer.[2][3][4] The sulfonamide group of benzenesulfonamides is a classic zinc-binding group, making these compounds potent CA inhibitors.

Studies have shown that N-phenylsulfonamide derivatives can exhibit potent, low nanomolar inhibition against several CA isoforms.[2][3][4] For instance, certain derivatives show strong inhibition of the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII.[1][5] The inhibitory activity is often in the low nanomolar to subnanomolar range for the tumor-associated isoforms.[5]

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] Several N-phenylsulfonamide derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE.[2][3] The inhibitory constants (Ki) for some of these compounds have been reported to be in the nanomolar range, indicating potent inhibition.[2][3]

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[6][7] Their overactivity is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[6][7] The sulfonamide group can also act as a zinc-binding moiety in the active site of MMPs.[6] While specific data for N-benzylethenesulfonamide is not prevalent, α-N-sulfonylamino hydroxamic acid derivatives, which incorporate a sulfonamide moiety, have been investigated as MMP-2 inhibitors.[6]

Table 1: Comparative Inhibitory Activities of Representative N-Phenylsulfonamide Derivatives
Compound ClassTarget EnzymeInhibition Constant (Ki) / IC50Reference
N-Phenylsulfonamide DerivativesCarbonic Anhydrase I (hCA I)45.7 ± 0.46 nM (Ki)[2][3]
N-Phenylsulfonamide DerivativesCarbonic Anhydrase II (hCA II)33.5 ± 0.38 nM (Ki)[2][3]
Benzenesulfonamide DerivativesCarbonic Anhydrase IX (hCA IX)1.5 - 38.9 nM (Ki)[5]
Benzenesulfonamide DerivativesCarbonic Anhydrase XII (hCA XII)0.8 - 12.4 nM (Ki)[5]
N-Phenylsulfonamide DerivativesAcetylcholinesterase (AChE)31.5 ± 0.33 nM (Ki)[2][3]
N-Phenylsulfonamide DerivativesButyrylcholinesterase (BChE)24.4 ± 0.29 nM (Ki)[2][3]
N-(7-indazolyl)benzenesulfonamide DerivativesL1210 Murine Leukemia Cells0.44 µM (IC50)[8]
1,4-Benzenesulfonamide DerivativesGlyoxalase I (Glx-I)0.39 µM (IC50)[9]
N-Leucinyl BenzenesulfonamidesE. coli Leucyl-tRNA Synthetase-[10]

Experimental Methodologies: A Guide to Reproducible Enzyme Inhibition Assays

The following protocols provide a detailed, step-by-step guide for conducting enzyme inhibition assays for Carbonic Anhydrase and Cholinesterases.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.[11]

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare stock solutions of the N-substituted benzenesulfonamide inhibitors in a solvent such as DMSO.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe of the instrument contains the enzyme solution (e.g., 10 µM) in buffer.

    • The other syringe contains a CO2-saturated solution in a buffer containing a pH indicator (e.g., 0.2 mM p-nitrophenol).

    • The reaction is initiated by rapidly mixing the two solutions.

    • The hydration of CO2 causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

    • To determine the inhibitory effect, the assay is repeated with the addition of varying concentrations of the inhibitor to the enzyme solution.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance change.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Diagram 1: Workflow for Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Enzyme Solution (e.g., 10 µM hCA in buffer) A1 Load Syringe 1: Enzyme +/- Inhibitor P1->A1 P2 Prepare Inhibitor Stock (in DMSO) P2->A1 P3 Prepare CO2-Saturated Buffer with pH Indicator A2 Load Syringe 2: CO2-Saturated Buffer P3->A2 A3 Rapid Mixing & Reaction Initiation A1->A3 A2->A3 A4 Monitor Absorbance Change (pH indicator) A3->A4 D1 Calculate Initial Rates A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Workflow for determining carbonic anhydrase inhibition.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BChE activity and their inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare solutions of AChE (from electric eel) or BChE (from equine serum) in the buffer.

    • Prepare stock solutions of the N-substituted benzenesulfonamide inhibitors in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the Ki and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.[12]

Diagram 2: Workflow for Cholinesterase Inhibition Assay

ChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis P1 Prepare Buffer, Substrate, DTNB, and Enzyme Solutions A1 Add Buffer, DTNB, Enzyme, and Inhibitor to Wells P1->A1 P2 Prepare Inhibitor Stock Solutions P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Measure Absorbance at 412 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3 D4 Lineweaver-Burk Plot (Determine Ki and Mode) D3->D4 CAIX_Pathway cluster_cell Cancer Cell CO2 CO2 CAIX CA IX (Membrane Bound) CO2->CAIX H2O H2O H2O->CAIX H H+ CAIX->H HCO3 HCO3- CAIX->HCO3 MCT MCT H->MCT Export Extra Extracellular Space (Acidic, pH ~6.5-6.9) MCT->Extra Intra Intracellular Space (pH ~7.2-7.4) Invasion Tumor Invasion & Metastasis Extra->Invasion Inhibitor N-Substituted Benzenesulfonamide Inhibitor->CAIX Inhibits

Inhibition of CA IX disrupts pH regulation in cancer cells.

Cholinesterases in Neurotransmission

AChE and BChE terminate synaptic transmission by hydrolyzing acetylcholine. In Alzheimer's disease, the cholinergic system is compromised. Inhibiting these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.

Diagram 4: Cholinesterase Inhibition in the Synaptic Cleft

ChE_Synapse cluster_synapse Cholinergic Synapse Pre Presynaptic Neuron ACh ACh Pre->ACh Post Postsynaptic Neuron Signal Signal Propagation Post->Signal ACh_Vesicle ACh Vesicles ACh_Vesicle->Pre Release AChR ACh Receptor ACh->AChR AChE AChE ACh->AChE Hydrolysis AChR->Post Inhibitor N-Substituted Benzenesulfonamide Inhibitor->AChE Inhibits

Inhibition of AChE enhances cholinergic signaling.

Conclusion and Future Directions

N-substituted benzenesulfonamides represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their efficacy against carbonic anhydrases, cholinesterases, and matrix metalloproteinases underscores their importance in addressing a wide range of diseases. This guide provides a framework for the comparative evaluation of these compounds, emphasizing the need for standardized, reproducible experimental protocols.

Future research should focus on elucidating the structure-activity relationships to design next-generation inhibitors with enhanced potency and isoform selectivity. Furthermore, a deeper understanding of the off-target effects and the in vivo efficacy of these compounds will be crucial for their successful translation into clinical applications.

References

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Comparative

A Researcher's Guide to Navigating the Labyrinth of Specificity: Cross-Reactivity Studies of N-benzylethenesulfonamide in Biological Assays

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs, from antibacterials to diuretics and anti-inflammatory agents.[1][2][3] However, this chemical class is als...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs, from antibacterials to diuretics and anti-inflammatory agents.[1][2][3] However, this chemical class is also associated with off-target effects and idiosyncratic adverse reactions, underscoring the critical need for thorough selectivity profiling.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols to ensure the scientific integrity of your findings.

The Rationale for a Tiered Approach to Cross-Reactivity Profiling

A comprehensive assessment of a compound's selectivity is not a single experiment but a multi-faceted investigation. A tiered or phased approach is the most efficient and cost-effective strategy. This begins with broad, high-throughput screening against large panels of targets and progressively narrows down to more focused and physiologically relevant assays for any identified off-targets. This iterative process allows for early identification of potential liabilities and informs subsequent rounds of medicinal chemistry optimization.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Validation and Prioritization cluster_2 Tier 3: Cellular and Functional Characterization A Initial Hit Compound (e.g., N-benzylethenesulfonamide) B Large-Scale Kinase Panel (e.g., >400 kinases) A->B Primary Screening C Broad Target Panel (GPCRs, Ion Channels, NHRs) A->C Primary Screening D IC50 Determination for Primary Target and Off-Targets B->D Identify Hits C->D E Orthogonal Biochemical Assays (e.g., different detection methods) D->E Validate & Confirm F Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->F Prioritize for Cellular Studies G Phenotypic Assays and Downstream Signaling Analysis F->G Assess Physiological Relevance

Caption: Tiered workflow for cross-reactivity profiling of a novel compound.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step is to understand the broader landscape of potential interactions. This is best achieved by screening the compound against large, commercially available panels of purified enzymes or receptor-binding assays.

Kinome-Wide Profiling

Given our hypothesis that N-benzylethenesulfonamide targets p38α, a kinase, a comprehensive kinome scan is paramount. Protein kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[6][7][8] Screening against a panel of several hundred kinases provides a global view of the compound's selectivity within this target class.

Experimental Data Example: Kinome Scan of N-benzylethenesulfonamide at 1 µM

Kinase TargetPercent Inhibition (%) at 1 µMKinase FamilyNotes
MAPK14 (p38α) 95 CMGCHypothesized Primary Target
MAPK11 (p38β)85CMGCHigh homology to p38α
JNK145CMGCStructurally related MAPK
ERK215CMGCDistantly related MAPK
CDK255CMGCPotential off-target
SRC10TKDifferent kinase family
EGFR5TKDifferent kinase family
PKA8AGCDifferent kinase family

This is hypothetical data for illustrative purposes.

Interpretation of Kinome Scan Data:

The data above suggests that N-benzylethenesulfonamide is a potent inhibitor of our intended target, p38α. However, it also reveals significant activity against the closely related p38β isoform and moderate activity against JNK1 and CDK2. These represent potential off-targets that require further investigation. The minimal inhibition of kinases from other families (TK, AGC) suggests a degree of selectivity for the CMGC family.

Broad Pharmacology Profiling

Beyond the kinome, it is crucial to assess activity against other major drug target classes. Standard safety panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, nuclear hormone receptors, and transporters. This helps to identify potential liabilities that could lead to unexpected pharmacological effects or toxicities.

Tier 2: Hit Validation and Orthogonal Confirmation

The hits identified in Tier 1 screening must be validated to rule out false positives and to quantify their potency.

IC50 Determination

The next logical step is to perform concentration-response experiments to determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets (typically those showing >50% inhibition in the initial screen).

Experimental Data Example: IC50 Values for N-benzylethenesulfonamide

TargetIC50 (nM)Selectivity Ratio (vs. p38α)
MAPK14 (p38α) 50 -
MAPK11 (p38β)1503-fold
JNK180016-fold
CDK265013-fold

This is hypothetical data for illustrative purposes.

Interpretation of IC50 Data:

The IC50 values confirm the potency of N-benzylethenesulfonamide against p38α. The selectivity ratios indicate that the compound is only 3-fold selective for p38α over p38β, suggesting that it may function as a dual p38α/β inhibitor. The >10-fold selectivity against JNK1 and CDK2 suggests that these are less likely to be significant off-targets at concentrations where p38α is fully inhibited.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, it is essential to confirm the findings using an orthogonal assay. This involves using a different technology or methodology to measure the compound's effect. For example, if the primary kinase assay was based on fluorescence polarization, a confirmatory assay could utilize a radiometric method or a biophysical technique like thermal shift analysis (differential scanning fluorimetry).[6]

Tier 3: Assessing Cellular Activity and Functional Consequences

Biochemical assays with purified proteins are a critical starting point, but they do not fully recapitulate the complex environment of a living cell. Therefore, the final tier of cross-reactivity profiling involves cell-based assays.

Cellular Target Engagement

It is crucial to determine if the compound can bind to its intended target and potential off-targets in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can provide direct evidence of target binding within intact cells.

Downstream Signaling and Phenotypic Assays

The functional consequences of target inhibition should be investigated. For our hypothetical p38α inhibitor, this would involve measuring the phosphorylation of downstream substrates like MK2. To assess the impact of off-target inhibition, one could measure cellular markers specific to the off-target's pathway (e.g., phosphorylation of c-Jun for JNK1 or cell cycle arrest for CDK2).

G cluster_0 Upstream Activators cluster_1 MAPK Signaling Cascade cluster_2 Downstream Effects Stress Stress/Cytokines p38a p38α (Primary Target) Stress->p38a JNK1 JNK1 (Off-Target) Stress->JNK1 Inflammation Inflammation p38a->Inflammation Apoptosis Apoptosis JNK1->Apoptosis CDK2 CDK2 (Off-Target) CellCycle Cell Cycle Progression CDK2->CellCycle Compound N-benzylethenesulfonamide Compound->p38a Inhibition Compound->JNK1 Weak Inhibition Compound->CDK2 Weak Inhibition

Caption: Hypothetical signaling pathway interactions of N-benzylethenesulfonamide.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a compound against a protein kinase using a luminescence-based ATP detection assay.

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • N-benzylethenesulfonamide (or other test compound)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-benzylethenesulfonamide in DMSO, typically starting from a high concentration (e.g., 10 mM). Then, dilute these stocks into the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Kinase and substrate mixture

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for assessing target engagement in intact cells.

Materials:

  • Cultured cells expressing the target protein(s)

  • N-benzylethenesulfonamide (or other test compound)

  • Cell lysis buffer

  • Antibodies specific to the target protein(s) for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or N-benzylethenesulfonamide at a desired concentration for a specific time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Prepare samples for Western blotting and analyze the amount of soluble target protein at each temperature for both vehicle- and compound-treated cells.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.

Conclusion

A thorough and systematic investigation of cross-reactivity is not an impediment to drug discovery but a cornerstone of it. By employing a tiered approach that combines broad profiling with detailed biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is invaluable for interpreting biological data, predicting potential liabilities, and guiding the development of safer and more effective therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for de-risking novel chemical entities like N-benzylethenesulfonamide and increasing the probability of success in the long and arduous journey of drug development.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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N-benzylethenesulfonamide
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N-benzylethenesulfonamide
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